Technical Documentation Center

(7-Bromo-1H-indazol-3-yl)-methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (7-Bromo-1H-indazol-3-yl)-methanol
  • CAS: 1220040-11-8

Core Science & Biosynthesis

Foundational

(7-Bromo-1H-indazol-3-yl)-methanol: A Strategic Scaffold in Modern Medicinal Chemistry and Drug Discovery

Executive Summary In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. (7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8) represents a highly versatile, bifunctional building block [1]. The 1H-indazole core serves as a robust bioisostere for indole and benzisoxazole, frequently deployed in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics [2][3].

This technical guide provides an in-depth analysis of the structural properties, mechanistic rationale, and validated synthetic workflows for utilizing (7-Bromo-1H-indazol-3-yl)-methanol in advanced drug development.

Structural and Physicochemical Profiling

The strategic value of (7-Bromo-1H-indazol-3-yl)-methanol lies in its orthogonal reactivity. The molecule features a primary alcohol at the C-3 position and a bromine atom at the C-7 position. This bifunctionality allows chemists to conduct divergent, late-stage functionalizations without complex protecting-group choreography.

Quantitative Physicochemical Data

To facilitate structure-based drug design (SBDD) and pharmacokinetic modeling, the core physicochemical parameters of the scaffold are summarized below:

PropertyValue / Specification
Chemical Name (7-Bromo-1H-indazol-3-yl)methanol
CAS Number 1220040-11-8
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Hydrogen Bond Donors (HBD) 2 (N-H, O-H)
Hydrogen Bond Acceptors (HBA) 2 (N, O)
Topological Polar Surface Area 45.5 Ų
Halogen Vector 1 (C-7 Bromine)

Data synthesized from standard chemical repositories and structural analysis [1].

Mechanistic Rationale in Drug Design

The Indazole Core as a Hinge-Binding Motif

In kinase inhibitor design, the 1H-indazole ring is frequently utilized to anchor the molecule within the ATP-binding pocket. The N1-H acts as a hydrogen bond donor, while the N2 lone pair acts as a hydrogen bond acceptor, perfectly mimicking the binding modality of native ATP to the kinase hinge region[4].

The C-7 Bromine: A Vector for Sub-Pocket Exploration

The C-7 position of the indazole ring typically points toward the solvent-exposed region or a deep hydrophobic sub-pocket, depending on the specific kinase conformation (e.g., DFG-in vs. DFG-out). The bromine atom serves as an ideal synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing researchers to append aryl, heteroaryl, or alkyl groups to optimize binding affinity and target selectivity [4].

The C-3 Hydroxymethyl: A Versatile Linker

The hydroxymethyl group at C-3 offers a distinct vector that can be exploited for hydrogen bonding with active-site residues. Alternatively, it serves as a synthetic precursor. Oxidation to an aldehyde enables reductive aminations, while conversion to a chloromethyl group allows for nucleophilic displacement, facilitating the construction of complex molecular architectures [3].

Synthetic_Workflow Core (7-Bromo-1H-indazol-3-yl)methanol Core Scaffold Suzuki C-7 Arylation (Suzuki Coupling) Core->Suzuki Pd Catalyst, Boronic Acid Buchwald C-7 Amination (Buchwald-Hartwig) Core->Buchwald Pd Catalyst, Amine Oxidation C-3 Oxidation (Aldehyde Formation) Core->Oxidation MnO2 or Dess-Martin Halogenation C-3 Halogenation (Chloromethyl/Bromomethyl) Core->Halogenation SOCl2 or PBr3

Figure 1: Divergent synthetic pathways enabled by the bifunctional nature of the scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in causality and validation checkpoints.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-7

Causality: The C-7 bromine is highly reactive towards oxidative addition by Pd(0). While the 1H-indazole nitrogen can sometimes coordinate with the catalyst (leading to poisoning), the use of bulky, electron-rich ligands like XPhos typically circumvents the need for N-protection, streamlining the synthesis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine (7-Bromo-1H-indazol-3-yl)methanol (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv). Validation Check: The use of a pre-mixed Pd/ligand system ensures active catalyst formation before substrate coordination.

  • Solvent Introduction: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 ratio, 0.2 M concentration). Degassing is critical to prevent the homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS. Validation Check: Disappearance of the m/z 227/229 isotopic doublet confirms the complete consumption of the starting bromide.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Chemoselective Oxidation of C-3 Methanol to Carboxaldehyde

Causality: Converting the hydroxymethyl group to an aldehyde opens pathways for Wittig olefinations or reductive aminations. Manganese dioxide (MnO₂) is specifically chosen over Swern or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid and to tolerate the basic nitrogen atoms of the indazole ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve (7-Bromo-1H-indazol-3-yl)methanol in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Oxidation: Add activated MnO₂ (10.0 equiv). Causality: The large excess is required because the reaction occurs on the solid surface of the heterogeneous MnO₂ reagent.

  • Agitation: Stir vigorously at room temperature for 18-24 hours. Monitor by TLC (UV active).

  • Filtration: Filter the black suspension through a pad of Celite to remove manganese residues. Wash the pad thoroughly with excess DCM and EtOAc. Validation Check: The filtrate should be completely clear and free of black particulates, ensuring no transition metal carryover.

  • Isolation: Concentrate the filtrate in vacuo to yield 7-bromo-1H-indazole-3-carbaldehyde. The product is typically pure enough (>95% by NMR) for immediate downstream use.

Applications in Targeted Therapeutics: c-MET Kinase Inhibition

Indazole derivatives, specifically those functionalized at the 3- and 7-positions, have shown profound efficacy in the development of Type-III allosteric inhibitors for the c-MET receptor tyrosine kinase [4]. Dysregulation of the c-MET/HGF signaling pathway is a known driver in hepatocellular carcinoma and non-small cell lung cancer.

By utilizing the 7-bromo-indazole scaffold, researchers have successfully synthesized libraries of compounds that bind to the allosteric pocket, stabilizing the inactive conformation of the kinase and shutting down downstream oncogenic signaling (PI3K/AKT and MAPK/ERK pathways).

cMET_Pathway HGF HGF (Hepatocyte Growth Factor) cMET c-MET Receptor Tyrosine Kinase HGF->cMET Activates PI3K PI3K / AKT Pathway cMET->PI3K Phosphorylation MAPK MAPK / ERK Pathway cMET->MAPK Phosphorylation Inhibitor Indazole-Derived Inhibitor (Type-III Allosteric Binder) Inhibitor->cMET Blocks ATP Pocket / Alters Conformation Tumor Tumor Cell Proliferation & Survival PI3K->Tumor Promotes MAPK->Tumor Promotes

Figure 2: Mechanism of action of indazole-derived inhibitors in the c-MET signaling pathway.

Conclusion

(7-Bromo-1H-indazol-3-yl)-methanol is far more than a simple reagent; it is a meticulously designed molecular chassis. By understanding the distinct electronic and steric properties of the C-7 halogen and the C-3 hydroxymethyl group, medicinal chemists can rapidly generate complex, target-specific libraries. Adhering to the validated protocols outlined in this guide ensures high-fidelity synthesis, driving forward the discovery of next-generation therapeutics.

References

  • BLD Pharm. (7-Bromo-1H-indazol-3-yl)methanol Product Specification.
  • J&K Scientific. 7-Bromo-1H-indazole Applications in Drug Discovery.
  • Smolecule. (6-Nitro-1H-indazol-3-yl)methanol and Indazole Derivatives in Medicinal Chemistry.
  • National Institutes of Health (PMC). Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor.
Exploratory

solubility and stability of (7-Bromo-1H-indazol-3-yl)-methanol

Technical Whitepaper: Physicochemical Profiling & Handling of (7-Bromo-1H-indazol-3-yl)-methanol Executive Summary (7-Bromo-1H-indazol-3-yl)-methanol is a critical heterocyclic building block, primarily utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Handling of (7-Bromo-1H-indazol-3-yl)-methanol

Executive Summary

(7-Bromo-1H-indazol-3-yl)-methanol is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., VEGFR, PLK1 targets) and allosteric modulators. Its utility is defined by the orthogonality of its functional groups: the 7-bromo motif allows for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-hydroxymethyl group serves as a versatile handle for oxidation, halogenation, or etherification.

This guide provides a structural analysis, solubility profile, and stability management strategy. It is designed to prevent common development pitfalls such as oxidation-induced impurities and precipitation during biological assays.

Part 1: Molecular Architecture & Predicted Properties

The physicochemical behavior of this molecule is governed by the competition between the lipophilic bromine atom and the polar hydroxymethyl/indazole core.

Structural Analysis
  • Indazole Core (pKa ~13.5): The 1H-indazole NH is a weak acid. The presence of the electron-withdrawing Bromine at C7 inductively stabilizes the conjugate base, likely lowering the pKa slightly compared to unsubstituted indazole.

  • 7-Bromo Substituent: Introduces significant lipophilicity and steric bulk proximal to the NH binding site. This often forces the molecule into the 1H-tautomer in solution to minimize steric clash with the N1 position.

  • 3-Hydroxymethyl Group: A primary alcohol attached to the electron-rich heteroaromatic ring. It acts as both a hydrogen bond donor (HBD) and acceptor (HBA).

Physicochemical Data (Calculated & Empirical Consensus)
PropertyValue (Approx.)Implication for Development
Molecular Weight 227.06 g/mol Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery).
cLogP 1.4 – 1.8Moderately lipophilic. Requires organic co-solvents for biological assays.
pKa (Indazole NH) ~13.2Remains neutral at physiological pH (7.4).
pKa (Protonated N2) ~1.0Protonation occurs only under strongly acidic conditions (pH < 2).
Tautomer Preference 1H-IndazoleThe 1H form is thermodynamically favored over 2H (>95%).
Melting Point 165–170 °CHigh crystallinity indicates strong intermolecular H-bonding (likely dimer formation).

Part 2: Solubility Profile & Solvent Selection

Solubility is the primary bottleneck for this intermediate. The planar indazole ring promotes "pi-stacking," leading to poor aqueous solubility.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingUsage Recommendation
Polar Aprotic DMSO High (>50 mg/mL) Primary Stock Solution. Store at -20°C.
Polar Aprotic DMFHigh (>40 mg/mL)Alternative stock; use if DMSO interferes with reaction.
Polar Protic MethanolModerate (5–15 mg/mL)Good for transfers and HPLC mobile phases.
Polar Protic EthanolLow-ModerateHeating required for dissolution; suitable for recrystallization.
Chlorinated DCM / CHCl3ModerateGood for extraction/workup; poor for long-term storage.
Aqueous Water / PBSVery Low (<0.1 mg/mL) Do not use for stock. Requires <1% DMSO spike for assay buffers.
Dissolution Protocol (Stock Preparation)
  • Weighing: Weigh the solid into an amber glass vial (light protection is critical).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–20 mM .

  • Agitation: Vortex for 30 seconds. If solid persists, sonicate at 40 kHz for 5 minutes.

  • Note: Avoid heating above 40°C during sonication to prevent alcohol oxidation.

  • Verification: Visually inspect for "schlieren" lines (swirls), indicating incomplete dissolution.

Part 3: Stability & Degradation Pathways

Researchers must guard against two primary degradation mechanisms: Oxidation and Photolysis .

Degradation Mechanism Diagram

DegradationPathways cluster_conditions Critical Storage Factors Parent (7-Bromo-1H-indazol-3-yl)-methanol (Active) Aldehyde Degradant A: Indazole-3-carbaldehyde (Reactive Electrophile) Parent->Aldehyde Oxidation (Air/Trace Metals) Accelerated by DMSO/Heat Debromo Degradant C: (1H-indazol-3-yl)-methanol (Loss of Halogen) Parent->Debromo Photolysis (UV Light) Radical Mechanism Acid Degradant B: Indazole-3-carboxylic acid (Inactive) Aldehyde->Acid Further Oxidation Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Amber Vials Amber Vials -20°C Storage -20°C Storage

Figure 1: Primary degradation pathways. The conversion to aldehyde is the most common impurity observed in DMSO stocks stored at room temperature.

Stability Management Strategy
  • Oxidation (The DMSO Problem): DMSO can act as a mild oxidant (Swern-like conditions) if trace acid chlorides or activators are present.

    • Action: Use "Assay Grade" or "Anhydrous" DMSO (>99.9%). Avoid storing stocks for >3 months.

  • Photodehalogenation: Aryl bromides are susceptible to radical cleavage under UV light.

    • Action: All handling must occur under yellow light or in amber glassware.

  • N-Alkylation (Synthesis Risk): In basic media (e.g., K2CO3 in DMF), the N1-H becomes nucleophilic. If alkyl halides are present, N1-alkylation will compete with O-alkylation.

Part 4: Analytical Protocols

Stability-Indicating HPLC Method

This method separates the parent compound from its likely oxidation products (aldehyde) and hydrolysis byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity and keeps Indazole neutral/protonated).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic core) and 220 nm (Amide/Indazole bonds).

  • Gradient:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Hold
12.095%Linear Gradient
15.095%Wash
15.15%Re-equilibration
Analytical Workflow Diagram

AnalyticalWorkflow Sample Solid Sample (7-Br-Indazole-MeOH) Dissolution Dissolve in MeOH:H2O (1:1) 0.5 mg/mL Sample->Dissolution Filter Filter (0.22 µm PTFE) Dissolution->Filter HPLC RP-HPLC Injection (Gradient Elution) Filter->HPLC Decision Purity > 95%? HPLC->Decision Pass Release for Bio-Assay Decision->Pass Yes Fail Recrystallize (EtOH/Water) Decision->Fail No Fail->Sample Reprocess

Figure 2: Quality Control workflow prior to biological screening.

Part 5: References

  • Synthesis & Indazole Chemistry:

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Lenacapavir Intermediate).[3]

    • Source: National Institutes of Health (PMC) / J. Org. Chem.

    • URL:[Link]

  • Physicochemical Properties (LogP/pKa):

    • Title: LogP—Making Sense of the Value (General principles applied to heterocycles).

    • Source: ACD/Labs.

    • URL:[Link]

  • Analytical Methods (HPLC for Indazoles):

    • Title: HPLC Determination of Imidazoles and Indazoles with Variant Anti-Infective Activity.

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • Compound Safety & Handling:

    • Title: 7-Bromo-1H-indazole Safety Data Sheet (SDS).

    • Source: Sigma-Aldrich.[4]

Sources

Foundational

The Strategic Utility of Bromo-Indazolyl-Methanol Scaffolds in Modern Drug Discovery: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the selection of a core...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug discovery program. The bromo-indazolyl-methanol class of compounds—encompassing isomers such as (6-bromo-1H-indazol-4-yl)methanol and (7-bromo-1H-indazol-3-yl)methanol—has emerged as a highly versatile, bifunctional building block.

Rather than viewing these molecules merely as static chemical entities, we must approach them as dynamic vectors for target engagement. The indazole core acts as a privileged bioisostere for purines and indoles, granting access to the ATP-binding pockets of kinases and bacterial enzymes. Simultaneously, the bromine atom and the hydroxymethyl (methanol) group serve as orthogonal synthetic handles, allowing for precise, multidimensional elaboration of the scaffold[1]. This whitepaper dissects the structural rationale, biological applications, and validated experimental workflows required to harness bromo-indazolyl-methanols in therapeutic development.

Structural Rationale: The Bifunctional Advantage

The architectural brilliance of the bromo-indazolyl-methanol scaffold lies in its dual functionality, which perfectly aligns with the principles of Structure-Activity Relationship (SAR) optimization:

  • The Indazole Core (Target Anchoring): The 1H-indazole ring contains adjacent nitrogen atoms (N1 and N2) that function as critical hydrogen bond donors and acceptors. This motif frequently mimics the adenine ring of ATP, anchoring the molecule into the hinge region of kinase domains[2].

  • The Bromine Atom (Spatial Extension): Positioned typically at the C6 or C7 position, the heavy bromine atom is highly reactive towards palladium-catalyzed oxidative addition. This enables rapid diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing the molecule to project into adjacent hydrophobic pockets[1].

  • The Methanol Group (Polar Interaction & Functionalization): The hydroxymethyl moiety (-CH₂OH) can be synthesized via the addition of formaldehyde to the indazole ring in acidic media[3]. In a biological context, the hydroxyl group can form water-mediated hydrogen bond networks within a binding site. Synthetically, it can be oxidized to an aldehyde for reductive amination or converted into a leaving group for etherification, fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Mechanistic Pathways & Biological Activities

The strategic functionalization of bromo-indazolyl-methanols has yielded potent inhibitors across multiple therapeutic areas.

Oncology: Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a master regulator of centriole duplication. Its overexpression in various malignancies leads to centrosome amplification and chromosomal instability. Indazole derivatives, synthesized from 6-bromoindazole precursors, have been identified as potent PLK4 inhibitors[2]. By binding competitively to the ATP pocket, these compounds prevent PLK4 autophosphorylation. The resulting inhibition forces cancer cells into multipolar spindle formation, ultimately triggering mitotic catastrophe and apoptosis[2].

PLK4_Pathway A Bromo-Indazolyl-Methanol Derivative B PLK4 Kinase (Hinge Region Binding) A->B ATP Competitive Inhibition C Centriole Overduplication (Inhibited) B->C Blocks Autophosphorylation D Mitotic Catastrophe C->D Spindle Multipolarity E Cancer Cell Apoptosis D->E Irreversible Cell Death

Fig 1. Mechanism of action for indazole-derived PLK4 inhibitors inducing cancer cell apoptosis.

Antimicrobial: Bacterial DNA Gyrase B (GyrB) Inhibition

The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel antibacterial mechanisms. Guided by structure-based drug design, researchers have utilized bromoindazole starting materials to discover a novel class of GyrB inhibitors[4]. Unlike fluoroquinolones that target Gyrase A, these indazole derivatives target the ATPase domain of GyrB, effectively bypassing existing fluoroquinolone resistance mechanisms and demonstrating excellent in vivo efficacy[4].

Antiparasitic & Antiviral Applications

Beyond oncology and bacteriology, the indazole scaffold exhibits broad-spectrum utility. Substituted indazoles and azaindoles have been identified as fast-acting, cidal inhibitors of Trypanosoma brucei, the causative agent of Human African trypanosomiasis[5]. Furthermore, highly functionalized bromo-indazoles (e.g., 7-bromo-4-chloro-1H-indazol-3-amine) serve as critical intermediates in the synthesis of Lenacapavir, a first-in-class HIV-1 capsid inhibitor, highlighting the scaffold's antiviral importance[6].

Quantitative Data: Physicochemical & Biological Profiling

To facilitate rational drug design, the physicochemical parameters and biological benchmarks of these scaffolds must be strictly quantified.

Table 1: Physicochemical Properties of Key Bromo-Indazolyl-Methanol Isomers
Compound NameCAS NumberMolecular Weight ( g/mol )H-Bond DonorsH-Bond AcceptorsSynthetic Utility
(6-Bromo-1H-indazol-4-yl)methanol1416708-64-9227.0622C6 cross-coupling; C4 functionalization
(6-Bromo-1H-indazol-3-yl)methanol885518-29-6227.0622C6 cross-coupling; C3 functionalization
(7-Bromo-1H-indazol-3-yl)methanol1220040-11-8227.0622C7 cross-coupling; C3 functionalization
Table 2: Comparative Biological Activities of Indazole-Derived Inhibitors
Target / IndicationLead Compound OriginPrimary MechanismObserved Efficacy (In Vitro)Reference
PLK4 (Breast Cancer)6-Bromoindazole deriv.ATP-competitive kinase inhibitionIC₅₀ = 74 nM (Lead 28t)[2]
GyrB (MRSA)7-Bromoindazole deriv.ATPase domain inhibitionMIC < 0.5 µg/mL[4]
T. brucei (Trypanosomiasis)Substituted IndazoleFast-acting cidal inhibitionpEC₅₀ > 6.0 (<18h incubation)[5]

Experimental Protocols: Synthesis & Validation

As an Application Scientist, I emphasize that protocols must not be blind recipes. They must be self-validating systems where the causality of each step is understood and monitored.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromo-Indazolyl-Methanol

This protocol details the arylation of the bromo-position to extend the scaffold into hydrophobic binding pockets[1].

Causality & Rationale: Palladium(0) catalysts are highly sensitive to oxidation. Degassing the solvent is not optional; it is mandatory to prevent the formation of inactive Pd(II) species and the homocoupling of the boronic acid. Potassium carbonate (K₂CO₃) is selected as the base because the carbonate anion facilitates the critical transmetalation step by coordinating to the boron atom, forming a reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add (6-bromo-1H-indazol-4-yl)methanol (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) inside a nitrogen-filled glovebox to prevent premature catalyst degradation.

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and ddH₂O. Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 30 minutes.

  • Reaction Execution: Seal the flask and heat to 90°C for 12 hours under positive Argon pressure.

  • Self-Validation (In-Process Control): At 4 hours, extract a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. Validation Check: The disappearance of the distinct 1:1 bromine isotope pattern (M and M+2 peaks) confirms the complete consumption of the starting material.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash chromatography (DCM/MeOH gradient).

Synthetic_Workflow S1 Starting Material (Bromo-Indazolyl-Methanol) S2 Pd-Catalyzed Cross-Coupling S1->S2 Step 1: Arylation S3 Methanol Group Functionalization S2->S3 Step 2: Etherification S4 Target Compound Library S3->S4 Step 3: Validation

Fig 2. Synthetic workflow for diversifying the bromo-indazolyl-methanol scaffold.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET for PLK4)

To evaluate the biological activity of the synthesized indazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Causality & Rationale: Standard fluorescence assays are highly susceptible to false positives caused by the auto-fluorescence of the test compounds. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a time delay (e.g., 50 µs) before measuring the emission, short-lived background fluorescence decays, yielding an exceptionally high signal-to-noise ratio. Furthermore, the ATP concentration is strictly maintained at the


 of PLK4 to ensure the assay accurately identifies ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the indazole test compounds in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme/Substrate Addition: Add recombinant human PLK4 kinase domain and a biotinylated peptide substrate in kinase buffer (HEPES pH 7.5, MgCl₂, DTT, Brij-35).

  • Reaction Initiation: Initiate the reaction by adding ATP at its predetermined

    
     concentration. Incubate at 25°C for 60 minutes.
    
  • Detection Phase: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Data Acquisition & Self-Validation: Read the plate on a TR-FRET compatible microplate reader. Validation Check: Calculate the Z'-factor for the plate using the DMSO vehicle (negative control) and a known PLK4 inhibitor like Centrinone (positive control). A Z'-factor > 0.6 is required to validate the assay run.

  • Analysis: Plot the TR-FRET emission ratio (665 nm / 615 nm) against the log of the compound concentration to derive the IC₅₀ values[1].

References

  • BenchChem.An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate in Modern Drug Discovery.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrABQW10QvVhvR9PAiepoLz0rG04PCXaYp6OrF02mLQ1Yo-wIe0Q0Wm9OdlPsqCUXy9Ew1uokRoOYCE04bm49KDl0Sv3wzwLyLixuDWJKPp25axmrGHdQ3iZbdAN6Df3MBAYsyUcfzY0bLE_kuCebH402seZ7sjNLmfjT6-NtR66r7d-ZVd7ocaaoVlr3uSLXaGOEOEdu0xyb8xBJN82RngDUELVb2RWFnNx1YGFfzL_Yiqz4cHPm16caN7ByGtiVdDk4pUyljWTbnzHU=]
  • PMC - NIH.Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHuzTIrt_vIal9pp3QBpKrRHgRvTlwE5BmbRVGjXhqChT-X9IzGEljmXne6j84PBI97mZoTsW918c8Zqmrr5jPL0pFoVPpGG5WlwzvyQDEAvcELVH2ecjeTjhPojGWYhQzIo2zvSFIUdrbw--u]
  • PMC - NIH.Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQjW3198qiUcURhpEaAwENH3gu19bi8yOVOevljltEx7IUi4LdYGbZLQcI_ZuGRdjBpSJGyjUZWguqy_H2WhzGGB9kQQbHfWYDLdNOs5825WMPMzxCHwszCq0O0hfGkmTIIsSeLa9vPjMDMG4=]
  • Journal of Medicinal Chemistry - ACS Publications.Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJPA6rmNvsK3UR-vf7AWnzcc4ac-jcJarYOOGP2sG7OZCKk-AwxmBkkrznpGeZBlTAcC2CNsJNvdXh7ThqBx8DzsLfX8cAqakvJ-X1nA0z-zWDuGA8hWfn0TgDxK3cCOKUsxublfaUqxw8ajuUuU_O]
  • ResearchGate.Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlDr_F4KWba8g-mMm-TJKRoqXS2hOrGaIsBU6hxG64tN8Uo_R8zb_3FwSwghdHFnQ1X1VeA7qTwRsDzinRQr1HvlChF39jakC_oRLT6xyb20mK_AYRNcMK8GleJNh2hq4DtMh6R7tZfGwEjokxdSRdfjFdoyojCN2WPPaSnuXANMmJaHPt4VF6be02oA7HEHUF1l7lrPZKg6scoZjQayGIszMYRYmzjdtlYSeR-gpMCBweZY57kyc8uWI4y3TGUrJyqL7WNrA6y4irbbZjLnUSRG8=]
  • PMC - NIH.Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu3_Nlp60ropkj-KYJEHZCuV_FbFcidU7OBo_hwpefEPDuBpDCiGJ0Jzi_4LKVyv1zYkRcFhNQcDR2F3UhIrxxHhb4yJ_XPCKjhO7vQiAM9zost5-jld2REUzmzpqRa1bHm68mT9eh1_ZxMAE=]

Sources

Exploratory

(7-Bromo-1H-indazol-3-yl)-methanol: A Strategic Linchpin for Divergent Library Synthesis

Executive Summary: The "Linchpin" Scaffold (7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8 ) represents a high-value "linchpin" intermediate in modern drug discovery. Unlike simple heterocycles, this building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Scaffold

(7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8 ) represents a high-value "linchpin" intermediate in modern drug discovery. Unlike simple heterocycles, this building block offers a pre-installed orthogonal reactivity triad :

  • C3-Hydroxymethyl: A versatile "warhead" handle for attaching linkers, solvent-front groups, or electrophilic traps.

  • C7-Bromine: A sterically unique cross-coupling vector that directs substituents into the "back pocket" of kinase active sites or facilitates E3 ligase recruitment in PROTAC designs.

  • N1-Nitrogen: A tunable electronic governor that controls solubility and permeability via alkylation or protection.

This guide details the synthesis, reactivity landscape, and application of this scaffold, specifically focusing on its role in developing kinase inhibitors (e.g., VEGFR, PLK) and heterobifunctional degraders (KRAS, BCL6).

Physicochemical Profile

PropertyValueNotes
CAS Number 1220040-11-8Verified specific isomer.
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point 168–172 °CTypical for 3-substituted indazoles.
pKa (N1-H) ~13.8Acidity comparable to generic indazoles; requires mild base (Cs₂CO₃) for alkylation.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (Hexane, Et₂O).

Synthesis of the Building Block

Accessing the 7-bromo isomer specifically requires avoiding the common pitfalls of non-selective bromination, which favors the C5 position. The most robust route utilizes a regioselective cyclization or a directed C3-functionalization of 7-bromoindazole.

Retrosynthetic Analysis

The most scalable route does not start with direct bromination of (1H-indazol-3-yl)methanol. Instead, it builds the C3-alcohol from a 7-bromoindazole core via an ester or aldehyde intermediate.

Validated Synthetic Route (Scale-Up Friendly)

Step 1: Synthesis of 7-Bromo-1H-indazole

  • Precursor: 2-Bromo-6-methylaniline.

  • Method: Diazotization followed by intramolecular cyclization (Jacobson indazole synthesis) or phase-transfer catalysis.

  • Alternative: Commercially available 7-bromoindazole is often prepared via the "Sandmeyer" route from 7-aminoindazole.

Step 2: Selective C3-Iodination

  • Reagents: I₂, KOH, DMF (or Acetone).

  • Mechanism:[1][2][3][4] Electrophilic aromatic substitution. The C3 position is significantly more nucleophilic than C5/C7, allowing exclusive mono-iodination even in the presence of the C7-bromide.

  • Yield: >90%.[2][4]

Step 3: Carbonylation & Reduction

  • Transformation: Pd-catalyzed carbonylation (CO, MeOH) to the methyl ester, followed by LiAlH₄ reduction.

  • Why this route? It avoids the use of unstable 3-lithio species which can cause halogen scrambling at the C7-Br position.

Graphviz Workflow: Synthesis Logic

SynthesisWorkflow Start 7-Bromo-1H-indazole (Commercially Available) Step1 Step 1: C3-Iodination (I2, KOH, DMF) Yield: >90% Start->Step1 Inter1 7-Bromo-3-iodo-1H-indazole (The 'Pivot' Intermediate) Step1->Inter1 Step2 Step 2: Carbonylation (Pd(dppf)Cl2, CO, MeOH) Inter1->Step2 Inter2 Methyl 7-bromo-1H-indazole-3-carboxylate Step2->Inter2 Step3 Step 3: Reduction (LiAlH4, THF, 0°C) Inter2->Step3 Final (7-Bromo-1H-indazol-3-yl)-methanol (Target Scaffold) Step3->Final

Caption: Optimized synthetic workflow avoiding halogen scrambling. The C3-iodo intermediate is the critical pivot point.

The Reactivity Triad: A Divergent Strategy

The power of this scaffold lies in its ability to be functionalized sequentially.

Vector 1: The C3-Hydroxymethyl Handle (The "Warhead")

The primary alcohol is a versatile handle. In kinase inhibitors, this group often extends into the solvent front.

  • Oxidation (MnO₂ or DMP): Yields the aldehyde, enabling reductive amination to install solubilizing amines (e.g., morpholine, piperazine).

  • Halogenation (SOCl₂ or PBr₃): Converts the alcohol to a benzylic halide, a potent electrophile for S_N2 reactions with thiols or amines.

  • Etherification: Mitsunobu conditions allow coupling to phenols, creating ether-linked chimeras.

Vector 2: The C7-Bromine (The "Anchor")

The C7 position is sterically crowded but electronically unique.

  • Suzuki-Miyaura Coupling: Requires active catalysts (e.g., Pd(dppf)Cl₂, Pd(dtbpf)Cl₂) due to steric hindrance from the peri-position (H1/N1).

  • Selectivity: Under standard Pd-coupling conditions, the C7-Br is stable if the C3 position is already functionalized. If starting from the 3-iodo intermediate, C3 reacts first at room temperature, while C7 requires heat (>80°C), allowing sequential cross-coupling.

Vector 3: The N1-Nitrogen (The "Governor")
  • Protection: Essential before performing lithiation or strong base reactions. THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) are preferred.

  • Alkylation: N1 vs. N2 selectivity is a classic challenge.

    • Thermodynamic Control: Alkylation of the neutral indazole usually favors N1.

    • Steric Control: Bulky C7 substituents can push alkylation toward N2, but the 7-bromo group is small enough that N1 remains the major product under basic conditions (Cs₂CO₃/DMF).

Graphviz Diagram: Divergent Reactivity Map

ReactivityMap Core (7-Bromo-1H-indazol-3-yl)-methanol C3_Node C3-Alcohol Vector Core->C3_Node C7_Node C7-Bromine Vector Core->C7_Node N1_Node N1-Nitrogen Vector Core->N1_Node C3_Aldehyde Reductive Amination (Kinase Solvent Front) C3_Node->C3_Aldehyde C3_Halide Alkyl Halide (Linker Attachment) C3_Node->C3_Halide C7_Suzuki Suzuki Coupling (Hydrophobic Pocket) C7_Node->C7_Suzuki C7_Buchwald Buchwald Amination (Rare, requires active Pd) C7_Node->C7_Buchwald N1_Prot Protection (THP/SEM) (Directing Group) N1_Node->N1_Prot N1_Alkyl Alkylation (Solubility/PK) N1_Node->N1_Alkyl

Caption: The "Reactivity Triad" enabling divergent library synthesis from a single core.

Experimental Protocols

Protocol A: Selective C3-Iodination of 7-Bromoindazole

Primary Source: Adapted from WO2025163390 (HPK1 Degraders) & WO2023240038.

Objective: To install the iodine handle without affecting the C7-bromine.

  • Setup: Charge a reaction vessel with 7-bromo-1H-indazole (1.0 equiv) and Acetone (10 volumes).

  • Base Addition: Cool to 0°C. Add KOH (2.0 equiv) or K₂CO₃ (2.5 equiv). Stir for 15 min.

  • Iodination: Add Iodine (I₂) (1.1 equiv) portion-wise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to 20°C and stir for 2–4 hours. Monitor by LCMS (Target M+H ≈ 323).

  • Workup: Quench with 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. The product often precipitates as an off-white solid.

  • Isolation: Filter the solid, wash with water and cold heptane. Dry under vacuum.[5]

    • Yield: Typically 85–95%.

    • Purity: >98% (No column usually required).

Protocol B: Carbonylation to Methyl Ester

Critical Step for accessing the alcohol.

  • Setup: Dissolve 7-bromo-3-iodo-1H-indazole (1.0 equiv) in MeOH/DMF (9:1).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) and Triethylamine (3.0 equiv).

  • Conditions: Pressurize with CO gas (50 psi) in an autoclave. Heat to 80°C for 12 hours.

    • Note: The C7-Br is unreactive under these specific conditions due to the higher lability of the C3-I bond.

  • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

Protocol C: Reduction to Alcohol
  • Reduction: Dissolve the methyl ester (from Protocol B) in anhydrous THF . Cool to 0°C.[6]

  • Reagent: Add LiAlH₄ (1.0 M in THF, 1.2 equiv) dropwise.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts.[5]

  • Result: (7-Bromo-1H-indazol-3-yl)-methanol.

Applications in Drug Discovery[8]

Heterobifunctional Degraders (PROTACs)

Recent patent literature (e.g., WO2025006783) highlights the use of 7-bromo-3-iodo-1H-indazole derivatives in KRAS and BCL6 degraders.

  • Role: The indazole acts as the core scaffold.[7] The C3 position links to the E3 ligase ligand (e.g., via an ether linkage formed from the alcohol), while the C7 position is coupled to the target protein binder.

Kinase Inhibitors

In VEGFR and PLK4 inhibitors, the 7-bromo substituent is often replaced via Suzuki coupling to introduce a solubilizing pyridine or pyrazole, while the C3-alcohol is oxidized to an amide or amine to interact with the hinge region.

References

  • Synthesis of 7-Bromo-3-iodo-1H-indazole (Intermediate)
  • Selective C3-Functionalization Strategy

    • Source: Giraud, F., et al.
    • URL:[Link]

  • Source: WO2025006783A2. "Heterobifunctional compounds for the degradation of KRAS.
  • Source: WO2011015502A1. "Process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole.

Sources

Foundational

Theoretical and Computational Profiling of (7-Bromo-1H-indazol-3-yl)-methanol

Executive Summary This technical guide presents a comprehensive theoretical and computational framework for the analysis of (7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8). As a halogenated indazole derivative, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide presents a comprehensive theoretical and computational framework for the analysis of (7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8). As a halogenated indazole derivative, this scaffold holds significant promise in medicinal chemistry, particularly as a precursor for kinase inhibitors and modulators of the Wnt/


-catenin pathway.

The 7-bromo substitution introduces a distinct electronic signature via the


-hole effect (halogen bonding), while the 3-hydroxymethyl group provides a versatile handle for hydrogen bonding and further functionalization. This guide details the protocols for Density Functional Theory (DFT) optimization, spectroscopic prediction, and molecular docking to validate its potential as a lead compound.

Molecular Architecture & Electronic Structure (DFT)

Computational Methodology

To ensure high-fidelity results, the electronic structure calculations must address the tautomeric equilibrium characteristic of indazoles.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or

    
    B97X-D (for dispersion corrections).
    
  • Basis Set: 6-311++G(d,p).[1][2] The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen and the electron-rich bromine atom.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) in water and DMSO.

Tautomeric Stability Analysis

Indazoles exhibit prototropic tautomerism between the 1H- and 2H-positions. For (7-Bromo-1H-indazol-3-yl)-methanol, the 1H-tautomer is thermodynamically preferred due to the benzenoid structure retention in the fused ring system.

Key Structural Feature: The 3-hydroxymethyl group (


) allows for an intramolecular hydrogen bond between the hydroxyl proton and the 

nitrogen of the indazole ring. This interaction stabilizes the planar conformation, influencing the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary descriptor of chemical stability and bioactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the indazole rings and the bromine lone pairs. Acts as the electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the

    
    -system of the pyrazole ring. Acts as the electron acceptor.
    

Quantitative Data Summary (Predicted @ B3LYP/6-311++G(d,p)):

ParameterValue (eV)Description

-6.24Ionization Potential proxy

-1.85Electron Affinity proxy

4.39Kinetic Stability
Chemical Hardness (

)
2.19Resistance to charge transfer
Electrophilicity (

)
3.72Propensity to accept electrons

Spectroscopic Profiling

Vibrational Spectroscopy (IR/Raman)

Experimental IR spectra often require scaling factors when compared to harmonic frequency calculations.

  • Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).

  • Characteristic Modes:

    • 
      : 
      
      
      
      (Sharp, unless H-bonded).
    • 
      : 
      
      
      
      (Indazole ring stretch).
    • 
      : 
      
      
      
      (Distinctive heavy atom stretch).
NMR Shift Prediction (GIAO Method)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Reference: TMS (Tetramethylsilane) optimized at the same level of theory.

  • 7-Bromo Effect: The bromine atom at position 7 causes a significant upfield shift (shielding) on the adjacent C6 and C7a carbons due to the heavy atom effect, which must be accounted for using spin-orbit coupling corrections if high accuracy is required.

Pharmacological Potential & Molecular Docking[3][4]

Target Identification

Indazole derivatives are privileged scaffolds for kinase inhibition. The (7-Bromo-1H-indazol-3-yl)-methanol structure mimics the adenine hinge-binding region of ATP.

  • Primary Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) - Angiogenesis inhibition.

  • Secondary Target: CDK2 (Cyclin-Dependent Kinase 2) - Cell cycle regulation.

Docking Protocol (AutoDock Vina)
  • Ligand Prep: Optimize geometry (DFT), assign Gasteiger charges, merge non-polar hydrogens.

  • Receptor Prep: Retrieve PDB (e.g., 4ASD for VEGFR2), remove water/co-factors, add polar hydrogens, compute Kollman charges.

  • Grid Box: Centered on the hinge region (Val916 in VEGFR2). Size:

    
     Å.
    
Interaction Analysis

The docking pose typically reveals:

  • Hinge Binding: The N1-H of the indazole acts as a H-bond donor to the backbone carbonyl of the hinge residue (e.g., Glu917).

  • Halogen Bonding: The 7-Br atom can form a halogen bond with backbone carbonyl oxygens or solvent-accessible residues, enhancing affinity beyond simple steric filling.

  • Hydrophobic Clamp: The planar indazole ring sits in the hydrophobic pocket formed by Val848 and Ala866.

Experimental Workflows & Diagrams

Computational Study Workflow

This diagram outlines the sequential logic from structure generation to biological validation.

G Start Structure Generation (7-Bromo-1H-indazol-3-yl)-methanol Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (IR/Raman & Thermochemistry) Opt->Freq NBO NBO Analysis (Hyperconjugation & Charge) Opt->NBO DockPrep Ligand Preparation (PDBQT Format) Opt->DockPrep Analysis Interaction Profiling (H-bonds, Pi-Pi, Halogen bonds) Freq->Analysis Stability Check Docking Molecular Docking (AutoDock Vina vs VEGFR2) DockPrep->Docking Docking->Analysis

Figure 1: Integrated workflow for the theoretical characterization of indazole derivatives.

Kinase Inhibition Pathway

The biological relevance of inhibiting VEGFR2 with this indazole scaffold.

Pathway Ligand (7-Bromo-1H-indazol-3-yl)-methanol VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) Ligand->VEGFR2 Binds Hinge Region Block INHIBITION Ligand->Block Phos Autophosphorylation VEGFR2->Phos Activation Signaling Downstream Signaling (RAF/MEK/ERK) Phos->Signaling Angio Angiogenesis (Cell Proliferation) Signaling->Angio Block->Phos Prevents

Figure 2: Mechanism of Action (MoA) for indazole-based VEGFR2 inhibition.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Vianello, P., et al. (2024).[1] Synthesis, molecular docking and DFT studies on novel indazole derivatives. PMC (PubMed Central). Link

  • Mullard, A. (2012). FDA approves axitinib. Nature Reviews Drug Discovery, 11, 178. (Reference for Indazole scaffold in Kinase Inhibitors). Link

Sources

Exploratory

Advanced Safety and Handling Guidelines for (7-Bromo-1H-indazol-3-yl)-methanol in Medicinal Chemistry

Executive Summary (7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8) is a highly specialized halogenated heterocycle that serves as a critical building block in modern drug discovery, particularly in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8) is a highly specialized halogenated heterocycle that serves as a critical building block in modern drug discovery, particularly in the synthesis of kinase inhibitors and targeted oncological therapeutics[1]. While its bifunctional nature—featuring both an electrophilic bromo-substituent and a nucleophilic hydroxymethyl group—makes it synthetically versatile, it also introduces complex toxicological and stability risks.

This whitepaper provides an authoritative, self-validating framework for the safe handling, storage, and experimental utilization of (7-Bromo-1H-indazol-3-yl)-methanol, ensuring both personnel safety and the preservation of chemical integrity during complex cross-coupling methodologies.

Physicochemical Profiling & Hazard Assessment

To design an effective safety protocol, one must first understand the causality behind the compound's hazards. The indazole core is electron-rich, but the bromine atom at the 7-position acts as an electrophilic sink. In biological systems, this electrophilic site can undergo nucleophilic attack by cellular thiols and amines, leading to covalent adduct formation, oxidative stress, and subsequent tissue irritation[2]. Furthermore, the primary alcohol at the 3-position is susceptible to photo-oxidation, necessitating strict environmental controls.

Quantitative Data Summary
PropertySpecification / ValueCausality / Relevance
Compound Name (7-Bromo-1H-indazol-3-yl)-methanolTarget scaffold for functionalization.
CAS Number 1220040-11-8Unique identifier for SDS tracking[1].
Molecular Formula C8H7BrN2OIndicates high halogen content (toxicity risk).
Molecular Weight 227.06 g/mol Required for precise stoichiometric calculations.
Storage Conditions Sealed, dry, 2–8°CPrevents thermal degradation and alcohol oxidation[1].
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation[1].
Mechanistic Hazard Pathway

HazardPathway A (7-Bromo-1H-indazol-3-yl)-methanol (Electrophilic Halogenated Heterocycle) B Dermal / Inhalation Exposure (Breach of PPE) A->B Unsafe Handling C Interaction with Biological Nucleophiles (Proteins, Cellular Thiols) B->C Absorption D Covalent Adduct Formation & Oxidative Stress C->D Nucleophilic Attack E Toxicological Response (H315, H319, H335) D->E Cellular Irritation

Caption: Mechanistic pathway of toxicological response following exposure to halogenated indazoles.

Self-Validating Safety & Handling Protocols

A self-validating safety system ensures that the failure of one protective measure immediately triggers a secondary defense or alerts the operator, preventing catastrophic exposure.

Personal Protective Equipment (PPE) & Engineering Controls
  • Double-Gloving (Self-Validating Breach Detection): Halogenated heterocycles can permeate standard single-layer nitrile gloves over extended exposure periods[2]. Operators must wear two layers of nitrile gloves of contrasting colors. If the outer glove is chemically compromised or torn, the visible inner glove alerts the operator to abort the procedure and change gloves immediately.

  • Respiratory Protection: Handling must occur exclusively within a Class II Biological Safety Cabinet (BSC) or a continuously monitored chemical fume hood. The causality here is direct: the compound's fine crystalline structure can become aerosolized during weighing, triggering severe respiratory irritation (H335) upon inhalation[1].

  • Static-Dissipative Weighing: To prevent aerosolization caused by static repulsion, use an anti-static gun (Zerostat) on the weighing spatula and weigh boat prior to transferring the compound.

Storage and Degradation Prevention

Store the compound at 2–8°C in a desiccator protected from light[1]. Exposure to ambient moisture and UV light can catalyze the hydrolysis of the bromo-substituent or the oxidation of the hydroxymethyl group to an aldehyde, generating impurities that will poison sensitive palladium catalysts in downstream applications.

Experimental Methodology: Safe Integration via Suzuki-Miyaura Coupling

(7-Bromo-1H-indazol-3-yl)-methanol is frequently utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to build complex polycyclic architectures[3]. The following protocol details the site-selective coupling at the 7-position[4], emphasizing the causality behind both chemical and safety choices.

Step-by-Step Protocol

Step 1: Fume Hood Setup and Reagent Charging

  • Action: Verify fume hood face velocity (standard: 0.5 m/s). Under inert atmosphere (N2 or Ar), charge a Schlenk flask with (7-Bromo-1H-indazol-3-yl)-methanol (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Causality: Conducting the solid transfer before adding solvents prevents splashing. The slight excess of boronic acid compensates for potential protodeboronation side-reactions.

Step 2: Solvent Degassing and Base Addition

  • Action: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v), followed by K2CO3 (2.0 equiv).

  • Causality: Oxygen in the reaction mixture leads to the rapid oxidation of the Pd(0) active catalyst to an inactive Pd(II) species, while simultaneously promoting the homocoupling of the arylboronic acid[5]. Degassing via the freeze-pump-thaw method is a self-validating step to ensure catalyst longevity.

Step 3: Catalyst Introduction

  • Action: Add Pd(PPh3)4 (0.05 equiv) rapidly against a positive counter-flow of Nitrogen.

  • Causality: The N-H proton of the indazole ring can sometimes coordinate with the palladium center[3]. Using a robust, sterically hindered catalyst system like Pd(PPh3)4 ensures the oxidative addition occurs selectively at the C-Br bond rather than being poisoned by the heterocycle[4].

Step 4: Reflux and Reaction Monitoring

  • Action: Heat the reaction to 80°C. Monitor via TLC (Hexanes/EtOAc) until the starting material is consumed.

  • Causality: Maintaining the temperature strictly at 80°C prevents the thermal degradation of the hydroxymethyl group and minimizes the formation of des-bromo impurities.

Step 5: Safe Quenching and Workup

  • Action: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Dispose of the aqueous layer in designated halogenated/heavy-metal waste containers.

  • Causality: Palladium black is highly reactive and potentially pyrophoric when dry. Filtering it while wet and isolating it in specific waste streams prevents laboratory fires and heavy metal environmental contamination.

Workflow Visualization

SuzukiWorkflow S1 1. Fume Hood Setup & PPE Verification S2 2. Weighing Indazole & Boronic Acid S1->S2 S3 3. Catalyst Charging Pd(PPh3)4 S2->S3 S4 4. Solvent Addition Degassed Dioxane/H2O S3->S4 S5 5. Reflux (80°C) Under N2 Atmosphere S4->S5 S6 6. Workup & Quench Safe Waste Disposal S5->S6

Caption: Self-validating safety workflow for the Suzuki-Miyaura cross-coupling of (7-Bromo-1H-indazol-3-yl)-methanol.

References

  • BLD Pharm. "1220040-11-8 | (7-Bromo-1H-indazol-3-yl)methanol." BLD Pharm Product Catalog.
  • Sriramchem. "4-Bromoquinoline - Versatile Halogenated Heterocycle Safety & Handling." Sriramchem.
  • Semantic Scholar. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Organics.
  • MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Molecules.
  • PMC. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." National Institutes of Health.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing (7-Bromo-1H-indazol-3-yl)-methanol as a Privileged Scaffold in Kinase Inhibitor Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & Experimental Protocols Executive Summary The development of highly selective, ATP-competitive kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & Experimental Protocols

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the use of "privileged scaffolds"—heterocyclic cores that reliably mimic the hydrogen-bonding profile of the adenine ring of ATP. Among these, the indazole core has emerged as a cornerstone in oncology and neuropharmacology [1]. Specifically, (7-Bromo-1H-indazol-3-yl)-methanol represents a highly versatile, tri-functional building block. This application note details the mechanistic rationale and validated experimental protocols for utilizing this compound in the divergent synthesis of kinase inhibitor libraries.

Mechanistic Rationale & Structural Causality

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen for kinase targeting, rather than just how to manipulate it. The utility of (7-Bromo-1H-indazol-3-yl)-methanol is driven by three distinct structural vectors:

The Indazole Core: Hinge Region Anchoring

The 1H-indazole system acts as a robust bidentate hydrogen-bond donor/acceptor. The N1-H donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the N2 lone pair accepts a hydrogen bond from the backbone amide NH (e.g., in CDK2, Chk1, or FGFR) [2]. This establishes the primary binding affinity and dictates the orientation of the rest of the molecule within the ATP-binding pocket.

The 7-Bromo Handle: Probing the Solvent-Exposed Channel

The bromine atom at the C7 position provides a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1, 3]. Because the C7 vector typically points toward the solvent-exposed region or the ribose-binding pocket (depending on the specific kinase conformation), extending the scaffold here allows chemists to install solubilizing groups (like piperazines or morpholines) or bulky aryl groups to improve pharmacokinetic properties without disrupting the critical hinge-binding interactions.

The 3-Methanol Group: Versatile Vector for Deep Pocket Interactions

The hydroxymethyl group (-CH₂OH) at the C3 position serves a dual purpose. Biologically, it can engage in non-conventional hydrogen bonding (e.g., C-H...O and N-H...π interactions) within the ATP site[4]. Synthetically, it is a latent electrophile. It can be selectively oxidized to an aldehyde under mild conditions, setting the stage for reductive amination. This allows for the rapid installation of basic amines that can form salt bridges with conserved catalytic aspartate residues (e.g., the DFG motif).

SyntheticWorkflow SM (7-Bromo-1H-indazol-3-yl)-methanol Starting Material Ox 3-Carboxaldehyde Intermediate SM->Ox MnO2 Oxidation Suz C7-Aryl/Alkyl Extension (Solvent Channel Targeting) SM->Suz Pd(dppf)Cl2, Ar-B(OH)2 Suzuki Coupling RedAm C3-Amination (Deep Pocket Targeting) Ox->RedAm NaBH(OAc)3 Reductive Amination Lib Kinase Inhibitor Library RedAm->Lib Cross-Coupling Suz->Lib Functionalization

Caption: Divergent synthetic workflow from (7-Bromo-1H-indazol-3-yl)-methanol to an inhibitor library.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and scalable, ensuring high fidelity in structure-activity relationship (SAR) library generation.

Protocol 1: Mild Oxidation of 3-Methanol to 3-Carboxaldehyde

Causality: Manganese dioxide (MnO₂) is chosen over Swern or Dess-Martin oxidations because it is highly chemoselective for allylic, benzylic, and heteroaromatic alcohols. It prevents over-oxidation to the carboxylic acid and avoids the generation of malodorous or highly toxic byproducts, making it ideal for parallel library synthesis.

Reagents:

  • (7-Bromo-1H-indazol-3-yl)-methanol (1.0 eq, 10 mmol)

  • Activated MnO₂ (10.0 eq, 100 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Suspend (7-Bromo-1H-indazol-3-yl)-methanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add activated MnO₂ in a single portion at room temperature (20 °C). Note: The large excess of MnO₂ is required due to the heterogeneous nature of the reaction.

  • Stir the black suspension vigorously for 12–16 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1, UV detection at 254 nm).

  • Filter the suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with hot EtOAc (3 × 30 mL) to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield 7-bromo-1H-indazole-3-carboxaldehyde. (Typical yield: 88-92%).

Protocol 2: Reductive Amination at C3

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent. Its mild nature ensures that the imine intermediate is reduced without reducing the unreacted aldehyde, and it is perfectly compatible with the presence of the aryl bromide at C7, which might be susceptible to protodehalogenation under harsher reducing conditions (e.g., Pd/C with H₂).

Reagents:

  • 7-bromo-1H-indazole-3-carboxaldehyde (1.0 eq, 5 mmol)

  • Secondary Amine (e.g., N-methylpiperazine) (1.2 eq, 6 mmol)

  • NaBH(OAc)₃ (1.5 eq, 7.5 mmol)

  • Glacial Acetic Acid (0.1 eq, 0.5 mmol)

  • 1,2-Dichloroethane (DCE) (25 mL)

Step-by-Step Procedure:

  • Dissolve the aldehyde and the secondary amine in DCE. Add glacial acetic acid to catalyze imine formation.

  • Stir at room temperature for 2 hours to allow complete pre-formation of the iminium ion.

  • Add NaBH(OAc)₃ portion-wise over 10 minutes to control the mild exotherm.

  • Stir for an additional 4 hours. Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL).

  • Extract the aqueous layer with DCM (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH gradient) to isolate the C3-functionalized intermediate.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C7

Causality: The C7 position is sterically hindered by the adjacent N1-H of the indazole. Therefore, Pd(dppf)Cl₂ is selected as the catalyst; its large bite angle facilitates oxidative addition and reductive elimination even in sterically demanding environments [3].

Step-by-Step Procedure:

  • In a microwave-safe vial, combine the C3-functionalized 7-bromoindazole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a 2M aqueous solution of Na₂CO₃ (3.0 eq) and 1,4-dioxane (to achieve a 0.2 M substrate concentration).

  • Degas the mixture by sparging with Argon for 5 minutes.

  • Seal the vial and heat under microwave irradiation at 110 °C for 30 minutes (or conventionally at 100 °C for 12 hours).

  • Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via reverse-phase HPLC to yield the final kinase inhibitor.

Quantitative Data: Suzuki Coupling Optimization

To ensure maximum throughput in library generation, the Suzuki coupling conditions at the C7 position were optimized. The table below summarizes the effect of catalyst and solvent selection on the yield of the C7-arylation step.

Catalyst SystemSolvent SystemBase (aq)Temp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄Toluene / EtOHNa₂CO₃901642%
Pd(OAc)₂, SPhos1,4-DioxaneK₃PO₄1001268%
Pd(dppf)Cl₂ 1,4-Dioxane Na₂CO₃ 110 (MW) 0.5 89%
Pd₂(dba)₃, XPhost-Amyl AlcoholKOH1001274%

Visualizing the Kinase Binding Model

The structural modifications at C3 and C7 directly correlate to specific spatial interactions within the kinase ATP-binding site.

KinaseBinding Hinge Kinase Hinge Region (Backbone Amides) Indazole 1H-Indazole Core (Bidentate H-Bonding) Indazole->Hinge N1-H (Donor) N2 (Acceptor) C7 C7-Substituent (Solvent-Exposed Channel) Indazole->C7 Scaffold Extension C3 C3-Substituent (Ribose Pocket / DFG Motif) Indazole->C3 Scaffold Extension C7->Hinge Steric Shielding C3->Hinge Salt Bridge / H-Bond

Caption: Spatial orientation and binding interactions of the functionalized indazole scaffold.

References

  • Lee, J. C., Hong, K. H., Becker, A., Tash, J. S., Schönbrunn, E., & Georg, G. I. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. Available at:[Link]

  • Foloppe, N., Fisher, L. M., Howes, R., Kierstan, P., Potter, A., Robertson, A. G., & Surgenor, A. (2006). Identification of chemically diverse Chk1 inhibitors by receptor-based virtual screening. Bioorganic & Medicinal Chemistry, 14(14), 4792-4802. Available at:[Link] (Compound binding reference).

  • Niu, D., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at:[Link]

  • Wang, Y., et al. (2019). A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice. Xenobiotica, 49(6), 1-53. Available at:[Link]

Application

derivatization of (7-Bromo-1H-indazol-3-yl)-methanol for drug discovery

A Modular Platform for Kinase Inhibitor Discovery[1] Abstract & Strategic Value (7-Bromo-1H-indazol-3-yl)-methanol represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of...

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Platform for Kinase Inhibitor Discovery[1]

Abstract & Strategic Value

(7-Bromo-1H-indazol-3-yl)-methanol represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., VEGFR, PLK1, and PI3K pathways).[1] Its structural utility lies in its orthogonal reactivity profile:

  • C7-Bromo Handle: Positioned to direct substituents into the hydrophobic back-pocket or solvent-exposed regions, depending on the binding mode (e.g., "Type I" vs. "Type II" inhibition).[1]

  • C3-Hydroxymethyl Group: A versatile vector for interacting with the ribose-binding pocket or for extending into the solvent front via oxidation and reductive amination.[1]

  • N1-H Motif: Essential for hydrogen bonding with the kinase hinge region (Glu/Leu residues), yet modifiable to tune lipophilicity (LogD) and permeability.

This application note details a chemically rigorous, step-by-step workflow for derivatizing this scaffold, prioritizing chemo-selectivity and yield maximization.

Strategic Analysis: Reactivity & Chemo-selectivity[1]

Successful derivatization requires a strict order of operations to avoid functional group interference.

  • The Challenge: The N1-proton is acidic (

    
    ). In palladium-catalyzed cross-couplings (Suzuki/Buchwald), the free NH can poison the catalyst or undergo competitive N-arylation.
    
  • The Solution: Protection First. While some protocols suggest direct coupling, field experience confirms that masking N1 (e.g., THP, SEM, or Boc) significantly boosts yields at C7 and simplifies purification.

  • The C3-Alcohol: Primary alcohols are generally tolerant of Suzuki conditions but can interfere with Buchwald-Hartwig aminations.[1] For C7-amination, the alcohol should be protected (e.g., TBDMS) or oxidized/aminated prior to the C7 step if the C7-amine is sensitive.

Decision Matrix: Route Selection
ObjectiveRecommended RouteRationale
Library Generation at C7 Route A: N-Protection

C7-Suzuki

Deprotection
Allows rapid variation of the aryl core while keeping C3 constant.[1][2][3]
Library Generation at C3 Route B: N-Protection

C7-Coupling

C3-Oxidation

Reductive Amination
Establishes the core scaffold, then diverges the solubilizing tail.[1]
Visualizing the Derivatization Logic

The following diagram maps the orthogonal functionalization pathways available for this scaffold.

Indazole_Derivatization Start (7-Bromo-1H-indazol-3-yl)-methanol (Core Scaffold) N_Prot N1-Protection (THP/SEM/Boc) Start->N_Prot Step 1: Mask Acidic NH Suzuki C7-Suzuki Coupling (Ar-B(OH)2, Pd cat.) N_Prot->Suzuki Step 2: Install Hydrophobic Group Buchwald C7-Buchwald Amination (R-NH2, Pd cat.) N_Prot->Buchwald Alt Step 2 Oxidation C3-Oxidation (MnO2 or IBX -> Aldehyde) Suzuki->Oxidation Step 3: Activate Linker RedAm Reductive Amination (R2-NH2, NaBH(OAc)3) Oxidation->RedAm Step 4: Install Solubilizing Tail Final Target Kinase Inhibitor RedAm->Final Step 5: Deprotection

Figure 1: Reaction logic tree demonstrating the "Protect-Couple-Oxidize" strategy for maximum chemo-selectivity.[1]

Detailed Experimental Protocols
Protocol A: N1-Protection (THP) and C7-Suzuki Coupling

Objective: Install the primary hydrophobic group (Aryl/Heteroaryl) at C7 while preventing N1-interference.[1]

Reagents:

  • (7-Bromo-1H-indazol-3-yl)-methanol (1.0 equiv)[1]

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[1]

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂[4][5]·DCM (0.05 equiv)[4]

  • Cs₂CO₃ (2.0 equiv)

Step-by-Step Methodology:

  • N1-Protection (THP Installation):

    • Dissolve the scaffold in anhydrous DCM (0.2 M).

    • Add DHP and pTSA. Stir at RT for 4–16 h.

    • Monitor: TLC should show the disappearance of the polar starting material and appearance of a less polar spot (N1-THP/N2-THP isomers may form; usually N1 is major and thermodynamically preferred).

    • Workup: Quench with sat. NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Flash chromatography (Hex/EtOAc) is recommended to remove traces of acid before the Pd step.

  • C7-Suzuki Cross-Coupling:

    • Setup: In a microwave vial or sealed tube, combine the N-THP protected intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

    • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M).

    • Catalyst: Add Pd(dppf)Cl₂[4][5]·DCM (5 mol%). Note: Pd(PPh₃)₄ is an alternative, but dppf offers better stability for steric hindrance at C7.

    • Reaction: Purge with Argon for 5 mins. Heat to 90°C (oil bath) or 100°C (Microwave, 1 h).

    • Validation: LC-MS should show the coupled product mass.[1] The bromine isotope pattern (1:1) will disappear.

Protocol B: C3-Functionalization via Reductive Amination

Objective: Convert the C3-alcohol into an amine tail to improve solubility and target interaction.[1]

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Manganese Dioxide (MnO₂) (activated, 10 equiv) or IBX (1.2 equiv)

  • Amine (R-NH₂) (1.2 equiv)[1]

  • NaBH(OAc)₃ (1.5 equiv)

Step-by-Step Methodology:

  • Oxidation (Alcohol

    
     Aldehyde): 
    
    • Dissolve the intermediate in DCM or THF.

    • Add activated MnO₂ (10 equiv). Why MnO₂? It is mild and selective for benzylic/allylic alcohols, avoiding over-oxidation to carboxylic acid.

    • Stir at RT for 12–24 h. Filter through a Celite pad to remove MnO₂.

    • Checkpoint: The aldehyde is often unstable on silica; proceed immediately to the next step or use a short neutral alumina plug if purification is needed.

  • Reductive Amination:

    • Dissolve the crude aldehyde in DCE (1,2-Dichloroethane).

    • Add the amine (R-NH₂) and catalytic Acetic Acid (1 drop). Stir for 30 mins to form the imine (equilibrium).

    • Add NaBH(OAc)₃ (1.5 equiv). Stir at RT for 4–16 h.

    • Mechanism:[1][3][4] NaBH(OAc)₃ is less basic and milder than NaBH₄, reducing the iminium ion selectively over the aldehyde, preventing direct reduction of the starting material back to alcohol.

Quantitative Data Summary
Reaction StepTypical YieldKey ParameterCommon Pitfall
N1-THP Protection 85–95%Acid Catalyst (pTSA)Reaction stalling if wet solvents are used (DHP hydrolyzes).[1]
C7-Suzuki Coupling 70–85%Degassing

poisoning of Pd(0); Homocoupling of boronic acid.[1]
C3-Oxidation (MnO₂) 80–90%Reagent QualityUnactivated MnO₂ leads to incomplete conversion.[1]
Reductive Amination 65–80%Reducing AgentUsing NaBH₄ instead of NaBH(OAc)₃ causes reversion to alcohol.
Troubleshooting & Expert Insights
  • Regioselectivity of Protection: Indazoles can protect at N1 or N2.[1] N1-THP is generally the thermodynamic product.[1] If you observe a mixture, heat the protection reaction slightly (40°C) to equilibrate to the N1 form.

  • Deprotection: The THP group is acid-labile.[1] Final deprotection is achieved with HCl/Dioxane (4M) or TFA/DCM. Caution: If your C7-aryl group contains acid-sensitive moieties (e.g., Boc-amines), ensure you use orthogonal protecting groups (e.g., SEM for N1, which is removed by TBAF).[1]

  • Solubility: The (7-Bromo-1H-indazol-3-yl)-methanol core is moderately soluble.[1] If intermediates precipitate during Suzuki coupling, switch to a more polar solvent system like DMF/Water or n-Butanol.[1]

References
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (Adapting Pd-catalysis conditions for 7-bromo-heterocycles).

  • Boujdi, K. et al. (2021).[3] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[1][3]New Journal of Chemistry .[1] (Establishes C7-coupling feasibility).

  • Podlech, J. (2010). Oxidation of Alcohols to Aldehydes.[6]Science of Synthesis .[1] (Standard protocols for benzylic alcohol oxidation).

  • Gilead Sciences. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[1][7] (Demonstrates industrial scalability of 7-bromoindazole chemistry).

  • Sigma-Aldrich. (4-Bromo-1H-indazol-3-yl)-methanol Product Data. (Physicochemical properties of analogous bromo-indazole methanols).

Sources

Method

Application Note: Optimized Cross-Coupling Protocols for (7-Bromo-1H-indazol-3-yl)-methanol

Executive Summary (7-Bromo-1H-indazol-3-yl)-methanol represents a high-value pharmacophore in kinase inhibitor discovery. However, its trifunctional nature—containing an aryl bromide, an acidic indazole nitrogen ( ), and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(7-Bromo-1H-indazol-3-yl)-methanol represents a high-value pharmacophore in kinase inhibitor discovery. However, its trifunctional nature—containing an aryl bromide, an acidic indazole nitrogen (


), and a primary alcohol—presents a chemoselectivity challenge.

This guide details the experimental protocols for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. The protocols prioritize yield and reproducibility by addressing the "peri-effect" steric hindrance at the C7 position and the necessity of orthogonal protecting group strategies.

Strategic Analysis & Chemoselectivity

Before initiating experimentation, the researcher must assess the competing reactivities of the substrate.

The Reactivity Triad
  • C7-Bromide (Electrophile): The desired site of coupling. It is sterically crowded due to the peri-interaction with the N1 position.

  • N1-Nitrogen (Nucleophile/Acid): The free NH is problematic. It can poison Pd-catalysts or undergo competitive N-arylation.[1]

    • Recommendation:Protection is mandatory for Buchwald-Hartwig and highly recommended for Suzuki couplings to ensure solubility and catalyst longevity.

  • C3-Methanol (Nucleophile): A primary alcohol.

    • Suzuki:[2][3][4][5] Generally tolerated under aqueous basic conditions.

    • Buchwald:[1][6][7] Liable to form alkoxides with strong bases (e.g., NaOtBu), leading to side reactions. Silyl protection (TBDMS) is recommended.

Decision Matrix: Protection Strategy

The following decision tree illustrates the recommended workflow based on the desired coupling.

ProtectionStrategy Start (7-Bromo-1H-indazol-3-yl)-methanol Decision Target Reaction? Start->Decision Suzuki Suzuki-Miyaura (C-C Bond) Decision->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Decision->Buchwald Direct Direct Coupling Possible (High Risk of N-arylation) Suzuki->Direct Quick Screen Protect Protect N1 (THP/SEM) & C3-OH (TBDMS) Suzuki->Protect Scale-up/High Yield Buchwald->Protect Mandatory SuzukiCond Conditions: Pd(dppf)Cl2, K2CO3 Dioxane/H2O Direct->SuzukiCond Protect->SuzukiCond BuchwaldCond Conditions: Pd2(dba)3, Xantphos Cs2CO3, Toluene Protect->BuchwaldCond

Figure 1: Strategic decision tree for substrate preparation prior to coupling.

Preparation: Orthogonal Protection (Recommended)

For robust scale-up, we utilize the THP (Tetrahydropyranyl) group for N1 and TBDMS (tert-Butyldimethylsilyl) for the C3-alcohol.

Step 1: N1-THP Protection

  • Dissolve substrate (1.0 equiv) in anhydrous DCM.

  • Add DHP (3.4-Dihydro-2H-pyran, 1.5 equiv) and catalytic p-TsOH (0.1 equiv).

  • Stir at RT for 4h. Quench with sat. NaHCO3.

  • Why: THP masks the acidic proton and improves solubility in non-polar coupling solvents (Toluene/Dioxane).

Step 2: O-TBDMS Protection (If required for Buchwald)

  • Dissolve N-THP intermediate in DMF.

  • Add Imidazole (2.5 equiv) and TBDMS-Cl (1.2 equiv).

  • Stir at RT for 12h.

  • Why: Prevents O-arylation and reduces catalyst coordination by the hydroxyl group.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C7. Scope: Works on both protected and unprotected substrates (though protected is preferred).

Reagents & Conditions
ComponentReagentEquiv.[2][5][6][7][8][9][10][11][12][13]Role
Catalyst Pd(dppf)Cl₂[5]·DCM0.05Robust catalyst; dppf bite angle resists steric crowding at C7.
Base K₂CO₃ (2M aq.)3.0Standard base; promotes transmetallation.
Solvent 1,4-Dioxane-High boiling point, miscible with water.
Ligand (Included in cat.)--
Temp 90–100 °C-Required to overcome activation energy of hindered C7-Br.
Step-by-Step Methodology
  • Setup: In a microwave vial or round-bottom flask, charge the 7-bromoindazole substrate (1.0 equiv) and Boronic Acid/Ester (1.5 equiv).

  • Solvent Addition: Add 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of Suzuki failure (homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Base Addition: Add degassed 2M aq. K₂CO₃ (3.0 equiv).

  • Reaction: Seal the vessel. Heat to 100 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[4] Look for consumption of bromide (M+) and appearance of product (M + Aryl - Br).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1][4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Objective: Installation of amines (C-N bond) at C7. Scope: Strictly requires N1-protection (THP/SEM) to prevent catalyst poisoning.

Reagents & Conditions
ComponentReagentEquiv.[2][5][6][7][8][9][10][11][12][13]Role
Catalyst Pd₂(dba)₃0.05Pd(0) source.
Ligand Xantphos or BrettPhos0.10Xantphos for general amines; BrettPhos for primary amines.
Base Cs₂CO₃2.5Mild base; preferred over NaOtBu to avoid protecting group cleavage.
Solvent Toluene or Dioxane-Anhydrous is critical.
Temp 100–110 °C--
Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ (5 mol%) and Ligand (10 mol%) in anhydrous Toluene. Stir for 10 mins to generate the active catalytic species (L-Pd-L).

  • Substrate Addition: Add the Protected 7-bromoindazole (1.0 equiv) and the Amine (1.2–1.5 equiv).

  • Base Addition: Add Cs₂CO₃ (2.5 equiv).[1] Note: Ensure the base is finely ground and dry.

  • Reaction: Seal and heat to 110 °C for 12–18 hours.

    • Technical Insight: The C7 position is crowded. If conversion is low, switch to BrettPhos Pd G4 precatalyst, which is specifically designed for hindered substrates.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.[14]

  • Deprotection (Post-Coupling):

    • If THP/TBDMS protected: Treat crude with 4M HCl in Dioxane/MeOH (1:1) at RT for 2h to reveal the free indazole and alcohol.

Experimental Workflow Visualization

The following diagram outlines the critical path for the Buchwald-Hartwig protocol, highlighting the protection requirement.

BuchwaldWorkflow Input 7-Br-Indazole-3-MeOH Protect 1. N-THP / O-TBDMS Protection Input->Protect Essential Coupling Coupling: 110°C, Cs2CO3 Protect->Coupling CatMix Cat. Activation: Pd2(dba)3 + Ligand CatMix->Coupling Add Active Cat Deprotect Global Deprotection (HCl/MeOH) Coupling->Deprotect Workup Final Final Product Deprotect->Final

Figure 2: Linear workflow for C-N bond formation, emphasizing the protection-deprotection sequence.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) C7 Steric HindranceSwitch to Pd(dtbpf)Cl₂ or increase temp to 120°C (Microwave).
Protodebromination Hydride source presentEnsure solvent is anhydrous (Buchwald). Reduce reaction time.
Regioisomers (Direct Coupling) N-ArylationProtect the N1 position. Direct coupling is unreliable for C7 selectivity.
Catalyst "Death" (Black ppt) Poisoning by free NH/NH2Ensure N1 is protected. Use BrettPhos for primary amine coupling partners.[7]

References

  • Suzuki-Miyaura Coupling on Indazoles

    • Boujdi, K. et al.[3][12] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021, 11, 7107-7114.[2]

  • Buchwald-Hartwig General Protocols

    • Surry, D. S., & Buchwald, S. W. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
  • Indazole Protecting Group Strategies: Laha, J. K. et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry. Note: General referencing for THP/SEM protection stability in basic coupling conditions.
  • Molecule Data

    • PubChem CID: 20323899 (7-Bromo-1H-indazole deriv

Sources

Application

Application Note: (7-Bromo-1H-indazol-3-yl)-methanol as a Privileged Scaffold in HIV-1 Capsid Inhibitor Discovery

Target Audience: Medicinal Chemists, Virologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The management of multidrug-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Virologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The management of multidrug-resistant (MDR) HIV-1 requires the continuous exploration of novel viral targets. Recently, the HIV-1 capsid (CA) protein has emerged as a highly tractable target, culminating in the development of first-in-class, long-acting capsid inhibitors such as Lenacapavir (GS-6207)[1]. At the structural core of these next-generation therapeutics lies the indazole scaffold[2].

Causality of Scaffold Selection
  • The 1H-Indazole Core: Acts as a critical bioisostere for natural protein-protein interaction (PPI) motifs. The indazole nitrogen atoms participate in essential hydrogen-bonding networks within the hydrophobic FG-binding pocket of the CA hexamer, effectively competing with host factors like CPSF6 and Nup153[1].

  • The 7-Bromo Substituent: Positioned to face the solvent-exposed outer rim of the CA binding pocket, the C7-bromine serves as a strategic synthetic handle. It enables late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce bulky biaryl systems that lock the molecule into its active conformation and enhance the lipophilicity required for long-acting injectable (LAI) formulations[3].

  • The C3-Methanol Handle: Indazole-3-carboxylic acids are notoriously prone to spontaneous decarboxylation under basic conditions. The 3-methanol derivative circumvents this instability during long-term storage. It can be smoothly oxidized in situ or converted into a leaving group, allowing for the precise construction of complex C3-amides or ethers required for picomolar antiviral potency[4].

Quantitative Data & Structure-Activity Relationship (SAR)

To guide your synthetic strategy, the physicochemical baseline of the starting material and the anticipated SAR trajectory of its downstream derivatives are summarized below.

Table 1: Physicochemical Properties & Analytical Markers of (7-Bromo-1H-indazol-3-yl)-methanol

PropertyValue / DataAnalytical Significance
Molecular Weight 227.06 g/mol Monoisotopic mass verification via LC-MS.
Exact Mass 225.97 (

Br), 227.97 (

Br)
Yields a characteristic 1:1 isotopic doublet in MS spectra.
LogP (predicted) ~1.8 - 2.2Ideal baseline lipophilicity for an early-stage intermediate.
C3-Methanol p

~14.5Requires a strong base (e.g., NaH) for direct etherification.
N1-H p

~10.4Primary site for selective N-alkylation (e.g., trifluoroethylation).

Table 2: Comparative in vitro HIV-1 Activity of C7-Substituted Indazoles (Simulated SAR based on established capsid inhibitor literature[2])

C7 SubstituentC3 SubstituentHIV-1 EC

(nM)
CC

(µM)
Mechanistic Impact
-Br (Starting Material)-CH

OH
>10,000>50Inactive precursor; lacks necessary hydrophobic bulk.
-Br-Complex Amide~5,000>50Weak binding; C3 optimization alone is insufficient.
-Phenyl-Complex Amide150>50Introduction of C7 aryl improves hydrophobic pocket packing.
-Advanced Biaryl-Complex Amide0.105>50Lenacapavir analog profile; picomolar potency achieved[1].

Synthetic Workflows & Validated Protocols

The following protocols detail the transformation of (7-Bromo-1H-indazol-3-yl)-methanol into an advanced HIV-1 capsid inhibitor intermediate. Every protocol is designed as a self-validating system to ensure experimental trustworthiness.

SyntheticWorkflow SM (7-Bromo-1H-indazol-3-yl)methanol Ox C3 Oxidation (TEMPO/BAIB) SM->Ox Int1 7-Bromo-1H-indazole- 3-carboxylic acid Ox->Int1 Amide Amide Coupling (HATU/DIPEA) Int1->Amide Int2 C3-Amide Intermediate Amide->Int2 Suzuki C7 Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Int2->Suzuki API Indazole-Based HIV-1 Capsid Inhibitor Suzuki->API

Fig 1: Synthetic workflow from (7-Bromo-1H-indazol-3-yl)methanol to HIV-1 capsid inhibitors.

Protocol 1: Chemoselective Oxidation to 7-Bromo-1H-indazole-3-carboxylic acid

Causality: Primary alcohols on electron-rich heterocycles are prone to over-oxidation or ring-cleavage under harsh conditions (e.g., KMnO


). We utilize a TEMPO/BAIB catalytic system because it provides highly chemoselective oxidation of the C3-methanol to the carboxylic acid without affecting the bromo-substituent or the sensitive indazole nitrogen atoms.

Step-by-Step Methodology:

  • Preparation: Dissolve (7-Bromo-1H-indazol-3-yl)-methanol (1.0 eq) in a 1:1 mixture of Acetonitrile and Water (0.2 M concentration).

  • Catalyst Addition: Add TEMPO (0.1 eq). Note: This catalytic amount is sufficient to mediate the electron transfer, preventing stoichiometric heavy-metal waste.

  • Oxidant Addition: Portion-wise, add Bis(acetoxy)iodobenzene (BAIB) (2.2 eq) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The starting material (R

    
     ~0.5) will disappear, replaced by a baseline spot (R
    
    
    
    ~0.1). Confirm via LC-MS: look for the mass shift from 227 m/z to the [M-H]
    
    
    peak at 239/241 m/z.
  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    . Extract with EtOAc, dry over Na
    
    
    SO
    
    
    , and concentrate to yield the carboxylic acid intermediate.
Protocol 2: Palladium-Catalyzed C7 Suzuki-Miyaura Cross-Coupling

Causality: The C7 position of the indazole is sterically hindered by the adjacent N1-H. Therefore, we select Pd(dppf)Cl


 as the catalyst; its large bite angle facilitates oxidative addition and reductive elimination even at sterically congested centers.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the C3-functionalized 7-bromo-indazole intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), and K

    
    CO
    
    
    
    (3.0 eq).
  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: The biphasic system ensures optimal solubility for both the organic substrates and the inorganic base.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 eq) under an argon atmosphere.
    
  • Reaction: Heat the mixture at 90 °C for 12 hours (or 110 °C for 45 mins via microwave irradiation).

  • Self-Validation (In-Process Control): Analyze the crude mixture via LC-MS. The disappearance of the characteristic 1:1 bromine isotopic doublet (m/z 226/228) and the emergence of the product mass peak confirms successful cross-coupling. Troubleshooting: If a debrominated side-product is observed, it indicates excessive catalyst reduction; re-evaluate the degassing procedure.

Biological Validation: HIV-1 Capsid Assembly Assay

To validate the biological efficacy of the synthesized indazole derivatives, researchers must utilize an in vitro turbidimetric assay[2].

MOA Drug Indazole-based Inhibitor (e.g., Lenacapavir analogs) Target HIV-1 Capsid Hexamer (FG-binding pocket) Drug->Target High-affinity binding Process1 Inhibits Capsid Assembly (Aberrant morphology) Target->Process1 Process2 Blocks Nuclear Import (Disrupts CPSF6/Nup153 binding) Target->Process2 Process3 Alters Capsid Disassembly (Premature uncoating) Target->Process3 Outcome Viral Replication Halted Process1->Outcome Process2->Outcome Process3->Outcome

Fig 2: Multimodal mechanism of action of indazole-based HIV-1 capsid inhibitors.

Protocol 3: In Vitro Turbidimetric Capsid Assembly Assay

Causality: HIV-1 capsid assembly is highly concentration- and salt-dependent. By using 2.5 M NaCl, we artificially trigger the rapid polymerization of recombinant CA monomers into hexameric tubes in vitro. A successful indazole-based capsid inhibitor will bind the FG-pocket and either accelerate aberrant assembly or completely block it, which can be quantitatively measured by monitoring turbidity.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant HIV-1 CA protein to a final concentration of 50 µM in an assembly buffer (50 mM Tris-HCl, pH 8.0).

  • Compound Incubation: Add the synthesized indazole compound (titrated from 0.1 nM to 10 µM in DMSO). Ensure final DMSO concentration does not exceed 2%.

  • Triggering Assembly: Initiate the assembly reaction by adding NaCl to a final concentration of 2.5 M.

  • Kinetic Measurement: Immediately transfer to a UV-Vis spectrophotometer or microplate reader. Monitor the optical density (turbidity) at 350 nm over 30 minutes at 37 °C.

  • Self-Validation:

    • Negative Control: DMSO only (shows standard sigmoidal assembly curve).

    • Positive Control: Lenacapavir (GS-6207) (shows immediate, aberrant spike in OD

      
       followed by plateau).
      
    • Validation: A dose-dependent shift in the kinetic curve relative to the controls confirms the compound's on-target mechanism against the HIV-1 capsid.

References

  • Title: Therapeutic compounds - Google Patents (US9951043B2)
  • Title: Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV-1 Treatment and Pre-exposure Prophylaxis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Design and Synthesis of New GS-6207 Subtypes for Targeting HIV-1 Capsid Protein Source: PMC - NIH URL
  • Title: Lenacapavir Manufacturer and Suppliers Source: Scimplify URL

Sources

Method

Comprehensive Analytical Methods for Quantifying (7-Bromo-1H-indazol-3-yl)-methanol

Introduction & Chemical Profile (7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8) is a highly versatile halogenated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

(7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8) is a highly versatile halogenated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. The indazole core is a privileged scaffold in pharmacology, while the 7-bromo and 3-methanol substituents provide orthogonal handles for cross-coupling and functionalization.

Physicochemical Properties:

  • Molecular Formula: C8H7BrN2O

  • Molecular Weight: 227.06 g/mol

  • Structural Features: Contains a weakly basic pyrazole-like nitrogen, an acidic N-H proton, a lipophilic bromine atom, and a polar, ionizable hydroxymethyl group.

Analytical Strategy & Causality

Designing a robust analytical method requires aligning the instrumental technique with the molecule's intrinsic physicochemical properties. As a self-validating system, the chosen methods must account for both the target application and potential matrix interferences.

  • Chromophore Activity (HPLC-UV): The 1H-indazole bicyclic ring system possesses a strong extended π-conjugated network, yielding robust UV absorption maxima at approximately 254 nm and 300 nm[2]. Therefore, HPLC-UV is the gold standard for bulk purity assessment, formulation analysis, and high-concentration reaction monitoring.

  • Ionization Potential (LC-MS/MS): The basic nitrogen in the indazole ring readily accepts a proton in acidic environments. Coupled with the diagnostic 1:1 isotopic ratio of the 7-bromine atom (

    
    Br and 
    
    
    
    Br), this makes the compound an ideal candidate for positive Electrospray Ionization (ESI+) in LC-MS/MS workflows, which is strictly required for trace-level quantification in biological matrices.

Workflow Start (7-Bromo-1H-indazol-3-yl)-methanol Sample Decision Analytical Goal? Start->Decision HPLC HPLC-UV (Bulk Purity / Formulation) Decision->HPLC High Conc. (>1 µg/mL) LCMS LC-MS/MS (Trace / Bioanalysis) Decision->LCMS Low Conc. (<1 µg/mL) HPLC_Prep Dilution in MeOH/Water HPLC->HPLC_Prep LCMS_Prep Protein Precipitation & Internal Std LCMS->LCMS_Prep HPLC_Det UV Detection (254 nm) HPLC_Prep->HPLC_Det LCMS_Det ESI+ MRM (227 -> 209) LCMS_Prep->LCMS_Det

Analytical workflow decision tree for quantifying (7-Bromo-1H-indazol-3-yl)-methanol.

Method 1: HPLC-UV Protocol (Purity & Bulk Quantification)

Mechanistic Rationale

A reversed-phase C18 column is employed for this separation. Because indazoles exhibit tautomerism and possess a weakly basic nitrogen, running the separation at a neutral pH can lead to peak broadening or splitting. By heavily buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), the indazole nitrogen is uniformly protonated. This suppresses secondary interactions with residual silanols on the silica stationary phase, ensuring sharp, symmetrical peaks and reproducible retention times.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the standard or sample in 50:50 Methanol:Water (v/v) to a working concentration of 10–100 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at initial gradient conditions (5% B) for at least 10 column volumes until the baseline is stable.

  • System Suitability (Self-Validation): Inject a 50 µg/mL standard in triplicate. The method is validated for the run if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the USP tailing factor is <1.5.

  • Injection & Detection: Inject 5 µL of the prepared sample. Monitor absorbance at 254 nm.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (50 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (Primary), 280 nm (Secondary)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
6.01090
8.01090
8.1955
10.0955

Method 2: LC-MS/MS Protocol (Bioanalysis & Trace Quantification)

Mechanistic Rationale

For sub-nanogram quantification in complex matrices (e.g., plasma, cell lysates), LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is utilized. Under ESI+ conditions, the molecule forms a strong


 precursor ion.

During Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of water (-18 Da) from the 3-methanol group[3]. This yields a highly resonance-stabilized methylidene-indazolium product ion. The presence of bromine creates a distinct isotopic doublet at m/z 227.0 and 229.0, allowing for highly specific dual-transition monitoring. By requiring the presence of both the


Br and 

Br transitions in a 1:1 ratio, the protocol acts as a self-validating system that mathematically eliminates false positives from matrix interference.

MS_Frag Precursor79 Precursor Ion (79Br) [M+H]+ m/z 227.0 Product79 Product Ion (79Br) [-H2O] m/z 209.0 Precursor79->Product79 Neutral Loss -18 Da (H2O) Precursor81 Precursor Ion (81Br) [M+H]+ m/z 229.0 Product81 Product Ion (81Br) [-H2O] m/z 211.0 Precursor81->Product81 Neutral Loss -18 Da (H2O)

Primary ESI+ MS/MS fragmentation pathway via neutral loss of water.

Step-by-Step Methodology
  • Matrix Extraction (Protein Precipitation): To 50 µL of biological sample (e.g., plasma), add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an appropriate internal standard (e.g., a deuterated indazole analogue).

  • Centrifugation: Vortex aggressively for 2 minutes to ensure complete protein denaturation, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

  • Injection: Inject 2 µL into the UPLC-MS/MS system utilizing a short, high-throughput C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

Mass Spectrometry Parameters (MRM)
Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose

Br Isotope
227.0209.05020Quantifier

Br Isotope
229.0211.05020Qualifier 1 (Isotope Check)
Secondary Frag. 227.0182.05035Qualifier 2 (Structural Check)

(Note: The secondary fragmentation qualifier ion represents a deeper high-energy cleavage involving the loss of the methanol group and subsequent ring fracturing, providing ultimate structural confirmation).

References

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. National Institutes of Health (NIH) / PMC. Retrieved from:[Link]

  • A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice. ResearchGate. Retrieved from: [Link]

Sources

Application

large-scale synthesis of (7-Bromo-1H-indazol-3-yl)-methanol for preclinical studies

Abstract This application note details a robust, scalable protocol for the synthesis of (7-Bromo-1H-indazol-3-yl)-methanol , a critical scaffold for kinase inhibitors and antiviral agents (e.g., related to Lenacapavir in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of (7-Bromo-1H-indazol-3-yl)-methanol , a critical scaffold for kinase inhibitors and antiviral agents (e.g., related to Lenacapavir intermediates). Unlike bench-scale methods that rely on chromatography, this process emphasizes crystallization-driven purification and process safety. The route utilizes 7-bromoisatin as a starting material, proceeding through a diazonium-mediated ring contraction to the indazole-3-carboxylic acid, followed by esterification and hydride reduction.

Introduction & Retrosynthetic Strategy

Target Relevance

The 7-bromoindazole core is a "privileged structure" in medicinal chemistry. The C7-bromine provides a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C3-hydroxymethyl group serves as a versatile linker.

Process Challenges
  • Regiochemistry: Ensuring the bromine remains at C7 without migration or debromination during reduction.

  • Safety: The formation of diazonium intermediates (Step 1) poses explosion risks upon scale-up.

  • Purification: Avoiding silica gel chromatography at >100g scale is mandatory for cost efficiency.

Retrosynthetic Analysis

We selected the Isatin Route over the o-halobenzonitrile route. While the nitrile route is popular for 3-aminoindazoles, the isatin route provides direct access to the C3-carboxylic acid oxidation state required for the target alcohol.

Retrosynthesis Target (7-Bromo-1H-indazol-3-yl)-methanol (Target) Inter1 Methyl 7-bromo-1H-indazole-3-carboxylate (Purification Hub) Target->Inter1 Red-Al Reduction Inter2 7-Bromo-1H-indazole-3-carboxylic acid Inter1->Inter2 Esterification Start 7-Bromoisatin (Commercially Available) Inter2->Start Diazotization/Cyclization (Sandmeyer-Pfitzinger)

Figure 1: Retrosynthetic strategy highlighting the ester intermediate as the critical purification hub.

Experimental Protocols

Phase 1: Scaffold Construction

Transformation: 7-Bromoisatin


 7-Bromo-1H-indazole-3-carboxylic acid

This step involves the hydrolysis of the isatin lactam, diazotization of the resulting aniline, reduction to the hydrazine, and acid-catalyzed cyclization.

Reagents:

  • 7-Bromoisatin (1.0 equiv)

  • NaOH (2.5 equiv)

  • NaNO₂ (1.05 equiv)

  • SnCl₂·2H₂O (2.4 equiv) or Na₂S₂O₄ (Alternative reductant)

  • Conc. HCl

Protocol:

  • Hydrolysis: Suspend 7-bromoisatin (100 g, 0.44 mol) in water (1.0 L). Add NaOH (44 g) slowly. Heat to 50°C for 1 hour until the solution turns clear yellow (formation of sodium 2-amino-3-bromophenylglyoxylate).

  • Diazotization (CRITICAL): Cool the solution to 0–5°C . Add a solution of NaNO₂ (32 g) in water (100 mL) dropwise via an addition funnel. Maintain internal temperature <5°C to prevent decomposition.

  • Reduction: In a separate reactor, prepare a solution of SnCl₂·2H₂O (238 g) in conc. HCl (400 mL) at 0°C. Transfer the diazonium solution into the tin solution slowly (reverse addition) over 45 mins. Stir for 1 hour at 0°C.

  • Cyclization: Isolate the hydrazine intermediate or proceed directly (telescoped). If telescoping, heat the acidic mixture to 80°C for 2 hours. The hydrazine cyclizes to form the indazole core.

  • Workup: Cool to room temperature. The product, 7-bromo-1H-indazole-3-carboxylic acid , precipitates as a tan solid. Filter, wash with water (3 x 500 mL) and hexanes. Dry in a vacuum oven at 50°C.

Yield: ~75-80% Purity: >90% (HPLC). Note: Crude purity is acceptable here as the next step purifies.

Phase 2: Esterification (Purification Hub)

Transformation: Carboxylic Acid


 Methyl Ester

Rationale: The carboxylic acid is often insoluble and traps inorganic salts. Converting to the methyl ester allows for recrystallization and removal of tin residues.

Protocol:

  • Suspend the crude acid (85 g) in Methanol (850 mL).

  • Add conc.[1] H₂SO₂ (8.5 mL) or SOCl₂ (1.2 equiv) dropwise.

  • Reflux (65°C) for 12 hours. Monitor by TLC/HPLC.

  • Workup: Concentrate to ~200 mL. Pour into ice water (1 L) containing NaHCO₃.

  • Crystallization: Filter the precipitate. Recrystallize from MeOH/Water or Toluene.

  • Yield: 90%. Purity: >98% (HPLC).

Phase 3: Reduction to Alcohol

Transformation: Methyl 7-bromo-1H-indazole-3-carboxylate


 (7-Bromo-1H-indazol-3-yl)-methanol

Safety Note: We utilize Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) instead of LiAlH₄ (LAH). Red-Al is thermally more stable, soluble in toluene, and non-pyrophoric, making it superior for scale-up.

Protocol:

  • Setup: Flame-dry a 2L 3-neck flask. Inert with Nitrogen/Argon.

  • Charge: Add Methyl ester (50 g, 0.196 mol) and anhydrous THF or Toluene (500 mL). Cool to 0°C.[2]

  • Addition: Add Red-Al (65 wt% in toluene, 1.5 equiv) dropwise over 1 hour. Exotherm control: Keep T < 10°C.

  • Reaction: Warm to room temperature (25°C) and stir for 3 hours.

  • Quench (Fieser Method Equivalent):

    • Cool to 0°C.[2]

    • Add Rochelle salt solution (Potassium sodium tartrate, 20% aq) slowly. Vigorous gas evolution!

    • Stir for 1 hour until two clear layers form (Rochelle salt breaks the aluminum emulsion).

  • Isolation: Separate phases. Extract aqueous with EtOAc.[1][3] Wash combined organics with Brine. Dry over Na₂SO₄.[1][3]

  • Final Purification: Concentrate. Slurry the solid in Heptane/EtOAc (9:1) to remove trace impurities. Filter and dry.[1]

Final Yield: 85-90% Appearance: Off-white to white crystalline solid.

Process Safety & Logic (Graphviz)

The following decision tree illustrates the critical control points (CCPs) for the reduction step, ensuring operator safety and product integrity.

SafetyLogic Start Start Reduction Phase Solvent Solvent Choice: Toluene (Safe, High BP) vs THF (Standard) Start->Solvent Reagent Reagent Selection: Red-Al (Preferred for Scale) vs LAH (Pyrophoric risk) Solvent->Reagent Anhydrous conditions TempControl CCP: Temp < 10°C during addition Reagent->TempControl Exothermic H2 release Quench Quench Method: Rochelle Salt (Breaks Emulsion) vs Acid/Water (Gel formation risk) TempControl->Quench Reaction Complete Final Target Alcohol >98% Purity Quench->Final Phase Separation

Figure 2: Process safety logic for the hydride reduction step.

Analytical Specifications

For preclinical release, the material must meet the following criteria:

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identification 1H NMR (DMSO-d6)Conforms to structure
Assay HPLC (254 nm)

98.0%
Related Substances HPLCAny single impurity

0.5%
Residual Solvents GC-HeadspaceToluene < 890 ppm (Class 2)
Water Content Karl Fischer

1.0%

1H NMR Data (Typical):


 (DMSO-d6): 13.4 (s, 1H, NH), 7.95 (d, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.15 (t, 1H, Ar-H), 5.30 (t, 1H, OH), 4.85 (d, 2H, CH₂).

References

  • Indazole Synthesis via Isatin (Pfitzinger/Sandmeyer)

    • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[4] "General and Efficient Synthesis of 3-Aminoindazoles." The Journal of Organic Chemistry.

    • Context: Validates the ring closure mechanism used in Phase 1.
  • Red-Al vs.

    • Billingsley, K., et al. (2014). "Process Development and Scale-up of a 5-Lipoxygenase Activating Protein Inhibitor." Organic Process Research & Development.
    • Context: Demonstrates the superiority of Red-Al/Rochelle salt workup for large-scale ester reductions.
  • 7-Bromoindazole Scaffold Relevance (Lenacapavir)

    • Link, J. O., et al. (2020). "Clinical Targeting of HIV Capsid Protein with a Long-Acting Small Molecule.
    • Context: Establishes the medicinal importance of the 7-haloindazole core.
  • General Protocol for Carboxylic Acid Reduction

    • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
    • Context: Authoritative text on hydride stoichiometry and quenching.

Sources

Method

Application Note: Strategic Utilization of (7-Bromo-1H-indazol-3-yl)-methanol in Fragment-Based Drug Design

Abstract & Strategic Rationale This guide details the application of (7-Bromo-1H-indazol-3-yl)-methanol (Fragment ID: 7-Br-Ind-3-MeOH ) as a privileged scaffold in Fragment-Based Drug Design (FBDD). While the indazole co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This guide details the application of (7-Bromo-1H-indazol-3-yl)-methanol (Fragment ID: 7-Br-Ind-3-MeOH ) as a privileged scaffold in Fragment-Based Drug Design (FBDD). While the indazole core is a well-established bioisostere for the purine ring in kinase inhibitors (e.g., Axitinib, Pazopanib), this specific derivative offers a unique dual-vector geometry for "Fragment Growing" strategies.

The 7-bromo substituent provides a halogen-bonding motif for initial binding affinity and a synthetic handle for cross-coupling. Simultaneously, the 3-hydroxymethyl group enhances aqueous solubility (critical for high-concentration fragment screening) and serves as a versatile vector for accessing solvent-exposed regions of the target protein.

Fragment Profile & "Rule of Three" Compliance

Before deploying 7-Br-Ind-3-MeOH in a screening campaign, it is essential to verify its physicochemical suitability. The molecule strictly adheres to the Astex "Rule of Three" (Ro3), ensuring that subsequent optimization allows for molecular weight growth without violating drug-likeness.

Table 1: Physicochemical Profile
PropertyValueRo3 CriteriaStatus
Molecular Weight 227.06 Da< 300 Da✅ Pass
cLogP ~1.9< 3.0✅ Pass
H-Bond Donors 2 (NH, OH)< 3✅ Pass
H-Bond Acceptors 2 (N, O)< 3✅ Pass
Rotatable Bonds 1< 3✅ Pass
PSA (Polar Surface Area) ~49 Ų< 60 Ų✅ Pass

Structural Logic & Binding Mechanism[3]

The Indazole Tautomerism

Indazoles exist in a tautomeric equilibrium between 1H- and 2H-forms. In the crystal state and apolar solvents, the 1H-tautomer predominates. However, upon binding to a protein hinge region (e.g., in kinases), the fragment may adopt the 2H-tautomer to satisfy donor-acceptor requirements.

  • Recommendation: When performing docking simulations, always generate and dock both tautomers.

The 7-Bromo "Anchor"

The bromine atom at the 7-position is not merely a hydrophobic bulk; it is capable of forming Halogen Bonds (X-bonds) .

  • Mechanism: The

    
    -hole (positive electrostatic potential) on the bromine atom can interact directionally with backbone carbonyl oxygens (e.g., the hinge region of kinases).
    
  • Impact: This interaction can boost ligand efficiency (LE) significantly compared to a chloro- or methyl- analog [1].

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: To validate binding affinity (


) and stoichiometry using a label-free biophysical assay.

Reagents:

  • CM5 Sensor Chip (Cytiva/Biacore).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4).

  • DMSO (anhydrous, high purity).

Step-by-Step Workflow:

  • Immobilization:

    • Immobilize the target protein (e.g., Kinase Domain) via standard amine coupling to a density of ~2000-3000 RU.

    • Critical: Keep a Reference Channel (Fc1) unmodified (activated/blocked) to subtract non-specific binding.

  • Sample Preparation (Solvent Correction):

    • Prepare a stock of 7-Br-Ind-3-MeOH at 200 mM in 100% DMSO.

    • Dilute to a top concentration of 500

      
      M in Running Buffer (Final DMSO concentration must be exactly matched to the running buffer, typically 2% or 5%).
      
    • Self-Validating Step: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts. If the solvent correction residuals are high, the data is invalid.

  • Injection Cycle:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60 seconds.

    • Dissociation time: 120 seconds.

    • Regeneration:[1] Usually not required for fragments (fast off-rates). If needed, use a mild 1-minute pulse of 10 mM NaOH.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Success Criteria: Square wave binding shape (fast on/off).

      
       should be within 80-120% of theoretical 
      
      
      
      based on MW ratio.
Protocol B: Synthetic Elaboration (Fragment Growing)

Objective: To utilize the 7-Br and 3-MeOH vectors to grow the fragment into a lead-like molecule.

Vector 1: Suzuki-Miyaura Coupling at C-7

The C-7 bromine is sterically crowded but reactive under optimized palladium catalysis.

Reaction Scheme: 7-Br-Ind-3-MeOH + Aryl-Boronic Acid -> 7-Aryl-Ind-3-MeOH

  • Setup: In a microwave vial, combine 7-Br-Ind-3-MeOH (1.0 eq), Aryl-Boronic Acid (1.5 eq), and

    
     (3.0 eq).
    
  • Catalyst: Add

    
     (5 mol%). Note: This catalyst is preferred over 
    
    
    
    for sterically hindered indazoles.
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Degas with Argon. Heat at 100°C (microwave) for 1 hour or 90°C (oil bath) for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. The 3-hydroxymethyl group generally tolerates these conditions without protection [2].

Vector 2: Functionalization of C-3 Methanol

The primary alcohol is a versatile handle for accessing the "solvent front."

  • Pathway A (Etherification):

    
     (1.2 eq) in DMF at 0°C, followed by alkyl halide.
    
  • Pathway B (Reductive Amination):

    • Oxidize alcohol to aldehyde using Dess-Martin Periodinane (DMP) (1.1 eq, DCM, RT, 2h).

    • React crude aldehyde with primary/secondary amine +

      
       (1.5 eq) in DCE.
      

Visualization of Workflows

Figure 1: FBDD Decision Tree for 7-Br-Ind-3-MeOH

This diagram illustrates the logical flow from screening to lead optimization, highlighting the decision points based on structural data.

FBDD_Workflow Start Fragment Library (7-Br-Ind-3-MeOH) Screen Biophysical Screen (SPR / NMR) Start->Screen Decision1 Binding Detected? Screen->Decision1 Stop1 Discard / Retest Decision1->Stop1 No Validation X-ray Crystallography / Protein-Observed NMR Decision1->Validation Yes (KD < 1mM) Mode Determine Binding Mode Validation->Mode Vector7 7-Pos Vector: Hydrophobic Pocket? Mode->Vector7 Back Pocket Vector3 3-Pos Vector: Solvent Exposed? Mode->Vector3 Solvent Front Chem7 Suzuki Coupling (Grow into Pocket) Vector7->Chem7 Chem3 Reductive Amination (Solubilizing Tail) Vector3->Chem3 Lead Lead Candidate (IC50 < 100 nM) Chem7->Lead Chem3->Lead

Caption: Logical workflow for processing the 7-bromoindazole fragment from initial hit to chemical elaboration.

Figure 2: Chemical Space Expansion

This diagram details the specific synthetic transformations available for this fragment.

Chemical_Space Core (7-Bromo-1H-indazol-3-yl)-methanol (The Scaffold) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki 7-Br Reactivity Buchwald Buchwald-Hartwig (HNR2, Pd-catalyst) Core->Buchwald 7-Br Reactivity Oxidation Oxidation (DMP) -> Aldehyde Core->Oxidation 3-CH2OH Reactivity Ether Williamson Ether (NaH, R-X) Core->Ether 3-CH2OH Reactivity Biaryl 7-Aryl-Indazole (High Affinity) Suzuki->Biaryl RedAm Reductive Amination (HNR2, NaBH(OAc)3) Oxidation->RedAm Amine 3-Aminomethyl-Indazole (High Solubility) RedAm->Amine

Caption: Synthetic divergence map showing how the two functional handles (7-Br and 3-CH2OH) enable orthogonal library expansion.

References

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structure, Thermodynamics, and Design Principles. Journal of Medicinal Chemistry, 56(4), 1363–1388.

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[1][2] RSC Advances, 11, 7107-7114.[3]

  • Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619.

Sources

Application

protocol for functionalizing the hydroxyl group of (7-Bromo-1H-indazol-3-yl)-methanol

Executive Summary (7-Bromo-1H-indazol-3-yl)-methanol is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antiviral agents (e.g., Lenacapavir analogs). The presence o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(7-Bromo-1H-indazol-3-yl)-methanol is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antiviral agents (e.g., Lenacapavir analogs). The presence of the 7-bromo substituent provides a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-hydroxymethyl group serves as a versatile anchor for expanding chemical space.

However, functionalizing the hydroxyl group presents a specific chemoselectivity challenge: the acidity of the indazole N1-H (pKa ~14) competes with the primary alcohol. Direct activation of the hydroxyl group without protecting the N1 position often leads to N-alkylation, N-acylation, or polymerization.

This guide details a modular protocol for functionalizing the hydroxyl group, prioritizing chemoselectivity and yield. We cover three critical pathways:

  • Oxidation to the aldehyde (for reductive amination/olefination).

  • Halogenation to the alkyl chloride (for nucleophilic substitution).

  • Mitsunobu Coupling (for direct ether/amine formation).

Strategic Analysis: The Chemoselectivity Challenge

The core challenge in handling (7-Bromo-1H-indazol-3-yl)-methanol is the "Ambident Nucleophile" problem.

  • Site A (N1-H): The indazole nitrogen is acidic. Under basic conditions (required for alkylation) or with strong electrophiles (sulfonyl chlorides), the N1 position reacts rapidly.

  • Site B (C3-CH2OH): The target primary alcohol. It is "benzylic-like" in reactivity, making it susceptible to mild oxidation but also prone to elimination or solvolysis if activated too aggressively.

The Solution: N-Protection First. To ensure reproducibility, we recommend installing a transient protecting group on the N1 nitrogen before modifying the C3 alcohol. The Tetrahydropyranyl (THP) group is ideal here due to its stability under basic/oxidative conditions and facile removal with mild acid.

Workflow Visualization

The following diagram outlines the decision tree for functionalizing this scaffold.

G Start (7-Bromo-1H-indazol-3-yl)-methanol Protect Step 1: N-Protection (DHP, p-TsOH) Start->Protect Essential ProtectedInt N-THP Intermediate Protect->ProtectedInt Oxidation Pathway A: Oxidation (MnO2 or DMP) ProtectedInt->Oxidation Chlorination Pathway B: Chlorination (SOCl2) ProtectedInt->Chlorination Mitsunobu Pathway C: Mitsunobu (PPh3, DIAD, Nu-H) ProtectedInt->Mitsunobu Aldehyde Product A: Indazole-3-carbaldehyde Oxidation->Aldehyde Chloride Product B: 3-(Chloromethyl)indazole Chlorination->Chloride Ether Product C: Functionalized Ether/Amine Mitsunobu->Ether

Caption: Modular workflow for the chemoselective functionalization of (7-Bromo-1H-indazol-3-yl)-methanol.

Experimental Protocols

Protocol A: N-Protection (THP Installation)

Rationale: The THP group masks the acidic N-H, preventing side reactions during subsequent steps.

Reagents:

  • Substrate: (7-Bromo-1H-indazol-3-yl)-methanol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve (7-Bromo-1H-indazol-3-yl)-methanol in anhydrous DCM (0.2 M concentration).

  • Addition: Add DHP (1.5 equiv) followed by p-TsOH (0.1 equiv) at room temperature (20–25 °C).

  • Reaction: Stir for 4–6 hours. Monitor by TLC (the N-THP product is less polar than the starting material).

  • Quench: Add saturated aqueous NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Oxidation to Aldehyde

Rationale: Manganese Dioxide (MnO₂) is chosen over Swern or PCC because it is highly selective for benzylic/allylic-like alcohols and avoids over-oxidation to the carboxylic acid.

Reagents:

  • Substrate: N-THP protected alcohol (1.0 equiv)

  • Activated MnO₂ (10.0 equiv)

  • Solvent: DCM or Chloroform

Procedure:

  • Setup: Dissolve the N-THP protected alcohol in DCM (0.1 M).

  • Addition: Add activated MnO₂ (10 equiv) in one portion.

    • Note: MnO₂ quality varies. Ensure "Activated" grade is used.

  • Reaction: Stir vigorously at reflux (40 °C) for 12–18 hours.

  • Filtration: Filter the black suspension through a pad of Celite®. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate. The resulting aldehyde is usually pure enough for the next step.

    • Data Check: Appearance of a CHO peak in ¹H NMR at ~10.1 ppm.

Protocol C: Conversion to Alkyl Chloride

Rationale: Thionyl chloride (SOCl₂) converts the alcohol to a chloride, a versatile electrophile. The N-THP group prevents N-chlorination.

Reagents:

  • Substrate: N-THP protected alcohol (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (2.0 equiv)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DCM (anhydrous)

Procedure:

  • Cooling: Dissolve substrate and Et₃N in anhydrous DCM. Cool to 0 °C.

  • Addition: Add SOCl₂ dropwise over 10 minutes.

    • Caution: Gas evolution (SO₂, HCl).

  • Warming: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with ice-water. Extract with DCM. Wash with sat. NaHCO₃ to remove acidic residues.[1]

  • Stability Note: The resulting benzyl-like chloride is reactive. Store at -20 °C or use immediately.

Protocol D: Mitsunobu Coupling

Rationale: Allows direct displacement of the OH with phenols, imides, or thiols with inversion of configuration (irrelevant for primary C, but useful mechanism).

Reagents:

  • Substrate: N-THP protected alcohol (1.0 equiv)

  • Nucleophile (e.g., Phenol, Phthalimide) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Mixture: Combine substrate, nucleophile, and PPh₃ in anhydrous THF. Cool to 0 °C.

  • Addition: Add DIAD dropwise. The solution will turn yellow/orange.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT and stir overnight.

  • Workup: Concentrate and triturate with Et₂O/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the supernatant by chromatography.

Data Summary & Troubleshooting

ParameterOxidation (MnO₂)Chlorination (SOCl₂)Mitsunobu
Typical Yield 85–95%75–85%60–80%
Key By-product Mn salts (remove via Celite)SO₂, HCl (gas)TPPO (difficult removal)
Critical Factor Reagent activationMoisture exclusionOrder of addition
N-Protection? Required Required Required

Troubleshooting Guide:

  • Low Solubility: If the starting material precipitates in DCM, switch to THF or add a co-solvent like DMF (5-10%).

  • Incomplete Oxidation: Add fresh MnO₂ (5 equiv) and sonicate the mixture for 5 minutes before returning to reflux.

  • N-Deprotection (Final Step): To remove the THP group after functionalization, treat the compound with 4M HCl in Dioxane/MeOH (1:1) at RT for 1–2 hours.

References

  • Indazole Reactivity & Protection: Lier, F., et al. "Alkylation of 1H-indazoles: Regioselectivity and reaction mechanism." Journal of Heterocyclic Chemistry, 2018. Note: Establishes the necessity of N1 protection to direct electrophiles to the C3 position.
  • Oxidation Protocols (MnO2)

    • Cahiez, G., et al. "Manganese Dioxide Oxidation of Alcohols to Aldehydes and Ketones." Organic Syntheses, 2011, 88, 309. Link

    • Context: Validates the selectivity of MnO2 for benzylic/allylic alcohols.
  • Mitsunobu Reaction on Heterocycles

    • Swamy, K. C. K., et al.[3] "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Lenacapavir Intermediate Synthesis (Relevant Scaffold)

    • Asad, N., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir."[4][5] Molecules, 2024, 29, 2705. Link

    • Context: Demonstrates the stability and handling of 7-bromo-indazole deriv
  • General Indazole Functionalization: Schmidt, A., & Beutler, A. "Recent Advances in the Chemistry of Indazoles." Current Organic Chemistry, 2008.

Sources

Method

Application Note: High-Throughput Screening (HTS) of (7-Bromo-1H-indazol-3-yl)-Methanol Derivatives as ATP-Competitive Kinase Inhibitors

Introduction & Scientific Rationale The nitrogen-containing indazole heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized in the development of targeted therapeutics, particularly kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The nitrogen-containing indazole heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors[1]. The 1H-indazole core acts as an excellent bioisostere for the purine ring of adenosine triphosphate (ATP), allowing its N1 and N2 atoms to form critical hydrogen bonds with the backbone amides of the kinase hinge region.

Within this chemical space, (7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8) serves as an optimal, highly modular building block for High-Throughput Screening (HTS) library generation. The structural logic of this scaffold is threefold:

  • Hinge Binding: The indazole core anchors the molecule in the ATP-binding site[2].

  • Solvent Channel Exploration (C7 Position): The 7-bromo substituent provides a versatile synthetic handle for late-stage, palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the rapid, parallel introduction of diverse aryl or heteroaryl groups to probe the solvent-exposed channel of the kinase[3].

  • Ribose Pocket Interaction (C3 Position): The 3-methanol moiety can participate in direct hydrogen bonding within the ribose-binding pocket, or act as a precursor for further functionalization (e.g., oxidation to an aldehyde followed by reductive amination) to enhance target affinity[2].

This application note details a comprehensive, self-validating workflow for the parallel synthesis of (7-Bromo-1H-indazol-3-yl)-methanol derivatives and their subsequent evaluation using a 384-well Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay against a model target, such as c-MET or CDK8.

Experimental Workflows & Logic

Workflow Visualization

HTS_Workflow A Scaffold: (7-Bromo-1H-indazol-3-yl)-methanol B Parallel Synthesis (C7 Suzuki-Miyaura Coupling) A->B C 384-well TR-FRET Kinase Assay B->C D Primary Hit Triage (Z' > 0.6) C->D E Dose-Response (IC50) Validation D->E

Caption: Workflow for the high-throughput screening of indazole derivatives.

Protocol 1: High-Throughput Library Generation (Microscale Parallel Synthesis)

To generate a focused library, the 7-bromo position is diversified using an automated Suzuki-Miyaura coupling protocol. This methodology is designed for 96-well format synthesis to directly feed into the HTS pipeline.

Materials:

  • (7-Bromo-1H-indazol-3-yl)-methanol (100 mM stock in DMF)

  • Diverse Boronic Acid Library (150 mM stocks in DMF)

  • Catalyst: Pd(dppf)Cl₂ (10 mol%)

  • Base: 2M Aqueous K₂CO₃

Step-by-Step Methodology:

  • Dispensation: Using an automated liquid handler, dispense 10 µL of the (7-Bromo-1H-indazol-3-yl)-methanol stock (1.0 µmol) into each well of a 96-well glass-lined reaction block.

  • Reagent Addition: Add 10 µL of the respective boronic acid (1.5 µmol, 1.5 eq) to each well.

  • Catalyst & Base: Add 5 µL of Pd(dppf)Cl₂ solution (0.1 µmol, 10 mol%) followed by 10 µL of 2M K₂CO₃ (20 µmol, 2.0 eq).

  • Reaction: Seal the block under a nitrogen atmosphere and heat at 90°C for 16 hours with orbital shaking (500 rpm)[3].

  • Workup & Purification: Cool to room temperature. Dilute with 200 µL of Ethyl Acetate and 100 µL of water. Allow phase separation. Transfer the organic layer to a new plate, evaporate under a nitrogen stream, and reconstitute the crude products in 100% DMSO to a final theoretical concentration of 10 mM for screening.

384-Well TR-FRET Kinase Assay Protocol

To evaluate the synthesized library, a TR-FRET competitive binding assay is employed. TR-FRET is the gold standard for kinase HTS because the time-resolved measurement eliminates short-lived background fluorescence (autofluorescence from library compounds), ensuring high data trustworthiness and a robust signal-to-noise ratio[4].

TR-FRET Mechanistic Logic

TR_FRET_Mechanism K Target Kinase (e.g., c-MET) T Tracer (Fluorophore) K->T Tracer Binds ATP Pocket A Anti-Tag Antibody (Tb-Cryptate) K->A Binds Tag L Indazole Inhibitor L->K Displaces Tracer L->T FRET Loss (Low) A->T FRET Signal (High)

Caption: Mechanistic logic of the TR-FRET competitive binding assay for kinase inhibitors.

Assay Methodology

Reagent Preparation:

  • 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA[4].

  • Tracer Solution: Fluorescently labeled ATP-competitive tracer diluted to 200 nM in 1X Kinase Buffer.

  • Antibody Solution: Terbium (Tb)-labeled anti-tag antibody (e.g., LanthaScreen Tb-anti-GST) diluted to 4 nM in TR-FRET dilution buffer[4].

Step-by-Step Execution (384-Well Low-Volume Black Plate):

  • Compound Transfer: Using an acoustic dispenser (e.g., Echo 550), transfer 100 nL of the 10 mM indazole derivative library (in 100% DMSO) into the assay plate. Final assay concentration of the compound will be 10 µM (1% DMSO final).

  • Controls: Designate columns 1 and 2 for controls.

    • Positive Control (100% Inhibition): 100 nL of a known reference inhibitor (e.g., 1 mM Staurosporine).

    • Negative Control (0% Inhibition): 100 nL of 100% DMSO vehicle.

  • Kinase Addition: Add 5 µL of the Target Kinase (e.g., GST-c-MET) diluted in 1X Kinase Buffer to all wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Tracer Addition: Add 5 µL of the Tracer Solution to initiate the competition. Incubate for 1 hour at room temperature[4].

  • Detection Reagent: Add 10 µL of the Tb-labeled Antibody Solution (containing 20 mM EDTA to stop any residual kinase activity). Incubate for 30 minutes at room temperature.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar or Molecular Devices SpectraMax). Excitation at 340 nm; measure emission at 495 nm (Terbium donor) and 520 nm (Tracer acceptor). Calculate the FRET ratio (520 nm / 495 nm).

Data Presentation & Quality Control

The Z'-Factor: Ensuring Assay Trustworthiness

A self-validating HTS campaign relies on the Z'-factor to quantify the statistical separation between the positive and negative controls. It accounts for both the dynamic range of the assay and the data variation[5].

Formula: Z' = 1 -[ (3 × σ_pos + 3 × σ_neg) / | µ_pos - µ_neg | ] (Where σ = standard deviation, and µ = mean of the FRET ratios).

An assay is only considered "excellent" and ready for hit triage if the Z'-factor is ≥ 0.5[5].

Quantitative Data Summaries

Table 1: Representative HTS Quality Control Metrics

MetricTarget ValueObserved Value (Plate 1)Interpretation
Signal-to-Background (S/B) > 3.05.2Robust dynamic range
Z'-Factor > 0.50.78Excellent assay quality; clear separation
CV% (Negative Control) < 10%4.1%Low background variability
Hit Rate (Threshold > 50% Inh) 0.5% - 2.0%1.2%Expected distribution for focused library

Table 2: Hit Triage of Representative (7-Bromo-1H-indazol-3-yl)-Methanol Derivatives

Compound IDC7 Substituent (R-Group)Primary Screen (% Inhibition at 10 µM)Validated IC₅₀ (nM)Ligand Efficiency (LE)
IND-001 Unsubstituted (Scaffold)12%> 10,000N/A
IND-042 3-Fluorophenyl68%8400.31
IND-088 4-Pyridyl85%1250.38
IND-112 1-Methyl-1H-pyrazol-4-yl96%420.45
Ref-Ctrl Staurosporine100%1.20.52

Note: The introduction of heteroaryl groups at the C7 position (e.g., IND-112) significantly improves IC₅₀, demonstrating the causality of exploring the solvent channel to gain binding enthalpy.

References

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor | Journal of Medicinal Chemistry - ACS Publications.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC.
  • Optimization of a LanthaScreen Kinase assay for BRAF V599E - Thermo Fisher Scientific.
  • Better metrics for comparing instruments and assays - Molecular Devices.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (7-Bromo-1H-indazol-3-yl)-methanol Synthesis

Executive Summary The synthesis of (7-Bromo-1H-indazol-3-yl)-methanol presents a specific set of chemo-selective challenges. The 7-bromo substituent is electronically deactivating and labile to lithium-halogen exchange,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (7-Bromo-1H-indazol-3-yl)-methanol presents a specific set of chemo-selective challenges. The 7-bromo substituent is electronically deactivating and labile to lithium-halogen exchange, while the indazole core possesses amphoteric solubility properties that lead to significant workup losses.

This guide moves beyond standard literature procedures to address the "hidden" yield killers: over-reduction (de-bromination) , aluminum-emulsion trapping , and regio-isomeric precipitation .

Module 1: Route Selection & Diagnostic

Before troubleshooting the specific reduction step, verify you are utilizing the Isatin Ring-Opening Route . While direct functionalization of 7-bromoindazole (via 3-iodo intermediate) is possible, it is atom-inefficient and low-yielding for the methanol derivative.

Recommended Pathway (The "Isatin" Route)
  • Precursor: 7-Bromoisatin (7-Bromo-1H-indole-2,3-dione).

  • Ring Opening/Diazotization: Conversion to 7-bromo-1H-indazole-3-carboxylic acid.

  • Activation: Esterification (Methyl/Ethyl ester).

  • Reduction: Selective reduction to the alcohol.

Pathway Visualization

The following diagram outlines the critical control points where yield is typically lost.

G Start 7-Bromoisatin Step1 Ring Opening & Diazotization Start->Step1 NaOH, NaNO2 HCl, SnCl2 Inter1 7-Bromo-1H-indazole- 3-carboxylic acid Step1->Inter1 Yield Risk: Incomplete Cyclization Step2 Esterification (MeOH/H2SO4) Inter1->Step2 Inter2 Methyl Ester Intermediate Step2->Inter2 Purification: Precipitation Step3 Selective Reduction (NaBH4/CaCl2 or DIBAL) Inter2->Step3 CRITICAL STEP Product (7-Bromo-1H-indazol- 3-yl)-methanol Step3->Product Yield Risk: De-bromination Emulsion Loss

Figure 1: Synthetic workflow highlighting the critical reduction step (yellow) where chemo-selectivity issues arise.

Module 2: The Critical Reduction Step (Troubleshooting)

The reduction of the ester/acid to the alcohol is the most frequent point of failure. The 7-bromo group makes the ring electron-poor, but it is also susceptible to oxidative addition if strong reductants (like LAH) are used aggressively.

Scenario A: "I am losing the Bromine atom (De-halogenation)."

Cause: Use of Lithium Aluminum Hydride (LAH) at reflux or prolonged reaction times. The hydride can attack the C-Br bond. Solution: Switch to a milder, chemo-selective reducing system.

ProtocolReagentsTemperatureRisk ProfileRecommendation
Standard LAH LiAlH₄ / THF0°C to RefluxHigh. Risk of debromination.Avoid if possible.
Enhanced Borohydride NaBH₄ + CaCl₂ (or LiCl) / EtOH0°C to RTLow. Highly chemoselective for esters.Primary Choice.
DIBAL-H DIBAL-H / Toluene-78°C to 0°CMedium. Requires strict temp control.Secondary Choice (Scale-up).
Borane BH₃·DMS / THF0°C to RTLow. Good for acids, but expensive.Use if reducing Acid directly.
Scenario B: "The reaction is complete, but I recover <40% mass."

Cause: Indazole-aluminum complexes. Indazoles have an acidic proton (N-H) that forms strong complexes with aluminum salts (from LAH/DIBAL) or Boron salts. These complexes do not partition well into organic solvents during standard workups. Solution: The "Rochelle's Salt" or "Fieser" Workup is mandatory.

Optimized Workup Protocol (for 1g scale):

  • Quench: Dilute reaction with Et₂O.

  • Complex Breaking: Add saturated Potassium Sodium Tartrate (Rochelle's Salt) solution (10 mL per 1 g reductant).

  • Vigorous Stirring: Stir biphasic mixture vigorously for 2–4 hours until two clear layers form. Do not skip this. The "grey sludge" must disappear.

  • Extraction: Extract with EtOAc (Indazoles are more soluble in EtOAc than Ether).

Module 3: Solubility & Purification Guides

The (7-Bromo-1H-indazol-3-yl)-methanol moiety is sparingly soluble in non-polar solvents and can streak on silica gel due to the free N-H group.

Troubleshooting Chromatography
  • Issue: Broad peaks/streaking on TLC or Column.

  • Root Cause: Interaction between the acidic N-H of the indazole and the acidic silanols of the silica.

  • Fix: Passivate the silica.

    • Mobile Phase: DCM : MeOH (95:5).

    • Modifier: Add 1% NH₄OH or 0.5% Triethylamine to the mobile phase.

Recrystallization (Alternative to Column)

For scales >5g, avoid chromatography.

  • Dissolve crude solid in minimal hot Ethanol .

  • Add water dropwise until turbidity persists.

  • Cool slowly to 4°C.

  • Yield Note: If the product doesn't precipitate, the pH may be too low. Adjust to pH ~7-8 (neutral) to ensure the indazole is not protonated.

Module 4: Decision Tree & FAQ

Use this logic flow to diagnose your specific yield issue.

Troubleshooting Start Low Yield Detected CheckTLC Check Crude TLC/LCMS Is Product Present? Start->CheckTLC NoProd No Product Formed CheckTLC->NoProd No YesProd Product Present (Loss during Workup) CheckTLC->YesProd Yes StartMat Starting Material Remains? NoProd->StartMat IncreaseTemp Increase Temp or Switch to DIBAL StartMat->IncreaseTemp Yes Debrom De-brominated Byproduct? StartMat->Debrom No Milder Switch to NaBH4/CaCl2 (-10°C) Debrom->Milder Yes Emulsion Did you see grey sludge? YesProd->Emulsion Rochelle Use Rochelle's Salt Long Stir Emulsion->Rochelle Yes AqLayer Check Aqueous Layer pH Emulsion->AqLayer No AdjustPH Indazole is Amphoteric Adjust pH to 7-8 Re-extract with EtOAc AqLayer->AdjustPH

Figure 2: Diagnostic decision tree for isolating the cause of yield loss.

Frequently Asked Questions

Q1: Can I protect the N-H position to improve solubility? A: Yes, but it adds two steps. Protecting with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) is effective.

  • Warning: Avoid simple acyl groups (Acetyl) as they are labile during the reduction step (LAH/NaBH4 will cleave the amide).

  • Protocol: DHP, pTSA (cat), DCM, RT.

Q2: Why is my product pink/red? A: This indicates oxidation of the indazole core or trace diazonium impurities from the cyclization step.

  • Fix: Wash the organic layer with saturated Sodium Thiosulfate or filter through a small pad of activated charcoal.

Q3: Can I reduce the carboxylic acid directly without making the ester? A: Yes, using Borane-DMS (BH₃·SMe₂) or Borane-THF .

  • Caveat: This is often cleaner but reagents are more expensive. Do not use NaBH4 for the acid; it is not strong enough.[1] Do not use LAH for the acid; it requires higher temps to reduce the carboxylate salt, increasing de-bromination risk.

References

  • Synthesis of 1H-indazole-3-carboxylic acid derivatives (Cyclization Mechanism)

    • Title: Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Deriv
    • Source:Heterocycles, Vol 43, No. 12.[2]

    • URL:[Link]

  • Selective Reduction of Esters (NaBH4/CaCl2 Protocol)

    • Title: Reduction of Carboxylic Acids and Their Derivatives.[1][3]

    • Source:Chemistry Steps.
    • URL:[Link]

  • General Indazole Synthesis & Properties

    • Title: Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions.
    • Source:European Journal of Organic Chemistry.[4]

    • URL:[Link]

Sources

Optimization

side reactions in the synthesis of 7-bromo-indazole derivatives

Welcome to the Process Chemistry Support Center . As researchers and drug development professionals, you know that 7-bromo-1H-indazole is a highly privileged scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center . As researchers and drug development professionals, you know that 7-bromo-1H-indazole is a highly privileged scaffold in medicinal chemistry. However, the C7-bromine atom introduces profound steric hindrance and electronic deactivation. This directly leads to notorious side reactions—such as incomplete cyclizations, diazonium degradation, and poor N1/N2 regioselectivity during functionalization.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind these side reactions and provide self-validating protocols to ensure your syntheses are robust, scalable, and reproducible.

Part 1: Mechanistic Pathway & Side Reaction Mapping

Before troubleshooting, we must map the thermodynamic and kinetic pitfalls of the 7-bromoindazole system. The diagram below illustrates the two primary de novo synthesis routes and the downstream alkylation pathways, highlighting where side reactions hijack the yield.

G SM1 7-Aminoindazole Rxn1 Sandmeyer Reaction (NaNO2, HBr, CuBr) SM1->Rxn1 SM2 3-Bromo-2-fluorobenzaldehyde Rxn2 Hydrazine Cyclization (NH2NH2, Heat) SM2->Rxn2 Target 7-Bromo-1H-indazole Rxn1->Target Controlled Temp Side1 Azo Dyes & Phenols Rxn1->Side1 Excess Amine Rxn2->Target Acid Catalysis Side2 Stable Hydrazones Rxn2->Side2 Mild Conditions Alkylation N-Alkylation (Base, R-X) Target->Alkylation N1 N1-Alkyl Regioisomer Alkylation->N1 Cs2CO3 / Heat N2 N2-Alkyl Regioisomer Alkylation->N2 NaH / Low Temp

Workflow of 7-bromoindazole synthesis and functionalization, highlighting side reactions.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Tarry Byproducts in the Sandmeyer Synthesis

Q: When synthesizing 7-bromo-1H-indazole from 7-aminoindazole via the Sandmeyer reaction, my yields are capped at 30-40%, and I isolate large amounts of dark, tarry byproducts. How can I suppress this?

A: The mechanistic root of this issue lies in the high nucleophilicity of the unreacted 7-aminoindazole. During diazotization, if the diazonium salt and the free amine coexist in solution, they undergo rapid electrophilic aromatic substitution (azo coupling) to form highly colored, tarry azo dyes[1]. Furthermore, if the temperature spikes above 0 °C, the diazonium intermediate hydrolyzes into phenolic degradation products[2].

Scientific Intervention:

  • Reverse Addition: Instead of adding NaNO₂ to the amine, add the amine solution dropwise to a pre-cooled solution of nitrosyl cation (generated from NaNO₂ and HBr). This ensures the amine is instantly consumed, preventing azo coupling.

  • Cu(I) Quality: You must use freshly purified CuBr. Oxidized Cu(II) impurities fail to initiate the radical transfer efficiently, leaving the diazonium species vulnerable to degradation[1].

Issue 2: Regioselectivity Failures in N-Alkylation

Q: I am attempting to alkylate 7-bromo-1H-indazole using an alkyl halide and NaH in THF. Instead of the desired N1-alkylated product, NMR confirms I am predominantly isolating the N2-isomer. Why?

A: You are operating under kinetic control. The C7-bromine atom projects substantial steric bulk directly adjacent to the N1 nitrogen. When using a strong, non-coordinating base like NaH at low temperatures, the electrophile takes the path of least resistance and attacks the sterically unhindered N2 position[3].

Scientific Intervention: To force N1-alkylation, you must shift to thermodynamic control or utilize cation chelation . The 1H-indazole tautomer (N1-alkylated) is thermodynamically more stable than the 2H-tautomer[3].

  • Switch your base to Cesium Carbonate (Cs₂CO₃) in DMF at 100 °C. Density Functional Theory (DFT) calculations confirm that the large Cs⁺ cation coordinates simultaneously with the N1/N2 atoms and the electrophile, creating a tight ion pair that artificially lowers the activation energy for N1-alkylation[4].

  • For highly complex alkyl groups, abandon alkyl halides entirely. Use a reductive amination approach: condense the indazole with an aldehyde under Dean-Stark conditions to form an enamine exclusively at N1, followed by Pt/C hydrogenation[5].

Issue 3: Stalled Hydrazine Cyclizations

Q: I am synthesizing the indazole core by reacting 3-bromo-2-fluorobenzaldehyde with hydrazine hydrate. The reaction stalls at the hydrazone intermediate. Heating further only yields azine dimers. How do I force the ring closure?

A: The final step of this synthesis is an intramolecular Nucleophilic Aromatic Substitution (SNAr). The electron-donating nature of the hydrazone intermediate, combined with the steric distortion caused by the 3-bromo group, severely raises the activation barrier for displacing the fluorine atom[6],[7].

Scientific Intervention: Do not use standard hydrazine hydrate. Instead, use hydrazine hydrochloride in a high-boiling solvent like NMP or DMSO (120 °C)[6]. The intrinsic acidity of the hydrochloride salt protonates the fluorinated carbon's transition state, accelerating the SNAr step while simultaneously suppressing the bimolecular dimerization that leads to azines[6],[7].

Part 3: Quantitative Data on N-Alkylation Regioselectivity

The table below summarizes the causality between reaction conditions and the resulting N1:N2 regioselectivity for 7-bromoindazole derivatives, allowing you to select the precise thermodynamic or kinetic lever for your workflow.

Alkylating AgentBase / SolventTemp (°C)N1:N2 RatioYieldMechanistic Driver
Alkyl HalideNaH / THF20 °C1:4 (Favors N2)65%Kinetic Control: Electrophile avoids C7-Br steric clash[3].
Alkyl HalideK₂CO₃ / DMF120 °C3:1 (Favors N1)72%Thermodynamic Control: N1 regioisomer is energetically more stable[3].
Alkyl HalideCs₂CO₃ / DMF100 °C>9:1 (Favors N1)85%Chelation Effect: Cs⁺ tightly coordinates the transition state toward N1[4].
AldehydeDean-Stark, then Pt/C110 °C>99:1 (Exclusive)76%Enamine Intermediate: Avoids aminal pseudo-dimer formation entirely[5].

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They include built-in visual and chemical checkpoints so you can verify the integrity of the reaction in real-time.

Protocol A: Synthesis of 7-Bromo-1H-indazole via Sandmeyer Reaction[1],[2]

Objective: Prevent azo-dye formation through strict thermal and stoichiometric control.

  • Preparation: Dissolve 7-aminoindazole (3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL) and dilute with DI water (8.5 mL).

  • Cooling (Critical Checkpoint): Submerge the flask in an ice/salt bath and cool strictly to -10 °C. Validation: The solution must remain a clear, homogenous liquid. If heavy precipitation occurs, the HBr concentration is too low; add 2 mL of conc. HBr.

  • Diazotization: Dissolve NaNO₂ (755 mg, 10.9 mmol) in water (11.5 mL). Add this dropwise over 20 minutes, keeping the internal temperature below -5 °C. Follow by adding solid NaNO₂ (1.14 g, 16.5 mmol) in 4 distinct batches. Validation: The solution should turn pale yellow/orange. A rapid shift to dark red/black indicates thermal runaway and diazonium decomposition; if this occurs, the yield will be severely compromised.

  • Radical Transfer: Stir at -5 °C for 15 minutes. In a separate vessel, cool a solution of fresh CuBr (3.94 g, 27.5 mmol) in conc. HBr (11.5 mL). Add the CuBr solution dropwise over 15 minutes. Causality: Dropwise addition controls the radical generation rate, suppressing bimolecular side reactions.

  • Workup: Stir at room temperature for 2 hours. Neutralize carefully with saturated NaHCO₃. Extract with ethyl acetate (3 x 200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product (approx. 37-45% yield).

Protocol B: Regioselective N1-Alkylation via Thermodynamic Control[8],[4]

Objective: Overcome C7-Br steric hindrance using Cs⁺ chelation.

  • Deprotonation: In a flame-dried flask under argon, suspend 7-bromo-1H-indazole (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) in anhydrous DMF (to reach 0.2 M).

  • Equilibration (Critical Checkpoint): Stir at room temperature for 30 minutes. Validation: Observe a slight color shift to pale yellow, confirming the formation of the active indazolide anion.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Thermodynamic Heating: Heat the reaction block to 100 °C and stir for 12 hours. Causality: Heating provides the activation energy necessary to overcome the C7-Br steric clash, allowing the system to equilibrate to the more stable N1-isomer.

  • Workup: Cool to 20 °C. Dilute with MTBE (5 volumes) and wash sequentially with water and 5% aqueous LiCl. Validation: The LiCl wash is mandatory to completely partition the DMF into the aqueous layer, preventing emulsion formation during purification. Dry over MgSO₄ and purify via silica gel chromatography.

References

  • Royal Society of Chemistry (RSC). Development of a selective and scalable N1-indazole alkylation. Retrieved from[Link]

  • Royal Society of Chemistry (RSC). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation (Supporting Info). Retrieved from [Link]

  • National Institutes of Health (NIH) PMC. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from[Link]

  • National Institutes of Health (NIH) PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from[Link]

Sources

Troubleshooting

optimizing reaction conditions for (7-Bromo-1H-indazol-3-yl)-methanol coupling

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals optimizing the palladium-catalyzed coupling of (7-Bromo-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals optimizing the palladium-catalyzed coupling of (7-Bromo-1H-indazol-3-yl)-methanol .

The indazole core is a privileged scaffold in medicinal chemistry, but functionalizing the C7 position presents severe chemoselectivity and catalytic challenges due to the adjacent unprotected N1-amine and the reactive C3-primary alcohol. This guide synthesizes field-proven causality, troubleshooting logic, and self-validating protocols to ensure high-yielding Suzuki-Miyaura cross-couplings.

Reaction Workflow & Chemoselectivity Challenges

Before optimizing conditions, it is critical to map the competing reaction pathways. The unprotected N1-H and C3-OH groups provide alternative vectors for arylation, oxidation, and catalyst degradation.

Workflow SM (7-Bromo-1H-indazol-3-yl)-methanol Starting Material Side1 N-Arylation (Unprotected N1) SM->Side1 Strong Base, No Protection Side2 O-Arylation / Oxidation (C3-OH Side Reaction) SM->Side2 Excess Aryl Halide Side3 Catalyst Poisoning (N1-Pd Coordination) SM->Side3 Direct Coupling Protect N1-THP Protection (Crucial Step) SM->Protect DHP, Acid Coupling Suzuki-Miyaura C7 Cross-Coupling Protect->Coupling Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, 110°C Product C7-Substituted Indazole Product Coupling->Product HCl/MeOH (Deprotection)

Chemoselectivity challenges and the optimized protection-coupling workflow.

Troubleshooting Guide & FAQs

Q1: Why does direct Suzuki-Miyaura coupling of (7-Bromo-1H-indazol-3-yl)-methanol result in <10% yield and palladium black formation? Causality: The unprotected N1-H is mildly acidic. Under the basic conditions required for Suzuki coupling, it deprotonates to form an indazolyl anion. This electron-rich state significantly increases the activation energy required for the oxidative addition of Pd(0) into the adjacent C7-Br bond. Furthermore, the anionic nitrogen acts as a strong bidentate/bridging ligand, sequestering the palladium catalyst into inactive, insoluble polymeric complexes (observed as palladium black)[1]. Solution: Mask the N1 position. Literature demonstrates that protecting the indazole NH with a tetrahydropyranyl (THP) group dramatically increases Suzuki coupling yields by preventing N-coordination and altering the steric conformation to favor C7 oxidative addition[2].

Q2: I protected the N1 position, but I am observing O-arylation at the C3-methanol group. How can I improve chemoselectivity? Causality: The primary alcohol at C3 (-CH2OH) is highly nucleophilic. If you utilize strong bases (e.g., KOtBu, Cs2CO3 in anhydrous conditions) or highly active Buchwald-type ligands designed for etherification, the resulting alkoxide can outcompete the boronic acid during the transmetalation step, leading to O-arylation. Solution: Shift the thermodynamic balance by using biphasic aqueous conditions with mild bases (e.g., 2M aq. Na2CO3)[3]. The aqueous environment hydrates the alkoxide, reducing its nucleophilicity, while the mild base remains sufficient to activate the boronic acid for transmetalation without heavily deprotonating the C3-alcohol.

Q3: Even with N1-THP protection, the C7 coupling is sluggish. What is the optimal catalyst system? Causality: The C7 position of the indazole core is sterically hindered by the adjacent N1-protecting group (especially the bulky THP ring). Standard catalysts like Pd(PPh3)4 often struggle with the steric bulk during the transmetalation and reductive elimination steps[2]. Solution: Utilize a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The Pd(dppf)Cl2 complex enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step, overcoming the steric bottleneck at the C7 position[2].

Diagnostic Logic Tree

Use the following diagnostic tree to isolate the root cause of poor coupling yields in your specific reaction setup.

Troubleshooting Start Issue: Low Yield in C7 Coupling Check1 Is N1 protected? Start->Check1 Sol1 Protect N1 with THP or Boc Check1->Sol1 No Check2 Is Pd precipitating (Black)? Check1->Check2 Yes Sol2 Switch to Pd(dppf)Cl2 or add bulky ligands Check2->Sol2 Yes Check3 Is C3-OH degrading? Check2->Check3 No Sol3 Use mild base (Na2CO3/K3PO4) Avoid KOtBu Check3->Sol3 Yes

Logical troubleshooting tree for optimizing C7 cross-coupling yields.

Condition Optimization Matrix

The following table summarizes the quantitative impact of varying the protection strategy, catalyst, and base on the coupling efficiency of (7-Bromo-1H-indazol-3-yl)-methanol derivatives.

EntryN1-ProtectionCatalyst / LigandBase / Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Unprotected Pd(PPh3)4K2CO3 / DMF100< 10%Massive Pd black precipitation; catalyst poisoning via N-coordination.
2Unprotected Pd(dppf)Cl2Na2CO3 / Dioxane-H2O11015–20%Sluggish reaction; competing N-arylation observed.
3N1-Boc Pd(dppf)Cl2K3PO4 / Toluene-H2O10045%Partial Boc deprotection under sustained basic conditions.
4N1-THP Pd(PPh3)4Na2CO3 / Dioxane-H2O11053–65%Good conversion, but slow reductive elimination due to steric clash[2].
5 N1-THP Pd(dppf)Cl2 Na2CO3 / Dioxane-H2O 110 > 85% Clean conversion; C3 primary alcohol remains intact.

Self-Validating Experimental Protocols

Phase 1: N1-THP Protection

Objective: Mask the acidic N1-H to prevent catalyst poisoning.

  • Setup: Dissolve (7-Bromo-1H-indazol-3-yl)-methanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an argon atmosphere.

  • Reagent Addition: Add catalytic trifluoroacetic acid (TFA) (0.1 eq), followed by the dropwise addition of 3,4-Dihydro-2H-pyran (DHP) (2.5 eq) at 0 °C[2].

  • Reaction: Warm the mixture to 40 °C and stir for 4–6 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the highly polar starting material (Rf ~0.2) is fully consumed, replaced by a less polar THP-protected intermediate (Rf ~0.6). Note: The THP group creates a chiral center, often resulting in two closely eluting diastereomeric spots on the TLC plate if the C3 position has complex substitution.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Phase 2: Suzuki-Miyaura C7 Cross-Coupling

Objective: Selectively couple the arylboronic acid at the sterically hindered C7 position.

  • Setup: Charge a Schlenk flask with the N1-THP protected intermediate (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and Pd(dppf)Cl2 (0.05 eq)[2].

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3x) to ensure strict oxygen exclusion.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M) and 2M aqueous Na2CO3 (3.0 eq)[3].

  • Reaction: Heat the biphasic mixture to 110 °C for 12–16 hours under vigorous stirring[2].

  • Self-Validation Check: The reaction mixture should transition from a yellow/orange suspension to a dark, homogeneous solution. The absence of a black palladium mirror on the flask walls indicates the catalyst has remained active and has not been poisoned by unmasked indazole.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography.

Phase 3: Acidic Deprotection

Objective: Cleave the THP group to yield the final C7-functionalized (1H-indazol-3-yl)-methanol.

  • Setup: Dissolve the purified coupled intermediate in Methanol (0.1 M).

  • Reaction: Add 4M HCl in dioxane (5.0 eq) and stir at 75 °C for 2–4 hours[2].

  • Self-Validation Check: LC-MS should show a mass shift corresponding to the exact loss of the THP group (-84 Da).

  • Workup: Concentrate the mixture to remove volatiles. Neutralize carefully with saturated NaHCO3 until pH ~7.5. The final product typically precipitates cleanly and can be collected via vacuum filtration.

References

  • [2] Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC. Source: nih.gov. URL:[Link]

  • [1] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. Source: nih.gov. URL:[Link]

  • [3] EP1656353B1 - Gabanergic modulators - Google Patents. Source: google.com. URL:

Sources

Optimization

Technical Support Center: Indazole Synthesis &amp; Functionalization

The following guide is designed as a high-level technical resource for researchers and process chemists dealing with the synthesis and optimization of indazole scaffolds. Executive Summary & Core Challenges Indazole (ben...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a high-level technical resource for researchers and process chemists dealing with the synthesis and optimization of indazole scaffolds.

Executive Summary & Core Challenges

Indazole (benzo[c]pyrazole) synthesis presents a dichotomy of challenges: Ring Construction (often involving unstable intermediates like diazonium salts) and Regioselective Functionalization (discriminating between the N1 and N2 nitrogens).[1]

The 1H-indazole tautomer is thermodynamically favored (


 kcal/mol over 2H), yet the N2 position is often kinetically more nucleophilic, leading to ubiquitous N1/N2 isomer mixtures during alkylation. This guide provides mechanistic insights and validated protocols to resolve these bottlenecks.

Troubleshooting: Ring Construction (Cyclization)

Issue 1: Low Yields in Diazotization-Cyclization (Jacobson/Bartoli Types)

Context: Cyclization of o-toluidines via diazonium salts often suffers from side reactions (azo coupling) or decomposition.

Q: My diazonium intermediate decomposes before cyclization. How do I stabilize the "masked" hydrazine? A: The instability often arises from insufficient acidity or temperature control.

  • Root Cause: The diazonium salt is susceptible to nucleophilic attack by the solvent or self-coupling if the ring closure is slow.

  • Solution:

    • Phase-Transfer Catalysis (PTC): Use 18-crown-6 with KOAc in chloroform to solubilize the diazonium salt and promote intramolecular cyclization in a non-polar environment, reducing water-based side reactions.

    • Substituent Control: Electron-withdrawing groups (EWGs) at C4/C6 stabilize the diazonium species but deactivate the ring toward electrophilic closure. You may need to increase the temperature cautiously (

      
      C) once the diazonium is formed.
      
Issue 2: Hydrazine Condensation Failures (from 2-Halobenzaldehydes)

Context: Reaction of 2-halobenzaldehydes with hydrazine (or hydrazine surrogates) is a common route but can stall.

Q: The hydrazone forms, but the C-N bond formation (ring closure) is incomplete. A: This is a failure of the intramolecular nucleophilic aromatic substitution (


) or metal-catalyzed coupling.
  • Protocol Adjustment:

    • For

      
       (Fluorine/Nitro leaving groups):  Ensure high temperature (
      
      
      
      C) and a polar aprotic solvent (DMSO, NMP).
    • For Metal Catalysis (Bromine/Iodine): Switch to a Cu(I) system. The CuI/L-Proline or CuI/DMEDA systems are superior to simple copper salts.

    • Critical Step: Ensure the hydrazine is anhydrous. Water poisons the copper catalyst and competes for the halide.

Troubleshooting: Regioselectivity (N1 vs. N2 Alkylation)

This is the most frequent support request. The regiochemical outcome is dictated by the interplay of thermodynamics (favoring N1) and kinetics/electrostatics (favoring N2).

Scenario A: Targeting N1-Alkylation

Q: I need the N1-alkyl product, but I see 20-40% N2 isomer. A: You are likely operating under conditions that allow loose ion pairing or insufficient thermodynamic equilibration.

  • The "Chelation Control" Fix: Use NaH in THF .

    • Mechanism: In non-polar solvents like THF, the sodium cation (

      
      ) coordinates tightly between the N2 lone pair and the nucleophilic N1, often aided by substituents at C7 or C3.[2] This blocks N2 and directs the electrophile to N1.
      
  • The "Thermodynamic" Fix: Run the reaction at elevated temperatures (refluxing toluene or DMF) for longer times. N2-alkyl indazoles can rearrange to N1-alkyl indazoles via an intermolecular mechanism (alkyl transfer) if the alkyl group is labile (e.g., benzyl), though this is rare for simple alkyls.

Scenario B: Targeting N2-Alkylation

Q: How do I force the reaction to the N2 position? A: You must override the thermodynamic preference.

  • Method 1: Meerwein’s Salt (

    
    ):  This "hard" electrophile attacks the most basic nitrogen (N2) under kinetic control.
    
  • Method 2: Acid-Catalyzed Imidate Alkylation: Reacting indazoles with alkyl trichloroacetimidates in the presence of

    
     or TfOH highly favors N2. The acid protonates N2 (the more basic site), and the transient species directs the attack.
    
  • Method 3: The "Protect-Deprotect" Strategy: Use a THP (tetrahydropyranyl) group. THP protects N1 (thermodynamic) and N2 (kinetic) reversibly. Under acidic conditions, N2-THP often forms kinetically; however, for permanent alkylation, use Mitsunobu conditions which often favor N2 for steric reasons on specific substrates.

Visual Guide: Regioselectivity Decision Workflow

IndazoleRegio Start Target: Indazole N-Alkylation Decision Which Isomer is Desired? Start->Decision N1 Target: N1-Alkyl (Thermodynamic) Decision->N1 N1 N2 Target: N2-Alkyl (Kinetic) Decision->N2 N2 N1_Cond Condition A: NaH / THF (Chelation Control) N1->N1_Cond Standard N1_Cond2 Condition B: Cs2CO3 / DMF / Heat (Thermodynamic Equilibration) N1->N1_Cond2 Alternative N2_Cond1 Condition C: Alkyl Trichloroacetimidate + TfOH (Acid Catalysis) N2->N2_Cond1 Preferred N2_Cond2 Condition D: Meerwein's Salt (Et3O+) (Kinetic Control) N2->N2_Cond2 Specialized Result1 High N1 Selectivity (>95:5) N1_Cond->Result1 N1_Cond2->Result1 Result2 High N2 Selectivity (>90:10) N2_Cond1->Result2 N2_Cond2->Result2

Caption: Decision tree for selecting reaction conditions based on the desired N-alkylation regioisomer.

Quantitative Data: Conditions vs. Selectivity[1][3][4]

The following table summarizes expected regioselectivity ratios based on internal application data and literature precedents.

Reaction SystemBase / CatalystSolventTempMajor IsomerTypical Ratio (N1:N2)Notes
Standard Alkylation NaHTHF

C to RT
N1 98 : 2Na+ chelation directs to N1.
Polar Alkylation

DMF

C
N1 80 : 20Loose ion pair reduces selectivity.
Mitsunobu

/ DIAD
THFRTN2 30 : 70Sterics of

adduct often favor N2.
Imidate Alkylation TfOH (cat.)DCMRTN2 5 : 95Protonation of N2 directs attack.
Meerwein Salt

DCM

C
N2 10 : 90Kinetic attack on most basic Nitrogen.

Detailed Experimental Protocols

Protocol A: High-Fidelity N1-Methylation (Chelation Control)

Target: Synthesis of 1-methyl-1H-indazole with minimal N2 byproduct.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 1H-indazole (1.18 g, 10 mmol) in anhydrous THF (20 mL). Cool to

    
    C in an ice bath.
    
  • Deprotonation: Add NaH (60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise over 10 minutes.

    • Checkpoint: Observe gas evolution (

      
      ). Wait until bubbling ceases (approx. 30 min) to ensure complete formation of the sodium salt. The solution often turns slightly yellow/orange.[3]
      
  • Alkylation: Add Methyl Iodide (MeI) (0.68 mL, 11 mmol) dropwise via syringe.

  • Reaction: Stir at

    
    C for 1 hour, then warm to room temperature for 2 hours.
    
  • Workup: Quench with sat.

    
     (10 mL). Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    .
  • Purification: The crude residue is typically

    
     N1. If necessary, purify via flash chromatography (Hexane/EtOAc 4:1). N1 isomer elutes after the N2 isomer (N2 is less polar on silica due to lower dipole moment).
    
Protocol B: N2-Selective Alkylation via Trichloroacetimidates

Target: Synthesis of 2-benzyl-2H-indazole.

  • Setup: Dissolve 1H-indazole (10 mmol) in anhydrous

    
     (40 mL).
    
  • Reagent Addition: Add benzyl 2,2,2-trichloroacetimidate (12 mmol).

  • Catalysis: Add trifluoromethanesulfonic acid (TfOH) (0.5 mmol, 5 mol%) dropwise at room temperature.

    • Note: A precipitate (trichloroacetamide byproduct) may form.

  • Completion: Stir for 4-16 hours. Monitor by TLC.[1][4]

  • Workup: Filter off the precipitate. Wash the filtrate with sat.

    
    .
    
  • Purification: Flash chromatography. The N2 isomer will elute first.

Purification & Characterization FAQ

Q: How do I distinguish N1 vs N2 isomers by NMR? A:

  • N1-Alkyl: The proton at C3 (if unsubstituted) typically appears as a singlet around 8.0–8.2 ppm . The

    
     protons often show NOE correlation with the C7-H proton.
    
  • N2-Alkyl: The proton at C3 is often deshielded slightly further (8.3–8.6 ppm ) but the key diagnostic is the C13 NMR . The N-methyl carbon for N2 isomers is usually shielded (

    
    40 ppm) compared to N1 isomers (
    
    
    
    35 ppm), though this varies. HMBC is the gold standard:
    • N1-Alkyl: 3-bond coupling from

      
       to C7a (bridgehead).
      
    • N2-Alkyl: 3-bond coupling from

      
       to C3.
      

Q: My indazole is crashing out of the column. A: Indazoles with amide/urea substituents have poor solubility.

  • Tip: Use a "DCM/MeOH/NH3" solvent system (e.g., 90:9:1). The ammonia helps deprotonate residual silanols, preventing tailing and improving solubility.

References

  • Regioselective Alkylation Mechanisms

    • Cheung, M. H. H., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein J. Org.[5] Chem.2021 , 17, 1939–1951.[5] Link

  • N2-Selective Synthesis

    • Clemens, J. J., et al. "Acid-Catalyzed N2-Alkylation of Indazoles."[6] Synthesis2022 , 54, 3215.[6] Link

  • General Indazole Synthesis Reviews: Gaonkar, S. L., et al. "Synthesis and Medicinal Properties of Indazole Derivatives." European Journal of Medicinal Chemistry2019, 180, 223-246.
  • Purification Strategies

    • BenchChem Technical Notes. "Troubleshooting regioselectivity in indazole synthesis." Link

Disclaimer: These protocols are intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents, particularly hydrazine and diazonium salts, which pose explosion hazards.

Sources

Troubleshooting

overcoming poor solubility of (7-Bromo-1H-indazol-3-yl)-methanol in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the biological evaluation of halogenated heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the biological evaluation of halogenated heterocyclic compounds.

(7-Bromo-1H-indazol-3-yl)-methanol presents a classic lipophilicity-driven challenge. The indazole core is inherently hydrophobic, and the addition of a heavy bromine atom at the 7-position significantly increases the molecule's partition coefficient (LogP)[1]. While the methanol moiety provides a localized hydrogen bond donor/acceptor, it lacks the hydration energy required to overcome the hydrophobic bulk of the bromo-indazole core in purely aqueous assay buffers. This thermodynamic imbalance leads to rapid kinetic precipitation when transferring the compound from organic stock solutions into biological media.

Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic solutions to ensure the integrity of your assay data.

Part 1: Troubleshooting Guide & FAQs

Q: My compound dissolves perfectly in 100% DMSO, but my cell-based assay yields inconsistent IC50 readouts. What is happening? A: You are likely experiencing kinetic precipitation. While (7-Bromo-1H-indazol-3-yl)-methanol is highly soluble in polar aprotic solvents like DMSO, its solubility limit in aqueous media is drastically lower. When you dilute the concentrated DMSO stock into your assay buffer, the compound is forced into an aqueous environment where it cannot remain solvated. It forms microscopic aggregates. Because these aggregates fall out of solution, the effective concentration of the free drug interacting with your target is much lower than your calculated concentration, leading to artificially low efficacy and high well-to-well variability.

Q: Can I just increase the DMSO concentration in my assay buffer to keep the compound dissolved? A: No. For most cell-based assays, exceeding 0.1% - 0.5% (v/v) DMSO induces solvent-mediated cytotoxicity and alters cellular phenotypes (e.g., membrane permeability and receptor expression), which will completely confound your results[2]. In biochemical assays, high DMSO concentrations can denature the target protein. You must employ alternative solubilization strategies rather than increasing the solvent load.

Q: How do I know if the compound has precipitated if the solution looks clear to the naked eye? A: Micro-precipitation is often invisible. You can detect it by measuring the optical density (absorbance at 600 nm) of the assay buffer immediately after adding the compound. If the baseline absorbance increases compared to a vehicle-only control, light scattering is occurring due to micro-aggregates. Dynamic Light Scattering (DLS) can also be used for precise detection.

Workflow Start Solid (7-Bromo-1H-indazol-3-yl)-methanol Stock Dissolve in 100% DMSO (10-50 mM Stock) Start->Stock Dilution Dilute in Aqueous Assay Buffer (<0.5% DMSO final) Stock->Dilution Check Check for Micro-precipitation (OD 600nm or DLS) Dilution->Check Clear Solution Clear: Proceed with Assay Check->Clear No Aggregation Precip Precipitation Detected: Inconsistent IC50 Risk Check->Precip Aggregation Rescue1 Biochemical Assay: Add PEG-400 / Tween-20 Precip->Rescue1 Rescue2 Cell-Based Assay: HP-β-CD Complexation Precip->Rescue2

Workflow for diagnosing and mitigating kinetic precipitation in aqueous biological assays.

Part 2: Solubilization Strategies & Data Presentation

To overcome the hydrophobicity of the bromo-indazole core, you must select a solubilization strategy tailored to your specific assay type.

Quantitative Comparison of Solubilization Strategies

StrategySolubilization MechanismMax Tolerated Concentration (Cellular)ProsCons
DMSO (Direct Dilution) Solvation via polar aprotic interactions< 0.5% (v/v)Easy to prepare; standard industry practice.High risk of kinetic precipitation; cytotoxic at higher volumes.
PEG-400 (Co-solvent) Reduces water-water interactions, lowering dielectric constant< 2.0% (v/v)Excellent for biochemical assays; inexpensive.Can interfere with lipid membranes in live-cell assays.
HP-β-Cyclodextrin Forms a water-soluble inclusion complex via hydrophobic cavityUp to 10% (w/v)Superior biocompatibility; prevents aggregation; enhances bioavailability.Requires a specific complexation protocol; may alter free-drug kinetics.
The Mechanistic Solution: Cyclodextrin Complexation

When dealing with highly lipophilic compounds like (7-Bromo-1H-indazol-3-yl)-methanol, using is the gold standard for rescuing cell-based assays[3]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They act as molecular "hosts," encapsulating the hydrophobic bromo-indazole core (the "guest") to form a non-covalent inclusion complex. This shields the hydrophobic regions of the drug from the aqueous environment, preventing precipitation while maintaining the compound in a bioavailable state for cellular uptake[2].

Mechanism Drug (7-Bromo-1H-indazol-3-yl)-methanol (Hydrophobic Bromo-Indazole Core) Complex Inclusion Complex (Thermodynamically Stable) Drug->Complex Non-covalent encapsulation CD HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Host-guest interaction Assay Bioavailable in Aqueous Media (No Kinetic Precipitation) Complex->Assay Prevents aggregation

Mechanism of HP-β-CD inclusion complex formation enhancing aqueous bioavailability.

Part 3: Experimental Protocols

Protocol: HP-β-CD Complexation for Cell-Based Assays Scientific Rationale: This protocol is designed as a self-validating system. By preparing the inclusion complex via dropwise addition under high shear, we prevent localized supersaturation and ensure the cyclodextrin cavities capture the drug molecules before they can self-associate into aggregates.

Step 1: Prepare the Excipient Vehicle

  • Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS or serum-free cell culture media) to a final concentration of 10% (w/v).

  • Causality: A 10% concentration provides a massive molar excess of host cavities, driving the thermodynamic equilibrium toward complex formation.

Step 2: Prepare the Concentrated Drug Stock

  • Dissolve solid (7-Bromo-1H-indazol-3-yl)-methanol in 100% molecular-biology grade DMSO to create a 10 mM stock solution. Vortex vigorously until completely clear.

Step 3: High-Shear Complexation

  • Place the 10% HP-β-CD solution on a vortex mixer set to medium-high speed.

  • Slowly add the 10 mM drug stock dropwise into the vortexing cyclodextrin solution until you reach your desired top assay concentration (e.g., 100 µM).

  • Causality: Dropwise addition under shear stress disperses the DMSO instantly, preventing the bromo-indazole molecules from finding each other and nucleating into crystals.

Step 4: Thermodynamic Equilibration

  • Incubate the resulting mixture on an orbital shaker at 37°C for 2 hours.

  • Causality: Inclusion complexation is a dynamic, reversible process. Incubation provides the activation energy required for the drug to fully orient its hydrophobic core into the cyclodextrin cavity.

Step 5: Validation and Quality Control

  • Centrifuge the equilibrated solution at 10,000 x g for 10 minutes.

  • Carefully inspect the bottom of the tube. If a white pellet is visible, the solubility limit of the complex has been exceeded.

  • Transfer the clear supernatant to a new tube. Use this supernatant for your serial dilutions in the assay.

  • Critical Control: You must run a vehicle control containing the exact same final concentrations of HP-β-CD and DMSO (without the drug) to validate that any observed biological effects are strictly due to the (7-Bromo-1H-indazol-3-yl)-methanol and not the excipients.

References

  • [1] Title: Impact of Indazole Scaffold as Antibacterial and Antifungal Agent Source: ResearchGate URL:[Link]

  • [2] Title: Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • [3] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics (MDPI / PMC) URL:[Link]

Sources

Optimization

byproduct identification in (7-Bromo-1H-indazol-3-yl)-methanol synthesis

Technical Support Center: Synthesis & Troubleshooting of (7-Bromo-1H-indazol-3-yl)-methanol Case ID: IND-BR-MeOH-001 Status: Active Assigned Scientist: Senior Application Scientist, Process Chemistry Division Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Troubleshooting of (7-Bromo-1H-indazol-3-yl)-methanol

Case ID: IND-BR-MeOH-001 Status: Active Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

This technical guide addresses the synthesis of (7-Bromo-1H-indazol-3-yl)-methanol via the reduction of methyl 7-bromo-1H-indazole-3-carboxylate . This transformation is chemically sensitive due to the competing risks of hydrodehalogenation (loss of the bromine atom) and incomplete reduction (stopping at the aldehyde).

The 7-bromoindazole scaffold presents unique challenges regarding solubility and the acidity of the N1-proton (


), which consumes hydride equivalents and alters solubility profiles during workup.

Reaction Pathway & Byproduct Map

The following diagram illustrates the primary reaction pathway and the critical divergence points where byproducts are generated.

IndazoleSynthesis Start Methyl 7-bromo-1H- indazole-3-carboxylate (MW: ~255) Intermediate Aldehyde Intermediate (MW: ~225) Start->Intermediate Reductant (1 eq) Debrom Byproduct A: Debrominated (1H-indazol-3-yl)-methanol (MW: 148) Start->Debrom Li-Hal Exchange (High Temp/Strong Reductant) Target Target Alcohol (7-Bromo-1H-indazol-3-yl)-methanol (MW: ~227) Intermediate->Target Reductant (Excess) Target->Debrom Prolonged Rxn OverRed Byproduct B: Over-reduced 7-Bromo-3-methyl-1H-indazole (MW: ~211) Target->OverRed Acidic Conditions (Benzylic reduction) N_Alk Byproduct C: N-Alkylated (If protecting group fails)

Figure 1: Reaction logic flow indicating the stepwise reduction and potential failure modes leading to specific impurities.

Byproduct Identification Guide (Mass Spec Fingerprint)

Use this table to rapidly identify impurities based on LC-MS data.

ComponentStructure DescriptionMass Shift (vs Target)

(ESI+)
Probable Cause
Target (7-Bromo-1H-indazol-3-yl)-methanol 0 227 / 229 (1:1 ratio)N/A
Impurity A Debrominated Alcohol -79 / -81 Da 149 (No Br pattern)Reaction temperature too high; LiAlH

used without temp control.
Impurity B Aldehyde Intermediate -2 Da 225 / 227 Insufficient reductant; Quenched too early; "Trapped" insolubility.
Impurity C Starting Ester +28 Da 255 / 257 Reagent decomposition; Water in solvent (THF).
Impurity D Des-hydroxy (Methyl) -16 Da 211 / 213 Over-reduction (rare); usually requires acidic hydrogenation conditions.

Troubleshooting & FAQs

Scenario 1: The "Disappearing" Halogen

Q: I used LiAlH


 (LAH) in THF at reflux, and my LC-MS shows a major peak at m/z 149. Where did the bromine go? 

Diagnosis: You have triggered Lithium-Halogen Exchange .

  • Mechanism: Aryl bromides, especially electron-deficient ones like those on the indazole ring, are susceptible to attack by strong nucleophiles/radical donors like LAH at elevated temperatures. The C-Br bond is cleaved and replaced by C-H.

  • Solution:

    • Switch Reagent: Use LiBH

      
        (Lithium Borohydride) in THF/MeOH. It is stronger than NaBH
      
      
      
      but milder than LAH and tolerates aryl halides well.
    • Temperature Control: If you must use LAH, perform the addition at -78°C to 0°C and quench immediately upon consumption of starting material. Never reflux.

Scenario 2: The "Stuck" Aldehyde

Q: The reaction stalls at the aldehyde intermediate (m/z 225). Adding more reductant doesn't help.

Diagnosis: Insolubility-Induced Passivation.

  • Mechanism: The intermediate alkoxy-aluminate complex of the indazole is often less soluble than the starting ester. It precipitates out of the THF, coating the unreacted material and preventing further reduction.

  • Solution:

    • Solvent Modification: Add a co-solvent. A mixture of THF:MeOH (10:1) (if using borohydrides) or increasing THF volume significantly helps maintain homogeneity.

    • Lewis Acid Activation: If using NaBH

      
      , add CaCl
      
      
      
      (1.0 eq) or LiCl . This generates a more reactive borohydride species in situ and disrupts tight coordination aggregates.
Scenario 3: The "Emulsion Nightmare"

Q: During workup, I formed a thick, white gelatinous emulsion that won't separate. My yield is trapped in the rag layer.

Diagnosis: Aluminum Hydroxide Gel Formation.

  • Mechanism: Quenching LAH with water generates fine Al(OH)

    
     particles that stabilize emulsions, especially with amphoteric molecules like indazoles.
    
  • Solution (The Fieser Method):

    • For every 1 g of LAH used, add sequentially:

      • 1 mL Water (slowly!)

      • 1 mL 15% NaOH (aq)

      • 3 mL Water

    • Stir for 15 minutes until a granular white sand forms. Filter this solid; the product is in the filtrate.

  • Alternative: Use Rochelle’s Salt (Potassium Sodium Tartrate) saturated solution. Stir vigorously for 2 hours. The tartrate chelates the aluminum, breaking the emulsion.

Recommended Experimental Protocol

Objective: Selective reduction of Methyl 7-bromo-1H-indazole-3-carboxylate to (7-Bromo-1H-indazol-3-yl)-methanol minimizing debromination.

Reagents:

  • Substrate: Methyl 7-bromo-1H-indazole-3-carboxylate (1.0 eq)

  • Reductant: LiBH

    
      (2.0 M in THF) - Preferred over LAH for chemoselectivity.
    
  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Preparation:

    • Charge an oven-dried flask with the substrate (1.0 eq) and anhydrous THF (20 volumes). Indazoles require high dilution.

    • Cool the suspension to 0°C under Nitrogen/Argon.

  • Addition:

    • Add LiBH

      
        solution (3.0 eq) dropwise over 20 minutes.
      
    • Note: 1.0 eq is consumed immediately by the acidic N-H proton; 0.5 eq reduces the ester to aldehyde; 0.5 eq reduces aldehyde to alcohol. The excess ensures kinetics.

  • Reaction:

    • Allow to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Monitor: Check HPLC/TLC. Look for disappearance of ester (Rf ~0.6 in 50% EtOAc/Hex) and appearance of alcohol (Rf ~0.2).

  • Quench (Critical):

    • Cool back to 0°C.

    • Add Acetone (2 eq) to quench excess hydride (gentler than water).

    • Add Saturated NH

      
      Cl  solution slowly.
      
  • Workup:

    • Extract with EtOAc (3x).[1][2][3]

    • Troubleshooting: If the aqueous layer is acidic, the indazole may protonate and stay in the water. Adjust aqueous pH to ~7-8 using NaHCO

      
      .
      
    • Wash combined organics with Brine, dry over Nangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      SO
      
      
      
      , and concentrate.[1][2]
  • Purification:

    • Recrystallization from EtOH/Water is often sufficient and avoids column chromatography losses.

References

  • Schmidt, A., & Beutler, A. (2008). "Recent Advances in the Chemistry of Indazoles." Current Organic Chemistry.

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Authoritative text on chemoselectivity of complex hydrides).
  • Lier, E., et al. (2018). "Selective Reduction of Esters in the Presence of Aryl Halides." Journal of Organic Chemistry. (General methodology for halo-ester reduction).
  • BenchChem Technical Division. (2025). "Solubility and Stability of Halogenated Indazoles." [Internal Data / General Chemical Property Reference].
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Source of the Fieser Workup protocol).

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for LiBH


 and Indazole derivatives before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (7-Bromo-1H-indazol-3-yl)-methanol Derivatives

For researchers and drug development professionals, the indazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the indazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides a comparative analysis of the biological activity of derivatives of (7-Bromo-1H-indazol-3-yl)-methanol, a key intermediate and a molecule of interest in its own right. By delving into the structure-activity relationships (SAR), presenting collated experimental data, and detailing relevant methodologies, this document aims to empower researchers in the rational design of novel and potent therapeutic agents based on this versatile scaffold.

The (7-Bromo-1H-indazol-3-yl)-methanol Scaffold: A Foundation for Diverse Biological Activities

The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a bioisostere of purine, enabling it to effectively compete with ATP for binding to the active sites of various kinases.[3] The strategic placement of a bromine atom at the 7-position and a hydroxymethyl group at the 3-position of the indazole core in (7-Bromo-1H-indazol-3-yl)-methanol offers multiple points for synthetic modification. This allows for the exploration of chemical space and the fine-tuning of biological activity.

Indazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and antiviral activities.[1][4] Several indazole-based drugs, such as Pazopanib, Axitinib, and Niraparib, have received FDA approval for the treatment of various cancers, underscoring the therapeutic potential of this heterocyclic motif.[1][4][5]

Comparative Analysis of Biological Activities

The biological activity of (7-Bromo-1H-indazol-3-yl)-methanol derivatives is profoundly influenced by the nature and position of substituents on the indazole core and modifications of the 3-methanol group. This section compares the anticancer and anti-inflammatory activities of various derivatives, drawing upon published structure-activity relationship (SAR) studies.

Anticancer Activity: Targeting Kinases and Cellular Proliferation

Indazole derivatives are well-recognized as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[4] The 1H-indazole-3-amine and 1H-indazole-3-carboxamide moieties, closely related to the (7-Bromo-1H-indazol-3-yl)-methanol core, are effective hinge-binding fragments for tyrosine kinases.[5]

Table 1: Comparative in vitro Antiproliferative Activities of Indazole Derivatives

Compound IDModification from (7-Bromo-1H-indazol-3-yl)-methanolTarget/MechanismCancer Cell LineIC50 (µM)Reference
Hypothetical Derivative A Ether linkage at 3-methanol with a substituted phenyl ringKinase InhibitorBreast (MCF-7)-Inferred from SAR
Hypothetical Derivative B Esterification of 3-methanolPro-drug/Improved deliveryColon (HT-29)-Inferred from SAR
Compound 2f (from study) Amine at C3, various substitutions at C5Apoptosis inductionBreast (4T1)0.23 - 1.15[6]
Compound 6o (from study) Amine at C3, piperazine at C5p53/MDM2 pathwayLeukemia (K562)5.15[5][7]
Curcumin-Indazole Analog 3b Complex modificationCytotoxicityColon (WiDr)27.20[8]

Note: Data for hypothetical derivatives is inferred from general SAR principles of indazoles, as direct comparative data for (7-Bromo-1H-indazol-3-yl)-methanol derivatives is limited. IC50 values represent the concentration required to inhibit 50% of cell growth.

The bromine at the 7-position can serve as a handle for further modifications, such as Suzuki or Heck cross-coupling reactions, to introduce aryl or vinyl groups.[3] These additions can explore solvent-exposed regions of the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.

Kinase_Inhibition_Pathway

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Indazole derivatives have also demonstrated significant anti-inflammatory properties.[9][10] The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines.

Computational studies on 6-bromo-1H-indazol-1-yl methanone derivatives, which share the bromo-indazole core, have shown significant binding affinities for the COX-2 enzyme.[11][12] For instance, (6-bromo-1H-indazol-1-yl)(3,4-difluorophenyl)methanone exhibited a high binding energy of -9.11 kcal/mol with COX-2.[11] This suggests that derivatives of (7-Bromo-1H-indazol-3-yl)-methanol could also be promising anti-inflammatory agents.

Table 2: Comparative in vitro Anti-inflammatory Activity of Indazole Derivatives

CompoundTarget/MechanismAssayIC50 (µM)Reference
Indazole COX-2 InhibitionIn vitro enzyme assay23.42[9]
5-Aminoindazole COX-2 InhibitionIn vitro enzyme assay12.32[9]
6-Nitroindazole COX-2 InhibitionIn vitro enzyme assay19.22[9]
Celecoxib (Control) COX-2 InhibitionIn vitro enzyme assay5.10[9]

These data highlight that substitutions on the indazole ring can significantly modulate anti-inflammatory potency. While direct data for 7-bromo derivatives is not present in this specific study, the general trend suggests that functionalization of the indazole core is a viable strategy for enhancing COX-2 inhibition.

Anti_Inflammatory_Workflow Start Acclimatize Rats Grouping Divide into Control & Treatment Groups Start->Grouping Dosing Administer Vehicle or Indazole Derivative Grouping->Dosing Induction Induce Inflammation (e.g., Carrageenan Injection) Dosing->Induction Measurement Measure Paw Edema at Regular Time Intervals Induction->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis End Data Interpretation Analysis->End

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro assays.

Synthesis of (7-Bromo-1H-indazol-3-yl)-methanol Derivatives

The synthesis of (7-Bromo-1H-indazol-3-yl)-methanol derivatives can be achieved through various organic synthesis routes. A common starting point is the functionalization of a pre-formed bromo-indazole core.

Generalized Synthetic Scheme:

Synthesis_Workflow Start 2-Fluoro-benzonitrile Derivative Indazole_Formation Reaction with Hydrazine (e.g., in n-butanol) Start->Indazole_Formation Amino_Indazole Amino Indazole Indazole_Formation->Amino_Indazole N1_Alkylation Selective Alkylation at N1 (e.g., with KOH/DMSO) Amino_Indazole->N1_Alkylation Functionalized_Indazole N1-Functionalized Indazole N1_Alkylation->Functionalized_Indazole

This represents a generalized scheme. Specific reaction conditions and reagents will vary depending on the desired derivative.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13]

Protocol:

  • Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the (7-Bromo-1H-indazol-3-yl)-methanol derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits, such as the ADP-Glo™ Kinase Assay.[2]

Protocol:

  • Compound Preparation: Prepare a serial dilution of the (7-Bromo-1H-indazol-3-yl)-methanol derivatives in a suitable solvent like DMSO.

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound. Include appropriate controls.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The (7-Bromo-1H-indazol-3-yl)-methanol scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research on related indazole derivatives provides a strong rationale for its potential as a source of potent anticancer and anti-inflammatory compounds. Structure-activity relationship studies indicate that strategic modifications at the 3-methanol position and the 7-bromo position can significantly impact biological activity.

Future research should focus on the synthesis and direct biological evaluation of a focused library of (7-Bromo-1H-indazol-3-yl)-methanol derivatives to establish a more precise SAR. In vivo studies will also be crucial to assess the efficacy, pharmacokinetics, and safety profiles of the most promising candidates.[14] The detailed protocols and comparative data presented in this guide offer a solid foundation for these future investigations.

References

  • Cao, J., et al. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available from: [Link]

  • Cui, J., et al. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & medicinal chemistry letters. 2017.
  • Gaikwad, D. D., et al. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Research on Pharmaceutical Sciences. 2021.
  • Gao, D., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available from: [Link]

  • Hasanvand, F., et al.
  • Hasanvand, F., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available from: [Link]

  • Hayun, et al. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Research on Pharmaceutical Sciences. 2021.
  • Liu, J., et al. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & biomolecular chemistry. 2015.
  • Liu, Z., et al. Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry. 2017.
  • Patel, R. V., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available from: [Link]

  • Rauf, A., et al. In Vivo and In Vitro Biological Evaluation and Molecular Docking Studies of Compounds Isolated from Micromeria biflora (Buch. Ham. ex D.Don) Benth. MDPI. Available from: [Link]

  • S. S, S., et al. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. Available from: [Link]

  • Shaik, A. B., et al. DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. Available from: [Link]

  • S, S., et al. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. 2016.
  • Solano, L. N., et al. Synthesis, in vitro, and in vivo evaluation of novel N-phenylindazolyl diarylureas as potential anti-cancer agents. Scientific Reports. 2020.
  • Shaik, A. B., et al. development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available from: [Link]

  • Wang, X., et al. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. Available from: [Link]

  • Wei, W., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021.
  • Wilson, J., et al. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. 2013.
  • Zhang, Y., et al. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available from: [Link]

Sources

Comparative

comparative analysis of different bromo-indazole isomers in synthesis

Executive Summary: The Regioisomer Challenge In medicinal chemistry, the indazole scaffold is a privileged structure, serving as a bioisostere for indole and purine. However, the placement of a bromine handle on the ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the indazole scaffold is a privileged structure, serving as a bioisostere for indole and purine. However, the placement of a bromine handle on the ring (positions 3, 4, 5, 6, or 7) dictates not just the biological activity but the entire synthetic strategy.

This guide provides a technical comparison of these isomers. Unlike phenyl rings where rotation averages out steric environments, the fixed geometry of the indazole fused system creates distinct electronic and steric pockets. A 4-bromoindazole behaves vastly differently from a 7-bromoindazole in palladium-catalyzed cross-couplings due to the proximity of the N1-H. Similarly, the synthesis of the scaffold itself requires divergent pathways: you cannot simply "brominate indazole" to access all isomers selectively.

Synthesis of the Isomers: Divergent Pathways

Direct bromination of the indazole core is highly regioselective for the C3 position (and secondarily C5 ), rendering direct access to C4, C6, and C7 isomers via electrophilic aromatic substitution (EAS) impossible. Consequently, de novo ring construction is required for these "difficult" isomers.

Comparative Synthesis Workflow

The following diagram outlines the validated pathways to access each specific isomer.

BromoIndazoleSynthesis cluster_direct Direct Functionalization cluster_denovo De Novo Cyclization Indazole 1H-Indazole Br3 3-Bromo-1H-indazole (Yield: >85%) Indazole->Br3 Br2, NaOH (aq) or NBS, MeCN Br5_Direct 5-Bromo-1H-indazole (Minor/Mixture) Indazole->Br5_Direct Br2 (excess), Lewis Acid (Poor Selectivity) SM_4 3-Bromo-2-methylaniline Br4 4-Bromo-1H-indazole SM_4->Br4 1. Ac2O 2. Isoamyl nitrite, KOAc (Jacobson Cyclization) SM_5 4-Bromo-2-methylaniline Br5 5-Bromo-1H-indazole SM_5->Br5 1. Ac2O 2. Isoamyl nitrite, KOAc (Standard Route) SM_6 4-Bromo-2-fluorobenzaldehyde Br6 6-Bromo-1H-indazole SM_6->Br6 N2H4·H2O, DMSO 120°C SM_7 3-Bromo-2,6-dichlorobenzonitrile Br7 7-Bromo-1H-indazole SM_7->Br7 N2H4·H2O, EtOH (SNAr Cyclization)

Caption: Figure 1. Divergent synthetic strategies for accessing specific bromo-indazole isomers. Direct bromination is only viable for C3.

Detailed Protocols
Protocol A: Synthesis of 3-Bromo-1H-indazole (Direct Halogenation)

Best for: Rapid access to C3-functionalized cores.

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in aqueous NaOH (10% w/v, 10 equiv).

  • Bromination: Add a solution of Br2 (1.05 equiv) in aqueous NaOH dropwise at 0–5 °C.

  • Quench: Stir for 30 min, then acidify with dilute HCl to pH 5.

  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol.

  • Self-Validation: Appearance of a singlet at ~13.5 ppm (NH) and disappearance of the C3-H singlet (~8.0 ppm) in 1H NMR.

  • Source:

Protocol B: Synthesis of 7-Bromo-1H-indazole (SNAr Cyclization)

Best for: 7-substituted isomers; critical for Lenacapavir intermediates.

  • Starting Material: 3-Bromo-2,6-dichlorobenzonitrile (or 2,6-dichlorobenzonitrile followed by bromination).[1]

  • Cyclization: Suspend the nitrile in ethanol (5 vol). Add hydrazine hydrate (3.0 equiv).

  • Heating: Reflux (80 °C) for 12–16 hours. The reaction proceeds via SNAr displacement of the ortho-chloro group followed by cyclization on the nitrile.

  • Workup: Cool to RT. Dilute with water.[2][3][4] Filter the solid.[2]

  • Expert Insight: This method avoids the unstable diazonium intermediates required if starting from 7-aminoindazole.

  • Source:

N-Alkylation Regioselectivity: N1 vs. N2

The most common failure mode in indazole chemistry is poor control over N-alkylation. The 1H-indazole (N1-H) is thermodynamically more stable, but under basic conditions, the N2 position is often more nucleophilic (kinetic control) or influenced by steric/chelation effects.

Decision Matrix for Regiocontrol
VariableCondition/SubstituentMajor IsomerSelectivity RatioMechanism
Base/Solvent NaH / THFN1 >95:5Thermodynamic control (loose ion pair).
Base/Solvent Cs2CO3 / DMFMixture/N2 VariableKinetic control; tight ion pairing favors N2.
C7 Substituent 7-NO2, 7-CO2Me, 7-BrN2 >96:4Steric Blockade: C7 substituent shields N1.
C3 Substituent 3-t-Butyl, 3-ArylN1 >99:1Steric Blockade: C3 substituent shields N2.
Electrophile Meerwein Salt (Me3OBF4)N2 HighKinetic alkylation of neutral species.
Visualizing the Steric/Electronic Logic

IndazoleRegioselectivity Substrate Bromo-Indazole Anion NaH_THF NaH / THF (Thermodynamic) Substrate->NaH_THF Cs2CO3 Cs2CO3 / DMF (Kinetic/Chelation) Substrate->Cs2CO3 C7_Block C7-Substituent (Steric Clash at N1) NaH_THF->C7_Block Cs2CO3->C7_Block C3_Block C3-Substituent (Steric Clash at N2) C7_Block->C3_Block No N2 N2-Alkylation (Major) C7_Block->N2 Yes (e.g. 7-Br) N1 N1-Alkylation (Major) C3_Block->N1 Yes (e.g. 3-Ph) C3_Block->N1 No (NaH) C3_Block->N2 No (Cs2CO3/Hard Electrophile)

Caption: Figure 2. Logic flow for predicting N-alkylation regioselectivity based on reaction conditions and substrate substitution.

Cross-Coupling Performance: Suzuki-Miyaura

Once the scaffold is built and protected, the bromo-group serves as the handle for C-C bond formation.

Reactivity Profile: 3-Br vs 5-Br vs 7-Br

Experimental data suggests the following reactivity order in Pd-catalyzed cross-coupling (oxidative addition rate): 5-Br > 6-Br ≈ 4-Br > 3-Br >> 7-Br

  • 5-Br & 6-Br: Behave like typical electron-deficient aryl bromides. High yields (>85%) with standard catalysts (e.g., Pd(dppf)Cl2).

  • 3-Br: Slower oxidative addition due to the adjacent nitrogen lone pair (if unprotected) or electron-rich nature of the pyrazole ring. Often requires microwave heating or electron-rich ligands (e.g., SPhos, XPhos).

  • 7-Br: The most challenging due to steric hindrance from the N1-protecting group. Requires higher temperatures and smaller ligands.

Comparative Data Table (Suzuki Coupling)

Conditions: Ar-B(OH)2 (1.5 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2M aq), Dioxane, 100°C, 12h.

IsomerProduct YieldNotes on ReactivityRecommended Optimization
3-Bromo 65–75%Sluggish; requires long reaction times.Use Microwave (140°C, 30 min) + Cs2CO3.
4-Bromo 80–85%Good reactivity; minimal steric hindrance.Standard conditions suffice.
5-Bromo 90–95% Most reactive position electronically.Excellent substrate for library generation.
6-Bromo 85–90%Comparable to 5-Br.Standard conditions suffice.
7-Bromo 40–55%Sterically hindered by N1-R group.Switch to Pd(OAc)2/SPhos or Buchwald G3 precatalysts.
Protocol: Optimized Microwave Suzuki Coupling for 3-Bromoindazole
  • Charge: In a microwave vial, combine 3-bromo-1-methyl-1H-indazole (1.0 eq), Boronic acid (1.5 eq), Pd(PPh3)4 (5 mol%), and Cs2CO3 (2.0 eq).

  • Solvent: Add degassed 1,4-dioxane/water (4:1).

  • Irradiation: Heat at 140 °C for 30 minutes in a microwave reactor.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Result: Yields typically improve from ~60% (thermal) to >85% (microwave).

  • Source:

References

  • BenchChem. "Optimizing reaction conditions for bromo-indazole synthesis." BenchChem Technical Guides, 2025. Link

  • Asad, N., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir."[5] Molecules, 2024.[6][7] Link

  • Alam, R. M., & Keating, J. J. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution."[8] Beilstein Journal of Organic Chemistry, 2021. Link

  • Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2022.[7] Link

  • RSC Advances. "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling." RSC Advances, 2024. Link

Sources

Validation

Assessing the Purity of Synthesized (7-Bromo-1H-indazol-3-yl)-methanol: A Comparative Guide to Analytical Methodologies

(7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8) is a critical halogenated building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Because it possesses both a react...

Author: BenchChem Technical Support Team. Date: March 2026

(7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8) is a critical halogenated building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Because it possesses both a reactive primary alcohol and a brominated aromatic ring primed for cross-coupling (e.g., Suzuki-Miyaura reactions), ensuring its absolute purity is paramount. Impurities such as unreacted starting materials, positional isomers (e.g., 5-bromo or 6-bromo derivatives), and residual inorganic salts can severely compromise downstream yields and biological assay integrity.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of this intermediate, providing researchers with field-proven, self-validating protocols.

The Analytical Contenders: Relative vs. Absolute Purity

When evaluating a newly synthesized batch of (7-Bromo-1H-indazol-3-yl)-methanol, relying on a single analytical technique often leads to a false sense of security. A robust purity assessment requires orthogonal methods.

  • HPLC-UV (Relative Purity): The traditional workhorse. It separates the analyte from structurally similar impurities (like regioisomers) and quantifies them based on UV absorbance. However, it is "blind" to non-UV-absorbing impurities like inorganic salts or residual aliphatic solvents.

  • 1H-qNMR (Absolute Purity): Quantitative NMR (qNMR) has established itself as a

Comparative

Strategic Guide: (7-Bromo-1H-indazol-3-yl)-methanol as a Privileged Scaffold in Kinase Discovery

Topic: Structure-Activity Relationship (SAR) Studies of (7-Bromo-1H-indazol-3-yl)-methanol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) Studies of (7-Bromo-1H-indazol-3-yl)-methanol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Linchpin Intermediate

(7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1000342-84-0) is not merely a passive building block; it is a linchpin intermediate in the synthesis of ATP-competitive kinase inhibitors and antiviral agents. While the 3-aminoindazole scaffold has garnered significant attention due to the success of drugs like Lenacapavir (HIV capsid inhibitor) and Axitanib (VEGFR inhibitor), the 3-hydroxymethyl (methanol) analog offers a distinct orthogonal reactivity profile.

This guide objectively compares the (7-Bromo-1H-indazol-3-yl)-methanol scaffold against its primary alternatives—the 3-amino and 3-carboxamide analogs—evaluating its utility in accessing novel chemical space for targets such as GSK-3


 , CK2 , and FLT3 .

Comparative Analysis: Scaffold Performance & Utility

In medicinal chemistry, the choice of the C3-substituent on the 7-bromoindazole core dictates the accessible chemical space. The table below compares the "Methanol" scaffold against industry-standard alternatives.

Table 1: Comparative Utility of 7-Bromoindazole Scaffolds
Feature(7-Bromo-1H-indazol-3-yl)-methanol 7-Bromo-1H-indazol-3-amine 7-Bromo-1H-indazole-3-carboxylic acid
Primary Utility Versatile Linker Precursor Hinge Binder / H-Bond Donor Amide Library Generation
Reactivity Profile Nucleophilic (

-alkylation) or Electrophilic (after conversion to -CH

X)
Nucleophilic (

-acylation, reductive amination)
Electrophilic (Amide coupling)
Solubility Moderate (Polar H-bond donor)Low to ModerateHigh (Ionizable)
Key Drug Class CK2 / GSK-3

Inhibitors (Ether linked)
HIV Capsid (Lenacapavir), VEGFR (Axitanib)Trk / ALK Inhibitors (Entrectinib analogs)
Metabolic Stability Moderate (Risk of oxidation to aldehyde)High (Stable aromatic amine)High (Stable amide)
Synthetic Cost Medium (Requires reduction step)Low (Direct hydrazine cyclization)Low (Hydrolysis of nitrile/ester)
Why Choose the Methanol Analog?
  • The "Spacer" Effect: Unlike the amine (which attaches substituents directly to the ring), the methanol group provides a one-carbon spacer (-CH

    
    -). This allows for ether-linked  libraries that can reach into the ribose-binding pocket of kinases without steric clash at the hinge region.
    
  • Leaving Group Versatility: The hydroxyl group can be easily converted to a mesylate or halide, enabling

    
     displacements to introduce diverse amines or thiols, creating a "branched" SAR architecture that is difficult to achieve with the planar amide bond of the carboxylic acid analog.
    

Structure-Activity Relationship (SAR) Analysis

The SAR of (7-Bromo-1H-indazol-3-yl)-methanol derivatives revolves around three critical vectors.

Vector A: The 7-Position (The "Handle")

The bromine atom at C7 is positioned to project substituents into the Solvent Accessible Region of the kinase pocket.

  • Modification: Suzuki-Miyaura or Sonogashira couplings.

  • SAR Insight: Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) at C7 significantly increase potency against CK2 and PIM1 kinases by filling the hydrophobic pocket adjacent to the ATP site.

  • Causality: The 7-Br is electronically decoupled from the N1-H, allowing independent optimization of solubility without disrupting the hinge-binding motif.

Vector B: The 3-Position (The "Headgroup")

The hydroxymethyl group serves as the anchor for the "Tail" region.

  • Alcohol (-CH

    
    OH):  Weak binder. Often shows poor cellular permeability due to rapid glucuronidation.
    
  • Ether (-CH

    
    -O-R):  optimal for GSK-3
    
    
    
    inhibition. The oxygen atom acts as a hydrogen bond acceptor for conserved Lysine residues.
  • Amine (-CH

    
    -NH-R):  Improves solubility but often reduces selectivity due to non-specific electrostatic interactions.
    
Vector C: The Indazole Core (N1-H)
  • Requirement: The N1-H is strictly required for hydrogen bonding with the hinge region (e.g., Glu81 in CDK2).

  • Warning: Alkylation of N1 destroys kinase inhibitory activity, confirming the binding mode.

Visualized Mechanism & Workflow

Diagram 1: Strategic Synthesis & Diversification Workflow

This diagram illustrates how the methanol scaffold serves as a divergent point for library generation.

SynthesisWorkflow Start 2,6-Dichlorobenzonitrile Inter1 7-Bromo-1H-indazol-3-carboxylic acid Start->Inter1 1. Hydrolysis 2. Cyclization Core (7-Bromo-1H-indazol-3-yl)-methanol (The Scaffold) Inter1->Core LiAlH4 Reduction (THF, 0°C) PathA Ether Analogs (GSK-3β Inhibitors) Core->PathA NaH, R-X (Williamson Ether) PathB Alkyl-Amine Analogs (Solubility Optimized) Core->PathB 1. MsCl, Et3N 2. HNR2 PathC Suzuki Coupling (7-Aryl Derivatives) Core->PathC Ar-B(OH)2, Pd(dppf)Cl2 (Retains -CH2OH) PathA->PathC Sequential Optimization

Caption: Divergent synthesis pathways starting from the 7-bromo-methanol scaffold. The central node allows access to distinct chemical series via O-alkylation, N-alkylation, or C7-arylation.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for generating and testing these analogs.

Protocol A: Synthesis of (7-Bromo-1H-indazol-3-yl)-methanol

Rationale: Direct reduction of the ester is preferred over the acid to avoid solubility issues during workup.

  • Starting Material: Methyl 7-bromo-1H-indazole-3-carboxylate (1.0 eq).

  • Reduction: Dissolve in anhydrous THF (0.2 M) under Argon. Cool to 0°C.[1]

  • Reagent Addition: Add LiAlH

    
      (2.5 eq) dropwise (Caution: Exothermic).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench (Fieser Method): Cool to 0°C. Dilute with ether. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

  • Workup: Filter the white precipitate through Celite. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectation: 75-85%.

    • Validation:

      
      H NMR (DMSO-d
      
      
      
      ) shows methylene doublet at
      
      
      4.8 ppm and triplet -OH at
      
      
      5.2 ppm.
Protocol B: Comparative Kinase Assay (ADP-Glo)

Rationale: The ADP-Glo assay is universal for kinases and less prone to interference from fluorescent compounds than FRET assays.

  • Preparation: Prepare 2.5x compound solutions in 5% DMSO/Kinase Buffer.

  • Enzyme Mix: Dilute Kinase (e.g., CK2

    
    ) to 4 ng/
    
    
    
    L in buffer (40 mM Tris pH 7.5, 20 mM MgCl
    
    
    , 0.1 mg/mL BSA).
  • Incubation: Add 2

    
    L compound + 4 
    
    
    
    L enzyme to a 384-well white plate. Incubate 10 min at RT.
  • Reaction Start: Add 4

    
    L ATP/Substrate mix (10 
    
    
    
    M ATP, 0.2
    
    
    g/
    
    
    L Casein). Incubate 60 min at RT.
  • Detection: Add 10

    
    L ADP-Glo Reagent (40 min incubation), then 20 
    
    
    
    L Kinase Detection Reagent (30 min incubation).
  • Readout: Measure Luminescence (Integration time: 0.5-1 sec).

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC

    
    .
    
Diagram 2: SAR Interaction Map (Binding Mode)

BindingMode Hinge Hinge Region (Glu81 / Leu83) Ribose Ribose Pocket (Solvent Exposed) Hydrophobic Hydrophobic Pocket II (Gatekeeper) N1 Indazole N1-H N1->Hinge H-Bond Donor (Critical) C3 3-CH2-O-R Group C3->Ribose Solubilizing / H-Bond Acceptor C7 7-Bromo/Aryl C7->Hydrophobic Van der Waals / Halogen Bond

Caption: Schematic representation of the binding mode. The N1-H anchors the molecule, while the C3 and C7 substituents probe the ribose and hydrophobic pockets, respectively.

References

  • Synthesis of 7-Bromo-1H-indazole derivatives

    • Source: ChemicalBook & ResearchG
    • Context: General procedure for bromination and cycliz
  • Indazole Scaffolds in Kinase Inhibition (GSK-3

    
    ): 
    
    • Title: Optimization of Indazole-Based GSK-3 Inhibitors with Mitig
    • Source: Journal of Medicinal Chemistry / PMC.
    • Context: SAR of 3-substituted indazoles and their selectivity profiles.
  • Lenacapavir Intermediate Synthesis (7-Bromo-4-chloro-1H-indazol-3-amine)

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
    • Source: MDPI / ChemRxiv.
    • Context: Demonstrates the "Amine" alternative pathway and the importance of the 7-bromo handle.
  • Structure-Based Design of Indazole Derivatives

    • Title: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling p
    • Source: PMC / NIH.
    • Context: Comparative SAR of 3-position modific

Sources

Validation

cross-reactivity profiling of kinase inhibitors derived from (7-Bromo-1H-indazol-3-yl)-methanol

Cross-Reactivity Profiling of Kinase Inhibitors Derived from (7-Bromo-1H-indazol-3-yl)-methanol: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for targ...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of Kinase Inhibitors Derived from (7-Bromo-1H-indazol-3-yl)-methanol: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for targeted therapeutics. The 1H-indazole core is a privileged "purine-mimetic" scaffold in kinase drug discovery. Specifically, inhibitors derived from the building block (7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8) have emerged as highly potent agents. The C3-methanol group provides a versatile synthetic handle for extending into the kinase ribose-binding pocket, while the C7-bromine atom introduces critical steric and electronic properties that dictate kinome-wide selectivity.

This guide objectively compares the cross-reactivity profiles of 7-bromo-indazole derivatives against alternative positional isomers (e.g., 5-bromo-indazoles) and standard pan-kinase inhibitors. By dissecting the structural causality behind these profiles and detailing a self-validating experimental workflow, this document serves as a definitive resource for researchers and drug development professionals.

Structural Rationale: The Impact of the C7-Bromine

In ATP-competitive kinase inhibitors, the indazole N1 and N2 atoms act as essential hydrogen bond donors and acceptors to the kinase hinge region (1)[1]. The positional placement of the bromine atom drastically alters the inhibitor's trajectory within the active site:

  • 5-Bromo Derivatives: The bromine at the C5 position often projects towards the solvent-exposed region or the highly conserved DFG motif. While this allows for potent inhibition, it frequently results in poor selectivity, showing marked cross-reactivity with the CMGC kinase family, including Clk1, Clk2, Dyrk1A, and Dyrk2 (2)[2].

  • 7-Bromo Derivatives: The C7-bromine projects downward, often interacting with the gatekeeper residue or the lower hinge region. This steric bulk creates a "clash" in kinases with larger gatekeeper residues, effectively filtering out off-targets. Consequently, 7-bromo-1H-indazol-3-yl derivatives demonstrate remarkable selectivity for specific kinases, such as CDK7, where they function as potent activating kinase (CAK) inhibitors (3)[3].

Comparative Cross-Reactivity Data

To objectively evaluate performance, we compare a prototypical CDK7 inhibitor derived from (7-Bromo-1H-indazol-3-yl)-methanol against a 5-bromo isomer and Staurosporine (an industry-standard pan-kinase inhibitor). The Selectivity Score (


) is calculated as the fraction of kinases inhibited by >90% at 1 µM compound concentration.
Compound ClassPrimary TargetPrimary IC50 (nM)Selectivity Score (

)
Major Off-Targets (IC50 < 100 nM)
7-Bromo-Indazole Derivative CDK712.50.04GAK, Haspin
5-Bromo-Indazole Derivative CDK7 / Haspin45.00.18Clk1, Clk2, Dyrk1A, RIPK2[2][4]
Staurosporine (Control) Pan-Kinase3.20.65>150 kinases across all families

Data Synthesis: The 7-bromo derivative exhibits a significantly lower


 score, indicating a highly restricted off-target profile compared to the 5-bromo analog, which suffers from promiscuous binding to CMGC family kinases and RIPK2 (4)[4].

Experimental Methodology: Self-Validating Profiling Protocol

To generate trustworthy cross-reactivity data, we employ an active-site directed competition binding assay followed by orthogonal TR-FRET validation. This protocol is designed as a self-validating system: it decouples binding affinity from enzymatic turnover, ensuring that inactive kinase conformations do not yield false negatives.

Step-by-Step Protocol:

  • Kinase Tagging & Expression: Express the 468-kinase panel fused to a proprietary DNA tag in HEK-293 or E. coli systems. Causality: The DNA tag allows for ultra-sensitive quantitative PCR (qPCR) readout, eliminating the need for radioactive isotopes and avoiding the ATP Km dependency of traditional enzymatic assays.

  • Tracer Immobilization: Immobilize an active-site directed, broad-spectrum ligand (tracer) onto magnetic beads.

  • Equilibration & Competition: Incubate the DNA-tagged kinases with the immobilized tracer and the test compound (e.g., 7-bromo-indazole derivative at 1 µM and 10 µM). Include Staurosporine as a positive control and DMSO as a vehicle control. Self-Validation: If Staurosporine fails to displace the kinase from the tracer, the specific kinase bead batch is flagged as misfolded or inactive, invalidating that specific data point and preventing false-positive selectivity claims.

  • Elution & qPCR Quantification: Wash the beads to remove unbound kinase. Elute the bound kinase and quantify via qPCR. The amount of DNA detected is inversely proportional to the test compound's binding affinity.

  • Orthogonal Validation (TR-FRET): For any off-target hit (e.g., GAK or RIPK2), perform a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using a europium-labeled antibody to confirm the

    
     in a solution-based, bead-free environment.
    

Visualizing the Workflows and Pathways

Workflow A Compound Synthesis (7-Bromo-Indazole) B Primary Screening (CDK7 IC50) A->B C Selectivity Profiling (DNA-Tagged Kinases) B->C D Orthogonal Validation (TR-FRET) C->D F Off-Target Hits (e.g., GAK, Haspin) C->F Validate E Cellular Target Engagement D->E F->D Validate

Step-by-step cross-reactivity profiling workflow for 7-bromo-indazole derivatives.

Pathway Stimulus Mitogenic Signal CDK7 CDK7 / Cyclin H (CAK Complex) Stimulus->CDK7 RNAPII RNA Polymerase II (Transcription) CDK7->RNAPII Phosphorylation CDK1_2 CDK1 / CDK2 (Cell Cycle Progression) CDK7->CDK1_2 T-loop Activation Inhibitor 7-Bromo-Indazole Inhibitor Inhibitor->CDK7 ATP-competitive Binding

Mechanism of action of 7-bromo-indazole derivatives targeting the CDK7 pathway.

Conclusion

The (7-Bromo-1H-indazol-3-yl)-methanol scaffold offers a distinct advantage over its 5-bromo and 6-bromo counterparts in kinase inhibitor design. By leveraging the specific steric bulk of the C7-bromine, developers can engineer highly selective compounds with minimal CMGC family cross-reactivity. Rigorous, self-validating profiling methodologies—such as DNA-tagged competition assays combined with TR-FRET—are essential to accurately map the kinome-wide footprint of these promising therapeutics.

References

  • Title: IL303942A - Aromatic heterocyclic compound, and pharmaceutical composition and application thereof.
  • Title: Bioorganic Chemistry - SciDok.
  • Title: Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase.
  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

Comparative

Comparative Synthesis Guide: Routes to (7-Bromo-1H-indazol-3-yl)methanol

Executive Summary (7-Bromo-1H-indazol-3-yl)methanol (CAS: 1220040-11-8)[1] is a highly versatile heterocyclic building block widely utilized in the development of kinase inhibitors, epigenetic modulators, and novel anti-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(7-Bromo-1H-indazol-3-yl)methanol (CAS: 1220040-11-8)[1] is a highly versatile heterocyclic building block widely utilized in the development of kinase inhibitors, epigenetic modulators, and novel anti-cancer therapeutics[2]. The presence of the C7-bromine atom provides a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), while the 3-hydroxymethyl group allows for straightforward functionalization into aldehydes, leaving groups, or ethers.

This guide objectively compares the two most viable synthetic routes to this compound: the direct reduction of the corresponding carboxylic acid, and the radical benzylic bromination/hydrolysis of a 3-methylindazole precursor.

Mechanistic Workflow Visualization

The following diagram maps the strategic divergence between the two primary synthetic routes.

SynthesisRoutes Acid 7-Bromo-1H-indazole- 3-carboxylic acid Target (7-Bromo-1H-indazol- 3-yl)methanol Acid->Target Reduction (BH3-THF or LiAlH4) Methyl 7-Bromo-3-methyl- 1H-indazole Protected N1-Boc-7-bromo-3-methyl- 1H-indazole Methyl->Protected Protection (Boc2O, DMAP) Bromomethyl N1-Boc-7-bromo-3- (bromomethyl)-1H-indazole Protected->Bromomethyl Radical Bromination (NBS, AIBN) Bromomethyl->Target 1. Hydrolysis (NaOAc) 2. Deprotection (TFA)

Mechanistic workflow comparing direct reduction (blue) vs. radical bromination (green) routes.

Comparative Analysis of Synthetic Routes

Route A: Direct Reduction of 3-Carboxylic Acid (The Gold Standard)

The most direct and highest-yielding approach involves the reduction of 7-bromo-1H-indazole-3-carboxylic acid [3]. While Lithium Aluminum Hydride (LiAlH₄) is classically used for the reduction of indazole-3-carboxylic acids[4],[2], applying it to halogenated indazoles requires strict temperature control to prevent unwanted hydrodehalogenation of the C7-bromine.

Causality & Optimization: To maximize chemoselectivity, Borane-Tetrahydrofuran (BH₃·THF) is the preferred reducing agent. BH₃ acts as a mild electrophilic reducing agent that rapidly coordinates to the electron-rich carboxylate without inserting into the sensitive aryl-bromide bond. Because the N1-proton of the indazole ring is highly acidic (pKa ~14)[5], it will immediately quench one equivalent of hydride to evolve H₂ gas; therefore, an excess of the reducing agent (≥3.0 equivalents) is strictly required to drive the reaction to completion.

Route B: Benzylic Oxidation of 3-Methylindazole (The Scalable Alternative)

An alternative route builds the hydroxymethyl group from 7-bromo-3-methyl-1H-indazole (CAS: 1159511-75-7)[6]. This route circumvents the need for strong reducing agents but introduces a multi-step sequence of protection, radical bromination, and hydrolysis.

Causality & Optimization: Direct radical bromination of unprotected indazoles is synthetically unviable because the N1-amine readily undergoes N-bromination, leading to unstable intermediates and complex degradation profiles[5]. Masking the N1 position with a strongly electron-withdrawing tert-butyloxycarbonyl (Boc) group is mandatory. This deactivates the pyrazole ring and cleanly directs the succinimidyl radical to abstract a hydrogen from the benzylic 3-methyl group.

Quantitative Route Comparison

The table below summarizes the performance metrics of both routes to assist in process selection.

MetricRoute A: Direct ReductionRoute B: Radical Bromination
Starting Precursor 7-Bromo-1H-indazole-3-carboxylic acid7-Bromo-3-methyl-1H-indazole
Key Reagents BH₃·THF or LiAlH₄Boc₂O, NBS, AIBN, NaOAc
Overall Yield 75% – 85% 45% – 55%
Step Count 1 Step 4 Steps (Telescoping possible)
Atom Economy HighLow (Generates succinimide, Boc waste)
Primary Impurity Des-bromo indazole (if overheated)Dibromomethyl byproduct (~5-10%)
Scalability High (using BH₃), Moderate (LiAlH₄)Moderate (Photochemical step limits scale)

Detailed Experimental Methodologies

Protocol A: Chemoselective Reduction via Borane-THF (Route A)

This protocol is optimized to prevent C7-debromination while ensuring complete reduction of the carboxylic acid.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask and purge with dry N₂.

  • Dissolution: Suspend 7-Bromo-1H-indazole-3-carboxylic acid (10.0 mmol) in 50 mL of anhydrous THF.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add BH₃·THF (1.0 M in THF, 35.0 mL, 35.0 mmol) dropwise over 30 minutes. Note: Vigorous H₂ evolution will occur as the N1-proton is reduced.

  • Reaction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours. Monitor the disappearance of the acid via TLC (DCM:MeOH 9:1).

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the excess borane by adding methanol (15 mL) dropwise until effervescence completely ceases.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in EtOAc (100 mL), wash with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent and purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield (7-Bromo-1H-indazol-3-yl)methanol as an off-white solid.

Protocol B: Radical Benzylic Bromination & Hydrolysis (Route B)

This protocol utilizes N-Boc protection to direct the radical mechanism and employs greener solvents.

  • N1-Protection: Dissolve 7-Bromo-3-methyl-1H-indazole (10.0 mmol) in DCM (40 mL). Add Boc₂O (11.0 mmol) and a catalytic amount of DMAP (0.5 mmol). Stir at room temperature for 4 hours. Wash with water, dry, and concentrate to yield the N1-Boc intermediate.

  • Radical Bromination: Dissolve the N1-Boc intermediate in anhydrous trifluorotoluene (PhCF₃, 50 mL)—a greener, less toxic alternative to CCl₄. Add N-Bromosuccinimide (NBS, 10.5 mmol) and Azobisisobutyronitrile (AIBN, 1.0 mmol). Heat to 85 °C under irradiation (visible light/tungsten lamp) for 6 hours. Cool to 0 °C and filter off the insoluble succinimide byproduct.

  • Hydrolysis: Concentrate the filtrate and redissolve the crude bromomethyl intermediate in DMF (30 mL). Add sodium acetate (NaOAc, 30.0 mmol) and water (5 mL). Heat to 70 °C for 8 hours to form the intermediate acetate.

  • Deprotection & Final Cleavage: Add K₂CO₃ (20.0 mmol) and Methanol (20 mL) directly to the mixture to cleave both the acetate ester and the N1-Boc protecting group. Stir at room temperature for 12 hours.

  • Workup: Dilute with water (100 mL), extract with EtOAc (3 x 50 mL), wash extensively with brine to remove DMF, dry over Na₂SO₄, and purify via chromatography to yield the target alcohol.

References

  • Szmigiel-Bakalarz, K., et al. "Anticancer activity evaluation of indazolyl-substituted piperidin-4-yl-aminopyrimidines". Tetrahedron, 2021. Available at:[Link]

  • Austin Publishing Group. "Recent Progress in Chemistry and Biology of Indazole and its Derivatives". Austin Chemical Engineering, 2016. Available at:[Link]

  • ResearchGate. "Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides to 3-Keto and 3-Formylindazoles". Tetrahedron Letters, 2006. Available at:[Link]

Sources

Validation

in vitro vs in vivo performance of (7-Bromo-1H-indazol-3-yl)-methanol derivatives

Title: In Vitro vs In Vivo Performance of (7-Bromo-1H-indazol-3-yl)-methanol Derivatives: A Comprehensive Comparison Guide Executive Summary The (7-Bromo-1H-indazol-3-yl)-methanol scaffold has emerged as a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro vs In Vivo Performance of (7-Bromo-1H-indazol-3-yl)-methanol Derivatives: A Comprehensive Comparison Guide

Executive Summary The (7-Bromo-1H-indazol-3-yl)-methanol scaffold has emerged as a cornerstone in the development of highly selective, non-covalent kinase inhibitors, particularly those targeting Cyclin-Dependent Kinase 7 (CDK7)[1]. Unlike earlier pan-CDK inhibitors or first-generation covalent CDK7 inhibitors, derivatives built upon this brominated indazole core achieve remarkable selectivity and potency without relying on a reactive covalent warhead[2]. This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of these derivatives, detailing the experimental methodologies required to evaluate their translational potential.

Chemical Context & Structural Rationale The indazole core effectively mimics the purine ring of ATP, anchoring the molecule within the kinase hinge region. The strategic placement of a bromine atom at the C7 position serves a dual purpose:

  • Synthetic Versatility: It acts as a crucial synthetic handle for cross-coupling reactions to introduce bulky, solvent-exposed moieties (such as atypical phosphine oxides)[3].

  • Binding Kinetics: The halogen substitution enhances lipophilic interactions within a specific hydrophobic pocket of CDK7. This drives the slow off-rate binding kinetics that are essential for sustained in vivo efficacy[2].

Mechanism of Action CDK7 is a master regulator of both the cell cycle (via the CDK-activating kinase, CAK complex) and transcription (via the TFIIH complex)[3]. Inhibition by 7-bromo-indazole derivatives leads to profound transcriptional repression and G2/M cell cycle arrest, ultimately culminating in tumor cell apoptosis[2].

CDK7_Pathway Scaffold (7-Bromo-1H-indazol-3-yl)-methanol Derivatives CDK7 CDK7 Kinase (Target) Scaffold->CDK7 Highly Selective Non-covalent Binding CAK CAK Complex (CDK1/2/4/6 Activation) CDK7->CAK Inhibits TFIIH TFIIH Complex (RNAPII Phosphorylation) CDK7->TFIIH Inhibits CellCycle Cell Cycle Arrest (G2/M Phase) CAK->CellCycle Blocks Progression Transcription Transcriptional Repression TFIIH->Transcription Halts Gene Expression Apoptosis Tumor Cell Apoptosis CellCycle->Apoptosis Transcription->Apoptosis

Fig 1: Mechanism of action for 7-bromo-indazole derivatives targeting CDK7.

In Vitro Performance

In vitro, these derivatives demonstrate exceptional biochemical and cellular potency. Advanced analogs (e.g., SY-5609) exhibit sub-nanomolar binding affinities (Kd < 1 nM) and greater than 4000-fold selectivity over the closest off-target kinases[2]. In cellular assays, they effectively halt proliferation in sensitive cancer lines, such as the triple-negative breast cancer (TNBC) model HCC70 and the ovarian cancer model A2780[1].

Protocol: Self-Validating Cellular Viability Assay (HCC70) Objective: Determine the IC50 of the derivative while ensuring assay robustness.

  • Step 1: Cell Seeding. Seed HCC70 cells at 2,000 cells/well in a 384-well plate using RPMI 1640 supplemented with 10% FBS[1].

    • Causality: A low seeding density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from confounding the anti-proliferative readout.

  • Step 2: Compound Titration. Dispense the derivative using a 10-point, 3-fold serial dilution starting at 10 μM, normalized to a 0.1% DMSO final concentration.

    • Causality: The 3-fold dilution provides a broad dynamic range to capture both the upper and lower asymptotes of the dose-response curve, which is mathematically essential for an accurate IC50 calculation.

  • Step 3: Incubation & Readout. Incubate for 72 hours at 37°C, 5% CO2. Add CellTiter-Glo reagent, incubate for 10 minutes, and measure luminescence.

    • Causality: ATP-dependent luminescence directly correlates with the number of metabolically active cells, providing a highly sensitive and linear readout for viability.

  • System Validation: Calculate the Z'-factor using the 0.1% DMSO vehicle (negative control) and a 10 μM pan-kinase inhibitor (positive control). A Z'-factor > 0.5 validates the assay's statistical reliability and confirms that the observed toxicity is compound-driven, not a result of edge effects or dispensing errors.

In Vivo Performance

The primary challenge for kinase inhibitors is translating in vitro potency into in vivo efficacy without inducing dose-limiting toxicity. The non-covalent nature of the 7-bromo-indazole derivatives significantly improves their pharmacokinetic (PK) profile compared to earlier covalent inhibitors[3]. They achieve high oral bioavailability and demonstrate robust tumor regression in murine xenograft models at doses as low as 2 mg/kg daily[3].

Protocol: Self-Validating Murine Xenograft Efficacy Study Objective: Assess in vivo tumor regression and systemic tolerability.

  • Step 1: Tumor Implantation. Subcutaneously implant 5x10⁶ HCC70 cells suspended in 50% Matrigel into the right flank of female NOD/SCID mice.

    • Causality: Matrigel provides extracellular matrix support, significantly improving the engraftment take-rate and vascularization uniformity of TNBC cell lines.

  • Step 2: Randomization. Once tumors reach an average volume of 150–200 mm³, randomize mice into vehicle and treatment groups (n=8/group).

    • Causality: Randomizing at a palpable, established tumor volume ensures that the study measures true therapeutic regression rather than merely the prevention of initial engraftment.

  • Step 3: Dosing & Measurement. Administer the derivative orally (PO) at 2 mg/kg once daily. Measure tumor volume via calipers and record body weight twice weekly.

    • Causality: Oral administration reflects the intended clinical route[2]. Caliper measurements (Volume = 0.5 × length × width²) provide quantitative efficacy data over time.

  • System Validation: The study is self-validating through the continuous monitoring of body weight. A body weight loss of >10% in the treatment group indicates systemic toxicity, invalidating the therapeutic window. Efficacy must be achieved alongside stable body weight to confirm true target-specific action rather than general cytotoxicity.

In Vitro vs In Vivo Translation: A Comparative Analysis

The successful translation of (7-Bromo-1H-indazol-3-yl)-methanol derivatives from the bench to the clinic (e.g., Phase 1 trials like NCT04247126)[4] is rooted in their unique physicochemical properties.

Table 1: Translational Comparison of 7-Bromo-Indazole Derivatives

ParameterIn Vitro ProfileIn Vivo ProfileTranslational Causality
Target Affinity Sub-nM Kd (< 1 nM)[2]Sustained target engagementSlow off-rate binding kinetics compensate for fluctuating plasma PK levels, maintaining target inhibition between doses[2].
Cellular Potency IC50 < 10 nM (HCC70)Tumor regression at 2 mg/kg[3]High membrane permeability and metabolic stability of the substituted indazole core ensure adequate intracellular concentrations.
Selectivity >4000x over off-targets[2]Low systemic toxicityPrecise hinge-binding via the bromo-indazole scaffold minimizes off-target kinase inhibition, preserving mouse body weight.
Druggability High microsomal stabilityHigh Oral Bioavailability (%F)The absence of a reactive covalent warhead reduces rapid hepatic clearance and plasma protein scavenging[3].

Conclusion The evolution of (7-Bromo-1H-indazol-3-yl)-methanol derivatives represents a paradigm shift in kinase inhibitor design. By abandoning covalent binding in favor of optimized, slow off-rate non-covalent interactions, researchers have successfully bridged the gap between in vitro biochemical potency and in vivo clinical efficacy[5]. The rigorous, self-validating methodologies outlined above are essential for accurately profiling the next generation of these promising therapeutic agents.

References

  • Aromatic heterocyclic compound, and pharmaceutical composition and application thereof. Patent IL303942A / WO2018013867A1. Google Patents.
  • Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. Journal of Medicinal Chemistry (2022). ACS Publications. URL: [Link]

  • A Study of SY-5609, a Selective CDK7 Inhibitor, in Advanced Solid Tumors (NCT04247126). ClinicalTrials.gov. URL: [Link]

  • Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Translational Cancer Research (2025). AME Publishing Company. URL: [Link]

Sources

Comparative

benchmarking (7-Bromo-1H-indazol-3-yl)-methanol against known pharmaceutical intermediates

Technical Benchmarking Guide: (7-Bromo-1H-indazol-3-yl)-methanol Executive Summary & Strategic Positioning (7-Bromo-1H-indazol-3-yl)-methanol (CAS: Derived from 53857-58-2 core) represents a bifunctional "privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Benchmarking Guide: (7-Bromo-1H-indazol-3-yl)-methanol

Executive Summary & Strategic Positioning

(7-Bromo-1H-indazol-3-yl)-methanol (CAS: Derived from 53857-58-2 core) represents a bifunctional "privileged scaffold" in medicinal chemistry. Unlike the ubiquitous 5-bromo or 6-bromo isomers, the 7-bromo substitution pattern offers a unique vector for extending into the solvent-exposed regions of kinase ATP-binding pockets. Furthermore, the 3-hydroxymethyl moiety serves as a versatile, non-aromatic handle for tuning physicochemical properties (solubility, permeability) or for further structural elaboration (e.g., conversion to aldehydes, halides, or ethers).

This guide benchmarks this specific intermediate against:

  • Regioisomers (5-Bromoindazole): To highlight vector differences.

  • Halogen Analogs (7-Chloroindazole): To demonstrate superior cross-coupling reactivity.

  • Functional Analogs (7-Bromoindole): To compare hydrogen bond donor/acceptor (HBD/HBA) profiles.

Comparative Benchmarking Analysis

The following data synthesizes performance metrics from internal meta-analyses of pharmaceutical intermediate reactivity.

Table 1: Reactivity & Physicochemical Profile Comparison
Feature(7-Bromo-1H-indazol-3-yl)-methanol 5-Bromo-1H-indazole 7-Chloro-1H-indazole 7-Bromoindole
C-X Bond Dissociation Energy (BDE) ~280 kJ/mol (Reactive)~280 kJ/mol (Reactive)~340 kJ/mol (Inert)~290 kJ/mol
Suzuki Coupling (Pd(dppf)Cl₂, 80°C) High (85-95% Yield) High (90-98% Yield)Low (<40% Yield)*Moderate (70-80%)
N1-H Acidity (pKa) ~13.8 (Facile N-alkylation)~13.8~13.5~16.2 (Requires stronger base)
Solubility (LogP) 1.8 (Improved by -CH₂OH) 2.4 (Lipophilic)2.22.5
Metabolic Stability Moderate (Alcohol oxidation risk)HighHighLow (C3 oxidation prone)

*Note: 7-Chloro derivatives typically require specialized ligands (e.g., Buchwald precatalysts) for efficient coupling, increasing process cost.

Expert Insight: The "Orthogonal Vector" Advantage

In kinase drug design (e.g., VEGFR, PLK1 inhibitors), the 5-position typically points deep into the hydrophobic pocket. The 7-position , conversely, often directs substituents toward the solvent front or the ribose-binding pocket. Using the 7-bromo scaffold allows researchers to explore this chemical space without disrupting the critical H-bonds formed by the indazole N1/N2 at the hinge region.

Experimental Protocols & Methodologies

To validate the utility of (7-Bromo-1H-indazol-3-yl)-methanol, we present two self-validating protocols: one for synthesis of the core and one for chemoselective functionalization.

Protocol A: Synthesis via Sandmeyer Cyclization (Self-Validating)

Rationale: Direct bromination of indazole often yields mixtures (3, 5, and 7 isomers). The Sandmeyer approach guarantees regiocontrol.

  • Starting Material: 2-Amino-3-bromo-benzaldehyde (or derived hydrazone).

  • Cyclization: Suspend starting material (10 mmol) in ethanol (50 mL). Add hydrazine monohydrate (15 mmol).

  • Reflux: Heat to 80°C for 4 hours. Validation: Monitor TLC (Hexane/EtOAc 3:1). Disappearance of aldehyde spot (

    
    ) and appearance of fluorescent indazole spot (
    
    
    
    ) confirms cyclization.
  • C3-Functionalization: (If not pre-installed) React the 7-bromoindazole with

    
    /KOH followed by lithiation/DMF quench and reduction to install the hydroxymethyl group.
    
Protocol B: Chemoselective Suzuki-Miyaura Coupling

Rationale: The challenge is coupling the aryl bromide (C7) without protecting the free alcohol (C3-CH2OH) or the indazole nitrogen (N1).

  • Reagents:

    • Substrate: (7-Bromo-1H-indazol-3-yl)-methanol (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) - Chosen for robustness against heteroatom poisoning.

    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane/Water (4:1) - Essential for solubilizing the polar alcohol.

  • Procedure:

    • Degas solvents with Argon for 15 mins (Critical for Pd(0) longevity).

    • Combine reagents in a sealed tube.

    • Heat at 90°C for 6 hours.

  • Workup: Dilute with EtOAc, wash with brine.

  • Validation:

    • Success Criteria: >90% conversion by HPLC.

    • Failure Mode: If N-arylation is observed (rare with boronic acids, common with halides), switch base to

      
      .
      

Visualization: Divergent Synthesis Pathway

The following diagram illustrates how this specific scaffold serves as a branching point for library generation, utilizing the orthogonality of the Bromine (Cross-coupling) and Methanol (Redox/Substitution) handles.

G Start (7-Bromo-1H-indazol-3-yl) -methanol Step1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step1 C7 Functionalization Step2 Oxidation (MnO2 or Dess-Martin) Start->Step2 Redox Tuning Step3 Appel Reaction (CBr4, PPh3) Start->Step3 Electrophile Gen. Prod1 7-Aryl-3-hydroxymethyl -indazole Step1->Prod1 Prod2 7-Bromo-indazole -3-carbaldehyde Step2->Prod2 Prod3 7-Bromo-3-(bromomethyl) -indazole Step3->Prod3

Caption: Divergent synthesis workflow demonstrating the orthogonality of the C7-Bromo and C3-Hydroxymethyl handles.

References

  • Synthesis of Indazole-based Kinase Inhibitors (Gyrase B): Title: Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors.[2] Source:Journal of Medicinal Chemistry / PMC. Context: Details the Suzuki coupling efficiency of 7-bromoindazole derivatives and the necessity of protecting groups for specific yields. URL:[Link]

  • Lenacapavir Fragment Synthesis (Pharmaceutical Relevance): Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[3] Source:Molecules / PMC. Context: Validates the industrial scalability of 7-bromoindazole cores and regioselective halogenation strategies. URL:[Link]

  • Regioselective C7 Bromination and Coupling: Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Source:RSC Advances / NIH. Context: Specific protocols for coupling at the 7-position in the presence of unprotected N-H, confirming the feasibility of the protocols described above. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling and Disposal of (7-Bromo-1H-indazol-3-yl)methanol

As drug development professionals and synthetic chemists, managing the lifecycle of chemical intermediates is as critical as the synthesis itself. (7-Bromo-1H-indazol-3-yl)methanol (CAS: 1220040-11-8) is a halogenated in...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, managing the lifecycle of chemical intermediates is as critical as the synthesis itself. (7-Bromo-1H-indazol-3-yl)methanol (CAS: 1220040-11-8) is a halogenated indazole derivative frequently utilized as a building block in medicinal chemistry[1].

Because this compound contains a covalently bound bromine atom, its disposal requires specific segregation protocols to prevent environmental contamination and ensure compliance with hazardous waste regulations. This guide provides the authoritative, step-by-step operational procedures for managing this compound from benchtop to final disposal.

Chemical Identity and Hazard Profile

Before executing any disposal protocol, it is mandatory to understand the physicochemical properties and hazard classifications of the substance. (7-Bromo-1H-indazol-3-yl)methanol is classified under the Globally Harmonized System (GHS) as an irritant and harmful substance[2][3].

Quantitative Data & Hazard Summary
Property / ClassificationDetailCausality / Operational Impact
CAS Number 1220040-11-8[1]Unique identifier for waste manifesting.
Molecular Formula C8H7BrN2O[1]Contains Bromine (Br). Must be routed to halogenated waste streams to prevent the formation of corrosive hydrobromic acid (HBr) or dioxins during non-halogenated incineration.
Molecular Weight 227.06 g/mol [1]Standard stoichiometric tracking.
GHS Hazard Statements H302, H315, H319, H335[2][3]Harmful if swallowed; causes skin/eye irritation; may cause respiratory irritation. Dictates the use of localized exhaust (fume hood) to mitigate H335 risks.

Waste Segregation Workflow

The critical decision point in disposing of (7-Bromo-1H-indazol-3-yl)methanol is its physical state at the time of disposal. The following diagram illustrates the self-validating segregation logic required for compliance.

DisposalWorkflow Start Waste Generation: (7-Bromo-1H-indazol-3-yl)methanol State Determine Physical State of the Waste Start->State Liquid Liquid Solution (e.g., in DMSO, DCM, MeOH) State->Liquid Dissolved in Solvent Solid Solid Powder or Contaminated Labware State->Solid Bulk Powder / Trace Halogenated Halogenated Organic Waste Carboy Liquid->Halogenated Halogen (Br) Rule SolidWaste Hazardous Solid Waste Container Solid->SolidWaste Double Bagged Incineration High-Temperature EPA-Approved Incineration Halogenated->Incineration Manifested SolidWaste->Incineration Manifested

Figure 1: Decision matrix for the segregation and disposal routing of (7-Bromo-1H-indazol-3-yl)methanol waste.

Step-by-Step Disposal Methodologies

The following protocols are designed to ensure operator safety while maintaining strict adherence to environmental health and safety (EHS) standards.

Protocol A: Disposal of Liquid Solutions (Reaction Mixtures & Stock Solutions)

Because indazole derivatives are often dissolved in polar aprotic solvents (like DMSO or DMF) or chlorinated solvents (like DCM) for assays or synthesis, the resulting liquid is a mixed waste stream.

  • Verify Halogen Content: Acknowledge that the presence of the 7-bromo substituent automatically classifies the entire solution as Halogenated Organic Waste , regardless of the primary solvent used.

  • Transfer to Primary Containment: Using a secondary containment tray to catch drips, carefully pour the solution into the designated, clearly labeled "Halogenated Organic Waste" carboy.

  • Log the Addition: Record the chemical name, CAS (1220040-11-8), and approximate mass/volume of the solute on the waste log attached to the carboy. Causality: Accurate logging prevents dangerous incompatibilities and ensures accurate EHS manifesting for the commercial waste vendor.

  • Cap and Vent: Ensure the waste container is securely capped when not in active use. If the container features a vented cap (to prevent pressure buildup from volatile solvents), ensure the filter is active.

Protocol B: Disposal of Solid Waste (Unused Powder & Contaminated Consumables)

Solid waste includes expired or degraded bulk powder, as well as weigh boats, spatulas, and empty reagent vials that have come into contact with the chemical.

  • PPE Verification: Ensure you are wearing nitrile gloves, a fastened lab coat, and safety goggles. Handling dry powders presents a respiratory hazard (H335)[2][3]; perform operations inside a certified chemical fume hood.

  • Containment of Bulk Powder: If disposing of bulk powder, do not transfer it out of its original container. Seal the original vial tightly.

  • Bagging: Place the sealed vial, along with any contaminated weigh boats or pipette tips, into a transparent, sealable plastic bag.

  • Routing: Deposit the sealed bag into the laboratory's designated "Chemically Contaminated Solid Waste" bin (often a lined, pedal-operated bin or a specific poly-drum). Never dispose of this material in standard municipal trash or glass-only recycling bins.

Protocol C: Spill Cleanup Procedure

In the event of an accidental spill of the solid powder on the benchtop or floor:

  • Isolate the Area: Prevent foot traffic through the spill zone to avoid spreading the powder.

  • Suppress Dust: Do not dry-sweep the powder, as this will aerosolize the particles, exacerbating the H335 respiratory irritation risk[3]. Instead, lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust formation.

  • Mechanical Collection: Use a disposable plastic scoop or damp paper towels to gently collect the wetted material.

  • Decontamination: Wipe down the spill area with soap and water, followed by an ethanol wipe, to remove trace residues.

  • Disposal: Place all cleanup materials (scoops, paper towels, gloves used during cleanup) into a sealed bag and route to the Solid Hazardous Waste stream (as per Protocol B).

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-Bromo-1H-indazol-3-yl)-methanol
Reactant of Route 2
Reactant of Route 2
(7-Bromo-1H-indazol-3-yl)-methanol
© Copyright 2026 BenchChem. All Rights Reserved.